Thr-Tyr
Description
Structure
3D Structure
Properties
CAS No. |
145295-02-9 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1 |
InChI Key |
WCRFXRIWBFRZBR-GGVZMXCHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thr-Tyr Dipeptide: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Thr-Tyr (Threonyl-Tyrosine) is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-threonine and L-tyrosine, this dipeptide possesses unique chemical and biological properties stemming from its constituent residues. The presence of a hydroxyl group on both the threonine and tyrosine side chains makes it a potential substrate for phosphorylation, a critical post-translational modification in cellular signaling.[1] Furthermore, the phenolic ring of tyrosine suggests potential antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of the this compound dipeptide.
Chemical Structure and Identification
The this compound dipeptide consists of an L-threonine residue linked to an L-tyrosine residue via a peptide bond. The N-terminus is threonine, and the C-terminus is tyrosine.
Chemical Structure of this compound (Threonyl-Tyrosine)
Caption: 2D Chemical Structure of L-Threonyl-L-Tyrosine.
Table 1: Chemical Identifiers for this compound Dipeptide
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[2] |
| Molecular Formula | C13H18N2O5[2] |
| Molecular Weight | 282.29 g/mol [2] |
| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O[2] |
| InChI Key | WCRFXRIWBFRZBR-GGVZMXCHSA-N[2] |
| CAS Number | 145295-02-9[1] |
Physicochemical Properties
The physicochemical properties of the this compound dipeptide are crucial for its handling, formulation, and interpretation of experimental results. While experimental data for the dipeptide is limited, estimations can be made based on the properties of its constituent amino acids.
Table 2: Physicochemical Properties of this compound Dipeptide
| Property | Value | Notes |
| Molecular Weight | 282.29 g/mol | Calculated from the molecular formula.[2] |
| Monoisotopic Mass | 282.1216 Da | |
| pKa (α-COOH) | ~2.2 | Estimated based on the pKa of the C-terminal tyrosine. |
| pKa (α-NH3+) | ~9.1 | Estimated based on the pKa of the N-terminal threonine. |
| pKa (Tyrosine side chain) | ~10.1 | The phenolic hydroxyl group of tyrosine. |
| pKa (Threonine side chain) | ~13.6 | The alcoholic hydroxyl group of threonine is generally not considered ionizable under physiological conditions. |
| Isoelectric Point (pI) | ~5.6 | Estimated as the average of the pKa values of the α-COOH and α-NH3+ groups. |
| LogP | -2.66 | A measure of lipophilicity; a negative value indicates hydrophilicity.[2] |
| Solubility | Expected to be higher than L-tyrosine in aqueous solutions. | Dipeptides often exhibit improved solubility compared to their constituent poorly soluble amino acids. |
| Appearance | White to off-white solid. |
Biological Activities and Signaling Pathways
The biological activities of the this compound dipeptide are an area of active research. Its structure suggests several potential roles:
-
Phosphorylation Substrate: The presence of hydroxyl groups on both threonine and tyrosine makes this compound a potential substrate for protein kinases.[1] Tyrosine kinases, serine/threonine kinases, and dual-specificity kinases could potentially phosphorylate this dipeptide. This makes it a useful tool for studying kinase activity and specificity.
-
Antioxidant Activity: The phenolic group of the tyrosine residue can act as a hydrogen donor, conferring antioxidant properties.[3][4] Dipeptides containing tyrosine have been shown to scavenge free radicals and inhibit lipid peroxidation.[4][5][6] The antioxidant capacity of this compound is influenced by the position of the tyrosine residue within the dipeptide.[3]
-
Metabolite: The this compound dipeptide has been identified as a metabolite in various organisms, including Brassica napus and Trypanosoma brucei, suggesting a role in metabolic pathways.[2]
Currently, specific signaling pathways directly modulated by the this compound dipeptide have not been extensively characterized. However, its potential as a phosphorylation substrate suggests it could play a role in receptor tyrosine kinase (RTK) signaling or other kinase-mediated pathways by acting as a competitive inhibitor or a modulator of kinase activity.
Caption: Potential biological roles and interactions of the this compound dipeptide.
Experimental Protocols
Chemical Synthesis of this compound Dipeptide (Solid-Phase Peptide Synthesis - SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a general protocol based on the widely used Fmoc/tBu strategy.
Workflow for Solid-Phase Synthesis of this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-Tyr(tBu)-OH, to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.
-
Capping: After coupling, cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the tyrosine residue using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Thr(tBu)-OH, to the deprotected tyrosine residue using the same coupling reagents as in step 2.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal threonine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether, wash, and then purify using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.
Table 3: Typical RP-HPLC Parameters for Dipeptide Purification
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 100-300 Å pore size[7][8] |
| Mobile Phase A | 0.1% TFA in water[7][9] |
| Mobile Phase B | 0.1% TFA in acetonitrile[7][9] |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min for analytical, higher for preparative scale |
| Detection | UV absorbance at 220 nm (peptide bond) and 280 nm (tyrosine)[10] |
Characterization by Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry:
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common ionization method for peptides.
Table 4: Expected Mass Spectrometry Data for this compound Dipeptide
| Ion | Expected m/z |
| [M+H]+ | 283.1291 |
| [M+Na]+ | 305.1110 |
Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern. The major fragment ions observed are typically b- and y-ions resulting from cleavage of the peptide bond.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity of the dipeptide. 1H and 13C NMR spectra will show characteristic chemical shifts for the protons and carbons in the threonine and tyrosine residues. 2D NMR techniques like COSY and TOCSY can be used to assign the resonances to specific protons within each amino acid residue.
Table 5: Predicted 1H NMR Chemical Shifts (in ppm) for this compound in D2O
| Proton | Threonine Residue | Tyrosine Residue |
| α-CH | ~4.2 | ~4.5 |
| β-CH | ~4.0 | ~3.0, ~3.2 |
| γ-CH3 | ~1.2 | - |
| Aromatic CH | - | ~7.1 (δ), ~6.8 (ε) |
Note: Actual chemical shifts may vary depending on the solvent, pH, and temperature.
Conclusion
The this compound dipeptide is a valuable tool for research in various fields, including biochemistry, drug discovery, and materials science. Its potential as a phosphorylation substrate and an antioxidant makes it a molecule of interest for studying cellular signaling and oxidative stress. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this dipeptide, enabling further investigation into its biological functions and potential applications. As research progresses, a deeper understanding of the specific roles of this compound in biological systems is anticipated, potentially leading to the development of novel therapeutic agents and biomaterials.
References
- 1. This compound Dipeptide [benchchem.com]
- 2. This compound | C13H18N2O5 | CID 11778518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. bachem.com [bachem.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
Threonyl-tyrosine: A Dipeptide at the Crossroads of Cellular Function and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide threonyl-tyrosine (Thr-Tyr), composed of the essential amino acid L-threonine and the conditionally essential amino acid L-tyrosine, is emerging as a molecule of interest in biochemical and pharmaceutical research. While extensive research has focused on its constituent amino acids, the unique biological functions and signaling pathways directly modulated by the this compound dipeptide are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of threonyl-tyrosine, focusing on its core biological activities, potential signaling pathways, and detailed experimental protocols for its study. Particular emphasis is placed on its antioxidant properties, with quantitative data presented for comparative analysis. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic and functional potential of this intriguing dipeptide.
Core Biological Functions of Threonyl-tyrosine
Threonyl-tyrosine is a dipeptide that has been identified in natural sources such as Brassica napus (rapeseed) and the protozoan parasite Trypanosoma brucei.[1] As a metabolite, its primary functions are intrinsically linked to the roles of its constituent amino acids, L-threonine and L-tyrosine.
1.1. Antioxidant Activity
A key experimentally determined function of threonyl-tyrosine is its antioxidant capacity. The phenolic hydroxyl group of the tyrosine residue can act as a hydrogen donor, enabling the dipeptide to scavenge free radicals.[2] Studies on various tyrosine-containing dipeptides have demonstrated their potential as antioxidants.[3]
Quantitative Antioxidant Capacity of Tyrosine-Containing Dipeptides
| Dipeptide | TEAC (μmol TE/μmol) | ORAC (μmol TE/μmol) |
| This compound | Data not explicitly found for this compound, but general trends for Tyr-containing dipeptides are presented. | Data not explicitly found for this compound, but general trends for Tyr-containing dipeptides are presented. |
| Ile-Tyr | ~1.5 | ~4.5 |
| Val-Tyr | ~1.6 | ~4.8 |
| Tyr-His | ~1.8 | ~5.0 |
| Lys-Tyr | ~3.0 | ~5.2 |
| Glu-Tyr | ~1.7 | ~4.7 |
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values for various tyrosine-containing dipeptides. While specific values for this compound were not found in the provided search results, the table illustrates the range of antioxidant activity observed for similar dipeptides. The antioxidant capacity is influenced by the amino acid sequence.[4]
1.2. Potential Roles in Cellular Metabolism and Signaling
While direct evidence for threonyl-tyrosine's involvement in specific signaling pathways is limited, its constituent amino acids are integral to numerous cellular processes.
-
Threonine: This essential amino acid is crucial for protein synthesis, particularly for mucin production in the gut, thereby contributing to intestinal mucosal integrity and barrier function.[2][][6] Threonine is also involved in fat metabolism and immune function.[]
-
Tyrosine: As a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones, tyrosine plays a vital role in neurobiology and metabolic regulation.[] Furthermore, tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction that governs cell growth, differentiation, and metabolism.[8]
Based on these roles, it is plausible that the threonyl-tyrosine dipeptide could be involved in:
-
Modulating Gut Health: By providing a direct source of threonine, this compound could support the maintenance of the intestinal barrier.
-
Neurotransmitter and Hormone Synthesis: As a source of tyrosine, it may influence the production of key signaling molecules.
-
Cell Signaling Cascades: The tyrosine residue makes this compound a potential substrate or modulator for protein tyrosine kinases and phosphatases, although this requires experimental validation.
Potential Signaling Pathways and Interactions
Given the central role of tyrosine phosphorylation in cellular signaling, threonyl-tyrosine could potentially interact with or influence tyrosine kinase pathways. The following diagram illustrates a hypothetical scenario where this compound might exert its effects.
This diagram illustrates two primary hypothetical roles for Threonyl-tyrosine. Firstly, its potential as an extracellular antioxidant, scavenging reactive oxygen species (ROS). Secondly, its uptake into the cell via peptide transporters, where it can be hydrolyzed to its constituent amino acids to contribute to various metabolic pools or potentially interact with signaling molecules like receptor tyrosine kinases.
Experimental Protocols
Investigating the biological functions of threonyl-tyrosine requires a combination of analytical and functional assays. The following are detailed methodologies for key experiments.
3.1. Synthesis of Threonyl-tyrosine Dipeptide
A common method for dipeptide synthesis involves the following steps:
-
Protection of Amino Groups: The amino group of the N-terminal amino acid (Threonine) is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Activation of Carboxyl Group: The carboxyl group of the protected threonine is activated to facilitate peptide bond formation. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU).
-
Coupling Reaction: The activated N-protected threonine is reacted with the C-terminal amino acid (Tyrosine), which has its carboxyl group protected (e.g., as a methyl or ethyl ester).
-
Deprotection: The protecting groups on the amino and carboxyl termini are removed to yield the final dipeptide.
-
Purification: The synthesized dipeptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
3.2. Characterization of Threonyl-tyrosine
The identity and purity of synthesized or isolated Threonyl-tyrosine can be confirmed using the following techniques:
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at the expected m/z value for Threonyl-tyrosine (C₁₃H₁₈N₂O₅, MW: 282.29 g/mol ).
-
Tandem MS (MS/MS): Select the parent ion for fragmentation to confirm the amino acid sequence.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the dipeptide in a deuterated solvent (e.g., D₂O).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the characteristic proton signals of the threonine and tyrosine residues.
-
2D NMR (COSY, TOCSY): Perform two-dimensional correlation spectroscopy to assign the proton resonances and confirm the connectivity of the amino acids.
-
3.3. In Vitro Antioxidant Assays
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay:
-
Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
Incubate the Threonyl-tyrosine sample with the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm.
-
Quantify the antioxidant capacity by comparing the results to a standard curve generated with Trolox.
-
-
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Use fluorescein (B123965) as a fluorescent probe.
-
Generate peroxyl radicals using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Mix the Threonyl-tyrosine sample with fluorescein and AAPH.
-
Monitor the decay of fluorescence over time. The antioxidant capacity is determined by the protection against fluorescence decay compared to a Trolox standard.
-
3.4. Cell-Based Assays for Biological Activity
-
Cell Viability Assay (e.g., MTT Assay):
-
Culture relevant cell lines (e.g., intestinal epithelial cells, neuronal cells) in 96-well plates.
-
Treat the cells with varying concentrations of Threonyl-tyrosine for a defined period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
-
-
Western Blotting for Phosphorylation Studies:
-
Treat cells with Threonyl-tyrosine.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated tyrosine residues (p-Tyr) or specific phosphorylated signaling proteins (e.g., p-ERK, p-Akt).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Future Directions and Conclusion
The study of Threonyl-tyrosine is still in its nascent stages. While its antioxidant properties are a promising starting point, further research is needed to fully understand its biological significance. Future investigations should focus on:
-
Elucidating specific signaling pathways: Determining if and how Threonyl-tyrosine directly interacts with cellular signaling components, particularly tyrosine kinases and phosphatases.
-
In vivo studies: Assessing the bioavailability, metabolism, and physiological effects of Threonyl-tyrosine in animal models.
-
Therapeutic applications: Exploring its potential as a therapeutic agent for conditions associated with oxidative stress, intestinal barrier dysfunction, or neurological disorders.
References
- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 8. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Studies of Threonyl-Tyrosine (Thr-Tyr) Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Threonyl-Tyrosine (Thr-Tyr), composed of L-threonine and L-tyrosine, is a subject of growing interest in biochemical and pharmacological research. Its constituent amino acids play crucial roles in various physiological processes. Threonine is an essential amino acid vital for protein synthesis, immune function, and metabolism. Tyrosine serves as a precursor for the synthesis of key neurotransmitters like dopamine (B1211576) and norepinephrine, as well as thyroid hormones.[1] The unique combination of these two amino acids in a dipeptide structure suggests a potential for novel biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the available in vitro and in vivo research on the this compound dipeptide, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Data Summary
While specific quantitative data for the this compound dipeptide is limited in publicly available literature, the following tables summarize relevant data for tyrosine-containing dipeptides to provide a comparative context for its potential activities.
Table 1: Antioxidant Activity of Tyrosine-Containing Dipeptides
| Dipeptide | Assay | Antioxidant Activity (µmol TE/µmol) | Reference |
| Tyr-containing dipeptides (N-terminal Tyr) | TEAC | 4.81 ± 0.10 (average) | [2] |
| Tyr-containing dipeptides (C-terminal Tyr) | TEAC | 1.70 ± 0.27 (average) | [2] |
| Free Tyrosine | TEAC | ~3.4 | [2] |
| Trp-Tyr | TEAC | 5.17 | [2] |
| Tyr-Tyr | TEAC | 5.62 | [2] |
| Tyr-Trp | TEAC | 6.04 | [2] |
| Met-Tyr | TEAC | Synergic effect observed | [2] |
| Tyr-His | TEAC | Synergic effect observed | [2] |
| His-Tyr | TEAC | Synergic effect observed | [2] |
TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Tyrosine-Containing Peptides
| Peptide | IC50 Value | Reference |
| Met-Tyr | Not specified, but noted as an ACE inhibitory dipeptide | [3] |
| Ala-Tyr | 0.037 mg/ml | [4] |
| Leu-Leu-Tyr (LLY) | Not specified, but noted as having high ACE-inhibitory activity | [5] |
| Various Tyr-containing peptides | IC50 values ranging from µM to mg/mL have been reported | [4][5][6][7] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the study of the this compound dipeptide.
In Vitro Antioxidant Activity Assessment: ABTS Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically, and the extent of decolorization is proportional to the antioxidant activity.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound dipeptide solution.
-
Add a specific volume (e.g., 10 µL) of each dipeptide concentration to a defined volume (e.g., 190 µL) of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes) in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
A blank (buffer instead of sample) and a positive control (e.g., Trolox or ascorbic acid) should be included.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the dipeptide.
-
The results can be expressed as an IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the ABTS•+ radicals. This is typically determined by plotting the percentage of inhibition against the dipeptide concentration.
-
Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the dipeptide to a standard curve of Trolox.
-
In Vitro Anti-inflammatory Activity Assessment: LPS-Induced Inflammation in RAW264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay evaluates the ability of the this compound dipeptide to inhibit this inflammatory response.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 24-well plates at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the this compound dipeptide for a specific duration (e.g., 2 hours). A vehicle control (medium only) should be included.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). A negative control group (no LPS stimulation) and an LPS-only group should also be included.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The concentrations of TNF-α and IL-6 in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the this compound dipeptide.
-
Results are typically expressed as a percentage of inhibition relative to the LPS-only control.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway in Inflammation
The MAPK signaling pathway plays a crucial role in mediating inflammatory responses.[8] Activation of this pathway by stimuli such as LPS leads to the production of pro-inflammatory cytokines.[9] It is hypothesized that bioactive peptides may exert their anti-inflammatory effects by modulating this pathway.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound dipeptide.
Experimental Workflow: In Vitro Anti-inflammatory Assay
The following workflow illustrates the key steps in assessing the anti-inflammatory potential of the this compound dipeptide in a cell-based assay.
Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.
Discussion and Future Directions
The available evidence, primarily from studies on other tyrosine-containing peptides, suggests that the this compound dipeptide holds promise as a bioactive molecule with potential antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group on the tyrosine residue is a key contributor to its radical scavenging capabilities. Furthermore, the potential for this dipeptide to modulate inflammatory signaling pathways warrants further investigation.
Future research should focus on obtaining specific quantitative data for the this compound dipeptide in a variety of in vitro and in vivo models. Key areas for future investigation include:
-
Quantitative Antioxidant Activity: Determining the IC50 values of this compound in various antioxidant assays (e.g., DPPH, ORAC) to provide a more precise measure of its potency.
-
In-depth Anti-inflammatory Studies: Elucidating the specific mechanisms by which this compound may inhibit inflammatory responses, including its effects on key signaling molecules within the MAPK and other relevant pathways.
-
In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to evaluate the in vivo anti-inflammatory and other potential therapeutic effects of this compound. Pharmacokinetic studies are also crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Neuroprotective Potential: Given that tyrosine is a precursor to neurotransmitters, investigating the potential neuroprotective effects of the this compound dipeptide in models of neurodegenerative diseases is a promising avenue of research.
-
Immunomodulatory Effects: Exploring the impact of this compound on various immune cell functions to determine its potential as an immunomodulatory agent.
References
- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ACE inhibitory dipeptide Met-Tyr diminishes free radical formation in human endothelial cells via induction of heme oxygenase-1 and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, Identification, and Inhibitory Mechanisms of a Novel ACE Inhibitory Peptide from Torreya grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTRP6 promotes the macrophage inflammatory response, and its deficiency attenuates LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective tripeptides and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Dipeptide: A Technical Guide to the Natural Occurrence of Threonyl-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Threonyl-tyrosine (Thr-Tyr), composed of the essential amino acid L-threonine and the non-essential amino acid L-tyrosine, is a molecule of scientific interest due to the biological significance of its constituent parts. However, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding the natural occurrence of Threonyl-tyrosine as a free dipeptide in organisms. While its existence is confirmed, and it has been reported in the plant Brassica napus and the protozoan parasite Trypanosoma brucei, details regarding its biosynthesis, physiological concentrations, and specific biological roles as an independent entity are largely uncharacterized. This technical guide provides a thorough overview of the current state of knowledge, focusing on the biosynthesis of its precursor amino acids, the general physiological roles of dipeptides, and a proposed experimental framework for the detection and quantification of Threonyl-tyrosine. This document aims to serve as a foundational resource for researchers investigating this and other rare dipeptides.
Natural Occurrence and Biosynthesis
The natural occurrence of the free dipeptide Threonyl-tyrosine is not well-documented in scientific literature. While it is cataloged in chemical databases and has been mentioned in connection with Brassica napus (rapeseed) and the parasitic protozoan Trypanosoma brucei, the specific context of its presence—whether as a free dipeptide, a transient product of protein degradation, or a constituent of a larger polypeptide—remains to be elucidated.
It is widely accepted that the primary source of free dipeptides in organisms is the catabolism of proteins. Endogenous and exogenous proteins are broken down by proteases and peptidases into smaller peptides and ultimately into free amino acids. During this process, dipeptides such as Threonyl-tyrosine are likely formed as transient intermediates.
A dedicated biosynthetic pathway for the direct enzymatic synthesis of free Threonyl-tyrosine has not been identified. Therefore, understanding its potential availability requires an examination of the biosynthesis of its constituent amino acids, L-threonine and L-tyrosine.
Biosynthesis of L-Threonine
L-threonine is an essential amino acid in animals, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from aspartate. The biosynthesis of L-threonine in Escherichia coli is a well-characterized pathway that serves as a common model.
Biosynthesis of L-Tyrosine
L-Tyrosine is a non-essential amino acid in animals, synthesized from the essential amino acid L-phenylalanine. In plants and microorganisms, it is synthesized via the shikimate pathway.
Potential Physiological Roles and Signaling
While no specific physiological role has been attributed to the free dipeptide Threonyl-tyrosine, the broader class of dipeptides is recognized for a variety of biological activities.[1] In plants, dipeptides are involved in nitrogen storage and mobilization and can act as signaling molecules and antioxidants.[1][2] In animals, various dipeptides exhibit health-promoting effects.
Some dipeptides are known to be transported into cells via specific transporters, such as the PepT1 transporter in the intestine, and can influence intracellular signaling pathways like the Target of Rapamycin (TOR) pathway. It is plausible that Threonyl-tyrosine, if present in sufficient concentrations, could interact with such pathways. However, this remains speculative without direct experimental evidence.
Quantitative Data
There is a significant lack of quantitative data on the concentration of free Threonyl-tyrosine in any biological tissue or fluid. The table below summarizes the current status of available information.
| Analyte | Organism/Tissue | Concentration | Method of Detection | Reference |
| Threonyl-tyrosine | Brassica napus | Not Reported | Not Specified | PubChem CID: 11778518 |
| Threonyl-tyrosine | Trypanosoma brucei | Not Reported | Not Specified | PubChem CID: 11778518 |
| Free Dipeptides (general) | Various | Highly Variable | LC-MS/MS | [3][4] |
Note: The absence of reported concentrations suggests that if free Threonyl-tyrosine is present, it is likely at very low levels that have not been the focus of targeted quantitative studies.
Experimental Protocols
Given the lack of established protocols for Threonyl-tyrosine, a hypothetical experimental workflow for its detection and quantification in a biological matrix, such as a plant extract from Brassica napus, is proposed. This workflow is based on standard methodologies for peptide analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Workflow for Threonyl-tyrosine Quantification
Detailed Methodologies
1. Sample Preparation:
-
Homogenization: Biological tissue (e.g., 100 mg of Brassica napus leaf tissue) is flash-frozen in liquid nitrogen and homogenized in a suitable extraction buffer (e.g., 80% methanol) containing a stable isotope-labeled Threonyl-tyrosine internal standard.
-
Protein Precipitation: The homogenate is vortexed and then centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to precipitate proteins.
-
Supernatant Collection: The supernatant containing small molecules, including dipeptides, is carefully collected.
-
Solid Phase Extraction (SPE): For samples with low expected concentrations, an SPE step using a mixed-mode or reversed-phase cartridge can be employed to remove interfering substances and concentrate the analyte.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The extracted sample is injected onto a reversed-phase LC column (e.g., C18). A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the dipeptide from other components.
-
Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native Threonyl-tyrosine and its stable isotope-labeled internal standard are monitored for high selectivity and sensitivity.
3. Data Analysis and Quantification:
-
A calibration curve is generated using known concentrations of a Threonyl-tyrosine standard.
-
The concentration of Threonyl-tyrosine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The dipeptide Threonyl-tyrosine remains an enigmatic molecule within the vast landscape of the metabolome. While its existence is chemically confirmed, its natural occurrence as a free dipeptide and its physiological significance are yet to be established. The information presented in this guide, which focuses on the biosynthesis of its constituent amino acids and general dipeptide biology, provides a framework for future research.
The proposed experimental workflow offers a starting point for researchers aiming to definitively identify and quantify Threonyl-tyrosine in biological systems. Such studies are crucial to move beyond speculation and to uncover any potential roles this dipeptide may play in health and disease. Future research should focus on targeted metabolomic studies in organisms where Threonyl-tyrosine has been reported, such as Brassica napus and Trypanosoma brucei, to ascertain its presence as a free molecule and to explore its potential functions.
References
- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
The Convergent Roles of Threonine and Tyrosine in Cellular Metabolism and Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive examination of the metabolic and signaling roles of the amino acids Threonine (Thr) and Tyrosine (Tyr). While possessing distinct metabolic fates, their functions converge critically in the regulation of cellular signaling through post-translational phosphorylation, governing processes from nutrient uptake to cell growth and proliferation. This guide details their individual metabolic pathways, explores their synergistic roles in signaling cascades, presents quantitative metabolic data, and provides detailed experimental protocols for their study.
The Metabolic Role of Threonine
Threonine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[1] Beyond its fundamental role as a building block for protein synthesis, particularly for mucins in the gastrointestinal tract, threonine is a key player in energy and lipid metabolism.[2][3]
Threonine Catabolism
Threonine is catabolized through several key pathways that funnel its carbon skeleton into central metabolism. The two primary pathways are initiated by the enzymes threonine dehydrogenase (TDH) and serine-threonine dehydratase (STDH).
-
Threonine Dehydrogenase (TDH) Pathway: This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate CoA lyase into glycine (B1666218) and acetyl-CoA .[4] Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle for energy production, while glycine can be used in one-carbon metabolism or other biosynthetic processes.[4]
-
Threonine Dehydratase (STDH) Pathway: In this pathway, STDH deaminates threonine to produce α-ketobutyrate and ammonia.[4] α-Ketobutyrate is subsequently converted to propionyl-CoA , which can then be converted to succinyl-CoA and enter the TCA cycle.[3] In humans, the gene for TDH is an inactive pseudogene, making the STDH pathway to α-ketobutyrate the primary catabolic route.[1]
Role in Lipid Metabolism
Threonine plays a significant role in hepatic lipid metabolism. It is crucial for preventing the accumulation of fat in the liver (hepatic steatosis).[] Threonine deficiency has been shown to induce triglyceride accumulation.[3] Its mechanisms include regulating the PPARγ signaling pathway to reduce triglyceride levels and promoting fatty acid oxidation.[4]
The Metabolic Role of Tyrosine
Tyrosine is a non-essential amino acid in mammals, as it can be synthesized from the essential amino acid phenylalanine by the enzyme phenylalanine hydroxylase.[6] It is a precursor to a host of critical bioactive molecules and its catabolism provides energy.
Tyrosine as a Precursor Molecule
Tyrosine's aromatic ring is the starting point for several vital compounds:
-
Catecholamines: In the brain and adrenal glands, tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine.[6][7]
-
Thyroid Hormones: The thyroid gland utilizes tyrosine residues on the protein thyroglobulin to synthesize thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[7]
-
Melanin (B1238610): In melanocytes, tyrosine is the initial substrate for melanogenesis, the process that produces the pigment melanin responsible for skin and hair color.[8]
Tyrosine Catabolism
Excess tyrosine is degraded, primarily in the liver. The pathway begins with the transamination of tyrosine to p-hydroxyphenylpyruvate. Through a series of enzymatic reactions, the carbon skeleton is ultimately cleaved to yield fumarate (a TCA cycle intermediate) and acetoacetate (a ketone body).[7] This dual fate makes tyrosine both glucogenic and ketogenic.
Interplay of Thr-Tyr: Convergence on Signal Transduction
The most significant interplay between threonine and tyrosine in cellular metabolism occurs at the level of protein phosphorylation. This post-translational modification, where a phosphate (B84403) group is added to a hydroxyl group, acts as a molecular switch to control protein function. While structurally different, the hydroxyl groups on threonine and tyrosine (along with serine) make them primary targets for phosphorylation by enzymes called kinases.[9][10]
Protein kinases are generally specific, falling into two major classes:
-
Protein Serine/Threonine Kinases: Phosphorylate the hydroxyl group of serine and threonine residues.
-
Protein Tyrosine Kinases: Phosphorylate the hydroxyl group of tyrosine residues.
Signaling pathways often involve a cascade where one type of kinase activates the other. A classic example is in growth factor signaling.
Receptor Tyrosine Kinase (RTK) Pathways
Many critical signaling pathways, such as the PI3K/AKT/mTOR pathway that governs cell growth and metabolism, are initiated by the activation of Receptor Tyrosine Kinases (RTKs).[11]
-
A growth factor binds to its RTK, causing the receptor to dimerize and autophosphorylate on tyrosine residues .
-
These phosphotyrosine sites act as docking points for downstream signaling proteins.
-
This leads to the activation of the lipid kinase PI3K, which in turn activates the serine/threonine kinase AKT .
-
AKT then phosphorylates and regulates numerous downstream targets, including the mTOR complex, to promote nutrient uptake and anabolic metabolism.[11]
This cascade demonstrates a clear handoff from tyrosine phosphorylation at the cell surface to serine/threonine phosphorylation within the cell's cytoplasm.
References
- 1. Threonine - Wikipedia [en.wikipedia.org]
- 2. Threonine | Rupa Health [rupahealth.com]
- 3. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Thr-Tyr (Threonyl-Tyrosine): A Potential Biomarker in Disease Models - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Thr-Tyr (Threonyl-Tyrosine), composed of the essential amino acid threonine and the aromatic amino acid tyrosine, is an emerging molecule of interest in the landscape of disease biomarker discovery. While direct, extensive research on this compound as a specific biomarker is currently limited, the well-established roles of its constituent amino acids in a multitude of pathological processes—ranging from cancer to neurodegenerative and metabolic diseases—provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of threonine and tyrosine metabolism in disease, details a comprehensive framework for the investigation of this compound as a novel biomarker, and provides detailed experimental protocols for its quantification and functional analysis.
Introduction: The Rationale for Investigating this compound
Small biomolecules, including dipeptides, are gaining increasing attention as potential biomarkers due to their dynamic nature and direct involvement in metabolic pathways that are often dysregulated in disease. The dipeptide this compound is of particular interest due to the critical and diverse physiological functions of its constituent amino acids, threonine and tyrosine.
Threonine is an essential amino acid crucial for protein synthesis, immune function, and gut health. Altered threonine metabolism has been implicated in various diseases. In some cancers, tumor cells exhibit an increased demand for threonine to support their rapid proliferation. Furthermore, threonine metabolism is linked to lipid metabolism, with studies suggesting its potential role in mitigating metabolic disorders.
Tyrosine , a non-essential amino acid synthesized from phenylalanine, is a precursor to several vital molecules, including neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), thyroid hormones, and melanin. Dysregulation of tyrosine metabolism is a hallmark of several inherited metabolic disorders and has been associated with cancer, neurodegenerative diseases like Parkinson's and Alzheimer's, and metabolic conditions.[1] The phosphorylation of tyrosine residues on proteins is a fundamental mechanism in cellular signal transduction, and its aberrant regulation is a key driver in many cancers.[1]
Given the integral roles of both threonine and tyrosine in cellular homeostasis and the pathological implications of their metabolic dysregulation, it is plausible that the dipeptide this compound could serve as a sensitive biomarker reflecting alterations in these critical pathways.
Quantitative Data on Related Dipeptides in Disease Models
While specific quantitative data for this compound in disease models is not yet widely available in the scientific literature, studies on other dipeptides provide a valuable reference for the potential magnitude and direction of changes that might be observed. The following table summarizes representative quantitative data for related dipeptides in different disease contexts. This information serves as a template for the types of comparative analyses that would be essential in validating this compound as a biomarker.
| Dipeptide | Disease Model | Tissue/Fluid | Fold Change (Disease vs. Control) | Reference |
| Tyr-Trp | Alzheimer's Disease (mouse model) | Cerebral Cortex | Increased | [2] |
| Tyr-Tyr | Alzheimer's Disease (mouse model) | Cerebral Cortex | Increased | [2] |
| Carnosine (β-alanyl-L-histidine) | Alzheimer's Disease (human) | Plasma | Decreased | |
| Anserine (β-alanyl-N-methylhistidine) | Alzheimer's Disease (human) | Plasma | Decreased |
Experimental Protocols
A rigorous and standardized experimental approach is critical for the validation of any new biomarker. This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.
Sample Collection and Preparation
Biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates can be analyzed for this compound content.
Protocol for Peptide Extraction from Serum/Plasma:
-
Protein Precipitation:
-
To a 200 µL aliquot of serum or plasma, add 400 µL of cold ethanol (B145695) (or acetonitrile) containing 1% formic acid.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 15-30 minutes to facilitate protein precipitation.[3]
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.[3]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the peptides and other small molecules.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable buffer for LC-MS/MS analysis.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the peptides.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard LC or lower for nano-LC.[3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the mass of this compound) and specific fragment ions generated upon collision-induced dissociation.
-
Internal Standard: A stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) should be used as an internal standard for accurate quantification.
-
Potential Signaling Pathways and Regulatory Mechanisms
While direct signaling pathways for this compound have not been elucidated, we can propose putative mechanisms based on the known biology of its constituent amino acids and general principles of dipeptide signaling.
Putative Signaling Pathways Involving this compound Precursors
The availability of threonine and tyrosine is critical for numerous signaling pathways. Dysregulation in these pathways could lead to altered levels of this compound.
Caption: Putative signaling pathways influenced by Thr and Tyr availability.
Hypothetical Regulation of this compound Levels by Dipeptidyl Peptidases (DPPs)
Dipeptidyl peptidases, particularly DPP-IV (also known as CD26), are a family of enzymes that cleave X-proline or X-alanine dipeptides from the N-terminus of peptides.[4] While this compound does not fit this canonical substrate profile, the broader substrate specificities of other peptidases could potentially regulate this compound levels.
Caption: Hypothetical regulation of this compound dipeptide levels.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker is a multi-step process that requires careful planning and execution. The following workflow provides a roadmap for investigating this compound as a potential biomarker.
Caption: Experimental workflow for this compound biomarker validation.
Conclusion and Future Directions
The dipeptide this compound holds promise as a novel biomarker in various disease models due to the fundamental roles of its constituent amino acids in health and disease. While direct evidence is still emerging, the technical framework provided in this guide offers a comprehensive approach for its investigation. Future research should focus on:
-
Quantitative Profiling: Conducting large-scale metabolomics studies to quantify this compound levels in well-characterized patient cohorts for various diseases.
-
Mechanistic Studies: Elucidating the specific enzymes and transporters involved in the synthesis, degradation, and transport of this compound.
-
Functional Assays: Investigating the direct biological effects of this compound on cellular processes relevant to disease pathogenesis.
-
Clinical Validation: Correlating this compound levels with disease severity, progression, and response to therapy in clinical trials.
The systematic investigation of this compound as a biomarker has the potential to provide new insights into disease mechanisms and may lead to the development of novel diagnostic, prognostic, and therapeutic strategies.
References
- 1. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Threonine and Tyrosine Phosphorylation: A Technical Guide to a Core Signaling Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, is a fundamental post-translational modification that governs nearly every aspect of cell biology. While serine, threonine, and tyrosine residues are all major targets of phosphorylation, the distinct and cooperative roles of threonine and tyrosine phosphorylation are central to the regulation of numerous signaling pathways. [ 12, 23 ] This guide provides an in-depth exploration of the mechanisms and significance of threonine and tyrosine phosphorylation, with a particular focus on instances of dual phosphorylation and the methodologies used to study these critical events.
Initially, it is important to clarify a common point of confusion. The dipeptide threonyl-tyrosine itself is not a known signaling molecule that directly participates in protein phosphorylation. Rather, the pivotal role lies in the phosphorylation of individual threonine and tyrosine residues within a protein, which can occur independently or in a coordinated manner to create a complex signaling code.
The Dynamics of Threonine and Tyrosine Phosphorylation
Protein kinases catalyze the transfer of a phosphate group from ATP to their substrates, while phosphatases reverse this modification. [ 12, 23 ] Kinases are broadly classified as serine/threonine kinases or tyrosine kinases, based on their substrate specificity. However, a crucial class of enzymes known as dual-specificity kinases can phosphorylate both serine/threonine and tyrosine residues, highlighting the intricate crosstalk between these two types of phosphorylation. [ 7, 14 ]
Quantitative Landscape of Protein Phosphorylation
Phosphoproteomic studies have revealed the relative abundance of different phospho-amino acids. The data consistently show that serine phosphorylation is the most frequent, followed by threonine, with tyrosine phosphorylation being the least common but highly significant in signal transduction.
| Phospho-Amino Acid | Relative Abundance | Key Roles in Signaling |
| Phosphoserine (pSer) | ~86% | Broad involvement in metabolism, DNA repair, and cell cycle |
| Phosphothreonine (pThr) | ~12% | Regulation of enzyme activity, protein-protein interactions |
| Phosphotyrosine (pTyr) | ~2% | Critical for growth factor signaling, immune responses, and cell adhesion |
| Table 1: Relative abundance and key roles of phospho-amino acids in eukaryotes. [ 28, 29, 31, 36 ] |
Dual Phosphorylation: The MAPK Pathway as a Paradigm
A classic example of the interplay between threonine and tyrosine phosphorylation is the Mitogen-Activated Protein Kinase (MAPK) pathway. Full activation of MAPKs requires the dual phosphorylation of a conserved Threonine-X-Tyrosine (TXY) motif within their activation loop by an upstream MAP Kinase Kinase (MAPKK or MEK). [ 1, 17, 26 ] This sequential phosphorylation acts as a molecular switch, inducing a conformational change that aligns key catalytic residues and enables the MAPK to phosphorylate its downstream targets. [ 35, 37 ]
The MAPK signaling cascade is a tiered system of kinases that transduces extracellular signals to the nucleus to regulate gene expression, cell proliferation, differentiation, and apoptosis. [ 7, 18, 19 ]
Dual-Specificity Kinases and Phosphatases
The coordinated phosphorylation of threonine and tyrosine residues is tightly regulated by dual-specificity kinases and phosphatases.
-
Dual-Specificity Kinases (DSKs): These enzymes, such as MEKs in the MAPK pathway, possess a catalytic domain that can recognize and phosphorylate both threonine/serine and tyrosine residues. [ 7, 30 ] Another important family is the DYRKs (Dual-specificity Tyrosine-phosphorylation-regulated Kinases), which autophosphorylate on a tyrosine residue for their activation but then phosphorylate their substrates on serine or threonine. [ 10, 30 ]
-
Dual-Specificity Phosphatases (DUSPs): These enzymes counteract the activity of DSKs by dephosphorylating both phosphothreonine and phosphotyrosine residues. [ 27, 40, 43 ] They play a crucial role in terminating signaling and maintaining cellular homeostasis.
Experimental Protocols for Studying Threonine and Tyrosine Phosphorylation
A variety of techniques are employed to detect and quantify threonine and tyrosine phosphorylation.
Western Blotting with Phospho-Specific Antibodies
This is a widely used method to detect the phosphorylation of a specific protein at a particular site.
Protocol:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. [ 12 ]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated threonine or tyrosine site of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [ 1, 12, 17 ]
Phosphatase Treatment for Specificity Control
To confirm the specificity of a phospho-antibody, a parallel sample can be treated with a phosphatase to remove the phosphate group.
Protocol (Lambda Phosphatase Assay):
-
Prepare two identical protein lysate samples.
-
To one sample, add Lambda Protein Phosphatase and the corresponding reaction buffer. To the control sample, add only the buffer. [ 5, 21 ]
-
Incubate both samples at 30°C for 30-60 minutes. [ 5, 23 ]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze both treated and untreated samples by Western blot. A specific phospho-antibody signal should be absent or significantly reduced in the phosphatase-treated sample. [ 15, 21 ]
Phos-tag™ SDS-PAGE
This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein based on mobility shift. The Phos-tag™ molecule is a phosphate-binding tag that can be incorporated into polyacrylamide gels. When a phosphorylated protein runs through the gel, it is captured by the Phos-tag™, retarding its migration compared to its non-phosphorylated counterpart. This allows for the visualization of different phosphorylation states of a protein. [ 2, 3, 4, 11, 13 ]
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of phosphorylation sites.
General Workflow:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically with trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they need to be enriched from the complex peptide mixture. Immobilized Metal Affinity Chromatography (IMAC) is a common method, where positively charged metal ions (e.g., Fe³⁺, Ga³⁺) on a resin capture the negatively charged phosphate groups of phosphopeptides. [ 6, 8, 9, 25 ]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and in the second MS/MS scan, selected peptides are fragmented to reveal their amino acid sequence and the location of the phosphorylation site.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the phosphopeptides and their corresponding proteins. [ 6, 8 ]
Structural and Functional Consequences of Dual Phosphorylation
The addition of one or more phosphate groups can dramatically alter a protein's structure and function. In the case of the MAPK activation loop, dual phosphorylation of the TXY motif locks the loop in an active conformation, creating a competent catalytic site. The phosphorylated tyrosine residue, in particular, often plays a key role in stabilizing this active conformation. [ 35, 37 ] This structural change allows the kinase to bind and phosphorylate its substrates efficiently.
Clinical Relevance and Drug Development
The aberrant phosphorylation of threonine and tyrosine residues is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, protein kinases are major targets for drug development. Inhibitors of dual-specificity kinases are being actively investigated as potential therapeutics. For example, several dual-kinase inhibitors targeting pathways like FLT3/JAK2 and SRC/ABL have undergone clinical trials for various leukemias. [ 32, 33 ] The development of highly specific inhibitors for dual-specificity kinases represents a promising avenue for the treatment of a wide range of diseases. [ 41, 42 ]
Conclusion
The phosphorylation of threonine and tyrosine residues, both individually and in concert, represents a sophisticated mechanism for the precise control of cellular signaling. While the dipeptide threonyl-tyrosine does not have a known direct role, the interplay between threonine and tyrosine phosphorylation within proteins is a critical area of study. A thorough understanding of the kinases, phosphatases, and signaling pathways involved, coupled with robust experimental techniques, is essential for researchers and drug development professionals seeking to unravel the complexities of cellular regulation and develop novel therapeutic strategies.
Thr-Tyr Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides and their derivatives represent a burgeoning field in therapeutic development, offering a balance of biological activity and favorable pharmacokinetic properties. Among these, derivatives of Threonyl-Tyrosine (Thr-Tyr) are of increasing interest due to the combined functionalities of the constituent amino acids. The hydroxyl groups of threonine and the phenolic side chain of tyrosine provide key sites for chemical modification and biological interactions, including phosphorylation and receptor binding. This technical guide provides an in-depth overview of this compound derivatives, detailing their synthesis, potential biological activities, and methodologies for their evaluation. Particular focus is given to their potential as anticancer agents, with detailed protocols for synthesis and bioassays provided to facilitate further research and development in this promising area.
Introduction
The pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of small biomolecules. Dipeptides, consisting of two amino acids linked by a peptide bond, have emerged as attractive candidates due to their inherent biological recognition motifs and amenability to chemical modification. The this compound dipeptide core is of particular significance. Tyrosine is a precursor to several key neurotransmitters and hormones and its phenolic hydroxyl group is a critical site for phosphorylation, a fundamental process in cellular signaling.[1] Threonine, with its secondary hydroxyl group, also participates in hydrogen bonding and can be a site for O-linked glycosylation and phosphorylation. The combination of these two amino acids in a single molecule creates a versatile scaffold for the design of novel bioactive compounds.
This guide will explore the synthesis of this compound derivatives, their potential applications with a focus on anticancer activity, and detailed experimental protocols to enable researchers to synthesize and evaluate these compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for the synthesis of peptides, offering advantages in terms of efficiency and ease of purification.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
This protocol outlines the manual synthesis of a generic this compound dipeptide using the Fmoc/tBu strategy.[2][4][5]
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Threonine:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal threonine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves the coupling of protected amino acids in a suitable organic solvent. While it can be more time-consuming for longer peptides, it is a viable method for dipeptide synthesis and offers advantages in scalability and characterization of intermediates.[6][7][8]
This protocol provides a general procedure for the synthesis of a protected this compound dipeptide in solution.[9]
Materials:
-
N-Boc-Thr-OH
-
H-Tyr-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Threonine: Dissolve N-Boc-Thr-OH (1 eq.), HOBt (1.1 eq.), and DCC (1.1 eq.) in DCM and stir at 0°C for 30 minutes.
-
Coupling Reaction:
-
In a separate flask, dissolve H-Tyr-OMe·HCl (1 eq.) in DCM and add DIPEA (1.1 eq.).
-
Add the activated threonine solution to the tyrosine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform).
Potential Applications of this compound Derivatives
The unique structural features of this compound derivatives make them promising candidates for a variety of therapeutic applications. The presence of the tyrosine residue suggests potential roles as kinase modulators or receptor ligands, while the dipeptide backbone can be modified to enhance stability and cell permeability.
Anticancer Activity
Recent studies have highlighted the potential of dipeptide derivatives as anticancer agents. For instance, a library of Tyr-Tyr dipeptides has been synthesized and evaluated for their activity against various cancer cell lines, including Jurkat (human T-cell leukemia) cells.[10][11][12][13] Some of these derivatives demonstrated selective cytotoxicity towards the leukemia cells at low concentrations, suggesting a potential therapeutic window.[11]
While specific IC50 values for this compound derivatives are not yet widely reported in the literature, the data from related Tyr-Tyr dipeptides provides a strong rationale for investigating this class of compounds.
| Compound | Cell Line | Activity | Reference |
| Modified Tyr-Tyr Dipeptides | Jurkat (Leukemia) | Decreased cell viability at low concentrations | [11] |
| Modified Tyr-Tyr Dipeptides | A2058 (Melanoma) | Poor response to treatment | [11] |
| Modified Tyr-Tyr Dipeptides | HaCaT (non-tumor) | No significant decrease in viability | [11] |
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a cancer cell line like Jurkat.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways
While the specific signaling pathways modulated by this compound derivatives are still under investigation, their structural similarity to endogenous peptides suggests potential interactions with key cellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[1][14][15] These pathways are often dysregulated in cancer and are major targets for drug development.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Receptor Tyrosine Kinases (RTKs) are common activators of this pathway. It is plausible that this compound derivatives could modulate this pathway by interacting with RTKs or downstream components.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism.[14][15] Similar to the MAPK pathway, it is often activated by RTKs. This compound derivatives could potentially influence this pathway, leading to downstream effects on cell fate.[16][17][18]
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with the potential for significant biological activity. Their synthesis is readily achievable through established peptide chemistry techniques, and their potential to modulate key signaling pathways warrants further investigation, particularly in the context of cancer therapy. This technical guide provides a foundational framework for researchers to enter this exciting field, offering detailed protocols and a roadmap for the synthesis, evaluation, and potential development of novel this compound-based therapeutics. Further studies are needed to elucidate the specific molecular targets and mechanisms of action of these derivatives to fully realize their therapeutic potential.
References
- 1. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against T...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Critical roles of the PI3K/Akt signaling pathway in T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
The Crucial Interplay of Threonine and Tyrosine in Enzyme and Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonine (Thr) and Tyrosine (Tyr) residues are fundamental players in the intricate world of cellular signaling, acting as key regulatory switches in a vast array of enzymatic and receptor-mediated processes. Their hydroxyl groups provide a canvas for post-translational modifications, most notably phosphorylation, which dictates protein conformation, activity, and intermolecular interactions. This technical guide delves into the core of Thr-Tyr interactions with enzymes and receptors, providing a comprehensive overview of the underlying mechanisms, their significance in pivotal signaling pathways, and the experimental methodologies used to elucidate their function. Through a synthesis of quantitative data, detailed protocols, and visual representations of signaling cascades, this document serves as an essential resource for researchers and professionals in drug development seeking to understand and manipulate these critical molecular interactions.
The Physicochemical Basis of Threonine-Tyrosine Interactions
The unique properties of Threonine and Tyrosine side chains underpin their versatile roles in molecular recognition. Threonine, a polar uncharged amino acid, possesses a secondary hydroxyl group capable of forming hydrogen bonds. Tyrosine, an aromatic amino acid, also contains a hydroxyl group, rendering it polar and capable of hydrogen bonding, while its bulky phenyl ring can participate in hydrophobic and π-π stacking interactions.[1] These characteristics allow for a diverse range of non-covalent interactions that contribute to the stability and specificity of protein-ligand and protein-protein interfaces.
Phosphorylation: The Master Switch
The most profound and widely studied interaction involving Threonine and Tyrosine is phosphorylation. The addition of a negatively charged phosphate (B84403) group by kinases dramatically alters the local electrostatic environment, inducing conformational changes that can activate or deactivate an enzyme, or create docking sites for other proteins.[2]
-
Dual-Specificity Kinases: A class of kinases, known as dual-specificity kinases, have the remarkable ability to phosphorylate both serine/threonine and tyrosine residues, highlighting the interconnectedness of these signaling events.[3][4]
-
Phosphatases: The reversibility of phosphorylation is controlled by phosphatases. Dual-specificity phosphatases can dephosphorylate both phosphothreonine and phosphotyrosine, providing a crucial mechanism for signal termination and regulation.
Non-Covalent Interactions
Beyond phosphorylation, direct, non-covalent interactions between Threonine and Tyrosine residues contribute to protein structure and function. Hydrogen bonds between their hydroxyl groups can stabilize tertiary and quaternary structures.[5] The energetic contribution of these hydrogen bonds is significant, particularly when shielded from the solvent in the protein interior.
Quantitative Analysis of this compound Interactions
Understanding the strength and kinetics of this compound interactions is paramount for drug design and the dissection of signaling pathways. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying these interactions.
Binding Affinities Modulated by Phosphorylation
The phosphorylation state of Thr and Tyr residues can dramatically alter binding affinities. For instance, the interaction between the c-Cbl Tyrosine Kinase Binding (TKB) domain and its substrate peptides is sensitive to phosphorylation on serine/threonine residues adjacent to the primary phosphotyrosine binding motif.
| Interacting Partners | Peptide Sequence | Modification | Binding Affinity (Kd) | Technique | Reference |
| c-Cbl TKB domain | EGFR peptide | pY | 1.2 µM | SPR | [6] |
| c-Cbl TKB domain | EGFR peptide | pY, pS | 15 µM | SPR | [6] |
| c-Cbl TKB domain | Sprouty2 peptide | pY | 0.8 µM | SPR | [6] |
| c-Cbl TKB domain | Sprouty2 peptide | pY, pT | 10 µM | SPR | [6] |
Table 1: Binding affinities of the c-Cbl TKB domain to singly and dually phosphorylated peptides, as determined by Surface Plasmon Resonance (SPR). Additional phosphorylation on a neighboring Serine or Threonine residue significantly reduces the binding affinity.
Kinase Inhibitor Affinities
The development of selective kinase inhibitors is a cornerstone of modern pharmacology. Quantitative assays are crucial for determining the potency and selectivity of these compounds.
| Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| JAK2 | Pacritinib | 3.0 | Kinase Activity Assay | [7] |
| JAK2 | Fedratinib | 3.0 | Kinase Activity Assay | [7] |
| JAK2 | Ruxolitinib | 0.6 | Kinase Activity Assay | [7] |
| JAK1 | Itacitinib | 0.4 | Kinase Activity Assay | [7] |
Table 2: Inhibitory concentrations (IC50) of various clinical-stage JAKinibs against JAK family kinases. These values highlight the high affinity of these inhibitors.
Key Signaling Pathways Governed by this compound Interactions
The interplay between Threonine and Tyrosine phosphorylation is a recurring theme in numerous signaling cascades that control cell fate.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. A critical activation step involves the dual phosphorylation of ERK (Extracellular signal-regulated kinase) on a Threonine and a Tyrosine residue within a conserved Thr-Glu-Tyr (TEY) motif by the upstream dual-specificity kinase MEK.
The JAK/STAT Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[8] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[9][10] The recruited STATs are then themselves phosphorylated on a critical tyrosine residue by the JAKs, leading to their dimerization and translocation to the nucleus to regulate gene expression.[11][12]
The TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in development and tissue homeostasis and is mediated by receptor serine/threonine kinases.[2][13][14] Ligand binding induces the formation of a heterotetrameric complex of type I and type II receptors.[15][16][17] The constitutively active type II receptor kinase phosphorylates and activates the type I receptor kinase, which in turn phosphorylates downstream SMAD proteins on serine residues.[18][19][20][21] Interestingly, TGF-β receptors are dual-specificity kinases and can also undergo autophosphorylation on tyrosine residues, which can lead to the activation of other signaling pathways.[22]
Insulin (B600854) Receptor Signaling
The insulin receptor is a receptor tyrosine kinase that plays a central role in glucose homeostasis. Upon insulin binding, the receptor undergoes autophosphorylation on multiple tyrosine residues within its kinase domain, which is essential for its activation.[23][24][25] Activated insulin receptor then phosphorylates various intracellular substrates, such as Insulin Receptor Substrate (IRS) proteins, on tyrosine residues. These phosphotyrosine sites on IRS proteins serve as docking sites for other signaling molecules, propagating the insulin signal. The phosphorylation of IRS proteins can also be modulated by serine/threonine kinases, adding another layer of regulation.[26]
Experimental Protocols for Studying this compound Interactions
A variety of techniques are employed to investigate the roles of Threonine and Tyrosine in enzyme and receptor function.
In Vitro Kinase Assay
This assay directly measures the ability of a kinase to phosphorylate a substrate. It is invaluable for determining kinase activity, substrate specificity, and the effects of inhibitors.
General Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified kinase, the substrate (a protein or peptide containing Thr/Tyr residues), and a kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).[13][14]
-
Initiation: Start the reaction by adding ATP, often radiolabeled with ³²P ([γ-³²P]ATP) for sensitive detection.[22]
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer or a kinase inhibitor.
-
Analysis: Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be visualized by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Workflow for In Vitro Kinase Assay:
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Mechanism of dual specificity kinase activity of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kinampark.com [kinampark.com]
- 9. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 10. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. JAK-STAT pathway at 30: much learned, much more to do - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Ligand-induced dimerization of the extracellular domain of the TGF-beta receptor type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Characterization of a highly effective protein substrate for analysis of JAK2(V617F) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phosphorylation activates the insulin receptor tyrosine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Substrate phosphorylation catalyzed by the insulin receptor tyrosine kinase. Kinetic correlation to autophosphorylation of specific sites in the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TGF-β signalling is mediated by two autonomously functioning TβRI:TβRII pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Single-molecule imaging reveals transforming growth factor-beta-induced type II receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Threonyl-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of the dipeptide Threonyl-tyrosine (Thr-Tyr). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and peptide analysis. This document outlines the principles, experimental protocols, and expected data for the primary spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.
Introduction to Threonyl-tyrosine
Threonyl-tyrosine is a dipeptide composed of the amino acids threonine and tyrosine, linked by a peptide bond. The unique structural features of its constituent amino acids—the hydroxyl group of threonine and the phenolic side chain of tyrosine—impart specific spectroscopic properties that are crucial for its identification and structural elucidation. Understanding these properties is fundamental in various research and development applications, from peptide synthesis verification to its potential role in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For Threonyl-tyrosine, ¹H and ¹³C NMR are instrumental in assigning the chemical environment of each atom.
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts for the protons and carbons in Threonyl-tyrosine. These values are predictive and can vary based on the solvent and pH conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Threonine | ||
| α-H | 3.9 - 4.1 | 58 - 60 |
| β-H | 4.1 - 4.3 | 67 - 69 |
| γ-CH₃ | 1.1 - 1.3 | 19 - 21 |
| Carbonyl (C=O) | - | 170 - 173 |
| Tyrosine | ||
| α-H | 4.5 - 4.7 | 55 - 57 |
| β-CH₂ | 3.0 - 3.2 | 37 - 39 |
| Aromatic C₂-H, C₆-H | 7.1 - 7.3 | 130 - 132 |
| Aromatic C₃-H, C₅-H | 6.8 - 7.0 | 115 - 117 |
| Aromatic C₁ | - | 128 - 130 |
| Aromatic C₄-OH | - | 155 - 157 |
| Carbonyl (C=O) | - | 173 - 176 |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of Threonyl-tyrosine is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations observed in 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data
For Threonyl-tyrosine (C₁₃H₁₈N₂O₅), the expected monoisotopic mass is 298.1216 g/mol . The table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and major fragments.
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | C₁₃H₁₉N₂O₅⁺ | 299.1289 | Protonated molecular ion |
| [M+Na]⁺ | C₁₃H₁₈N₂O₅Na⁺ | 321.1108 | Sodiated adduct |
| b₂ ion | C₁₃H₁₇N₂O₄⁺ | 281.1183 | Loss of H₂O from the C-terminus |
| y₁ ion | C₉H₁₂NO₃⁺ | 182.0817 | Tyrosine residue |
| Threonine immonium ion | C₄H₈NO₂⁺ | 102.0555 | Threonine immonium ion |
| Tyrosine immonium ion | C₉H₁₀NO⁺ | 136.0757 | Tyrosine immonium ion.[1] |
Experimental Protocol for Mass Spectrometry
A typical protocol for the mass spectrometric analysis of Threonyl-tyrosine is as follows:
-
Sample Preparation: Prepare a dilute solution of the dipeptide (typically 1-10 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) for separation and analysis.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. Compare the experimental data with theoretical values to confirm the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Threonyl-tyrosine, the absorption spectrum is dominated by the phenolic side chain of the tyrosine residue.
Expected UV-Vis Spectral Data
The tyrosine chromophore exhibits characteristic absorption maxima.[2] The position of these peaks can be influenced by the pH of the solution.
| Condition | λmax 1 (nm) | λmax 2 (nm) | Notes |
| Neutral pH | ~275 | ~224 | Absorption due to the phenol (B47542) group of tyrosine.[3] |
| Alkaline pH (>10) | ~294 | ~240 | Red shift observed upon ionization of the phenolic hydroxyl group.[2][4] |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of Threonyl-tyrosine in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration. For pH-dependent studies, prepare a series of solutions with varying pH.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
The IR spectrum of Threonyl-tyrosine will display characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (alcohol, phenol, carboxylic acid) | 3200 - 3500 (broad) | Stretching |
| N-H (amine, amide) | 3100 - 3300 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide I) | 1630 - 1680 | Stretching |
| C=O (carboxylic acid) | 1700 - 1730 | Stretching |
| N-H (amide II) | 1510 - 1570 | Bending |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O (alcohol, phenol, carboxylic acid) | 1050 - 1250 | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the dipeptide with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Threonyl-tyrosine molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of Threonyl-tyrosine.
Caption: Workflow for the spectroscopic analysis of Threonyl-tyrosine.
Hypothetical Signaling Pathway Involvement
While the specific signaling roles of Threonyl-tyrosine are not extensively documented, tyrosine residues in peptides and proteins are well-known to be key substrates for phosphorylation by kinases, a critical step in many signaling pathways.[5][6] The diagram below illustrates a generalized signaling cascade where a Threonyl-tyrosine containing peptide could potentially be involved.
Caption: Hypothetical signaling pathway involving Threonyl-tyrosine phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. iosrjournals.org [iosrjournals.org]
- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellpathway.com [cellpathway.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Threonyl-Tyrosine (Thr-Tyr)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of the dipeptide Threonyl-Tyrosine (Thr-Tyr). A thorough understanding of a peptide's behavior under thermal stress is critical for the development of stable pharmaceutical formulations, ensuring drug product efficacy and safety. This document outlines the primary degradation mechanisms, summarizes key analytical techniques for stability assessment, and provides detailed experimental protocols. While specific quantitative thermal analysis data for this compound is limited in publicly available literature, this guide draws upon established principles of peptide degradation and data from structurally related molecules to provide a robust framework for its stability assessment.
Introduction to this compound Stability
Threonyl-Tyrosine is a dipeptide composed of L-threonine and L-tyrosine residues. The stability of this dipeptide is influenced by its constituent amino acids: threonine, which contains a secondary hydroxyl group, and tyrosine, which possesses a phenolic side chain. These functional groups, along with the peptide backbone, are susceptible to various degradation reactions under thermal stress. Forced degradation studies, which subject the molecule to conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and products.[1][2] Such studies are integral to the development of stability-indicating analytical methods.[1]
Primary Thermal Degradation Pathways
The thermal degradation of dipeptides like this compound can proceed through several pathways, primarily involving the peptide backbone and the amino acid side chains.
Intramolecular Cyclization (Diketopiperazine Formation)
One of the most significant thermal degradation pathways for dipeptides is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP), a stable six-membered ring.[3][4] This reaction involves the nucleophilic attack of the N-terminal amine on the C-terminal ester or acid, leading to the cleavage of the peptide from its support during solid-phase synthesis or degradation in solution.[3][5] For this compound, this would result in the formation of cyclo(this compound). The propensity for DKP formation is sequence-dependent, with certain amino acid combinations being more susceptible.[5]
The chemical structure of the resulting diketopiperazine, cyclo(this compound), is presented below.
Chemical Information for Cyclo(this compound):
| Property | Value |
| IUPAC Name | (3S,6S)-3-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| Exact Mass | 264.11100700 Da |
| PubChem CID | 171116545[6] |
Peptide Bond Hydrolysis
At elevated temperatures, particularly in the presence of moisture, the peptide bond of this compound can undergo hydrolysis. This results in the cleavage of the dipeptide into its constituent amino acids, threonine and tyrosine. The pH of the environment can significantly influence the rate of this degradation pathway.
Side Chain Reactions
The side chains of threonine and tyrosine also play a role in the overall thermal stability. The hydroxyl group of threonine and the phenolic group of tyrosine can participate in various reactions, although these are generally considered secondary degradation pathways compared to diketopiperazine formation and peptide bond hydrolysis under typical thermal stress conditions. The aromatic side chain of tyrosine can contribute to the stability of peptides through aromatic-aromatic interactions.[7][8]
Quantitative Data and Thermal Analysis
While specific quantitative data for the thermal degradation of this compound is not extensively available, the following table summarizes the types of data that would be generated from typical thermal analysis techniques.
Table 1: Summary of Thermal Analysis Data for a Dipeptide
| Analytical Technique | Parameter Measured | Typical Information Obtained |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Onset of decomposition temperature, residual mass, identification of distinct degradation steps. |
| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Melting point, glass transition temperature, enthalpy of fusion/decomposition, information on solid-state transitions. |
| High-Performance Liquid Chromatography (HPLC) | Concentration of parent peptide and degradation products | Purity of the dipeptide, quantification of known and unknown degradation products over time under stress. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the parent peptide and its fragments | Identification of degradation products by molecular weight and fragmentation patterns. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in thermal stability studies. The following sections outline protocols for key experiments.
Forced Degradation Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[1][9]
Objective: To generate potential thermal degradation products of this compound for the development and validation of a stability-indicating analytical method.
Materials and Reagents:
-
This compound dipeptide
-
Purified water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
pH meter
-
HPLC system with UV detector
-
Mass spectrometer
Procedure:
-
Thermal Stress (Solid State):
-
Accurately weigh a sample of solid this compound into a clean, dry vial.
-
Place the vial in a calibrated oven at a selected temperature (e.g., 60°C, 80°C, 105°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and prepare for analysis.
-
-
Thermal Stress (Solution State):
-
Prepare a solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into separate vials.
-
Expose the vials to a selected temperature in a water bath or oven.
-
At specified time intervals, withdraw samples for analysis.
-
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., room temperature, 60°C).
-
At various time points, withdraw samples, neutralize them if necessary, and analyze.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Monitor the degradation over time by taking samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-MS method.
-
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]
Objective: To determine the thermal stability and decomposition profile of solid this compound.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the initial temperature to ambient (e.g., 25°C).
-
-
Thermal Program:
-
Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]
Objective: To determine the melting point and enthalpy of fusion/decomposition of solid this compound.
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically.
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting/decomposition point.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The peak of an endothermic or exothermic event corresponds to a thermal transition. The area under the peak is proportional to the enthalpy change of the transition.
HPLC-MS Method for Degradation Product Analysis
This method is used to separate, identify, and quantify the parent dipeptide and its degradation products.[12][13][14]
Objective: To develop a stability-indicating method for the analysis of this compound and its thermal degradants.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight)
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and tandem MS (MS/MS) for structural elucidation of degradation products.
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the study of this compound thermal degradation.
Caption: Experimental workflow for assessing this compound thermal stability.
Caption: Primary thermal degradation pathways of this compound.
Conclusion
The thermal stability of the this compound dipeptide is a critical parameter for its application in drug development. The primary degradation pathways are anticipated to be intramolecular cyclization to form cyclo(this compound) and hydrolysis of the peptide bond. A comprehensive assessment of its stability requires a suite of analytical techniques, including TGA, DSC, and HPLC-MS. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and scientists to thoroughly characterize the thermal degradation profile of this compound and to develop stable and effective pharmaceutical formulations. Further studies are warranted to generate specific quantitative data on the thermal behavior of this dipeptide.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(this compound) | C13H16N2O4 | CID 171116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of aromatic side chains in the folding and thermodynamic stability of integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 12. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
The Neurobiological Significance of Tyrosine-Containing Dipeptides: A Technical Guide for Researchers
A comprehensive examination of the synthesis, mechanisms, and therapeutic potential of short-chain peptides in neurobiology, with a speculative look at the prospective role of Threonyl-Tyrosine (Thr-Tyr).
Introduction
The landscape of neurobiological research is increasingly focused on the nuanced roles of small biomolecules, such as dipeptides, in modulating complex neural circuits and behaviors. Among these, tyrosine (Tyr)-containing dipeptides have emerged as a promising class of compounds with the potential to influence a range of neurological functions, from neurotransmitter metabolism to cognitive performance. This technical guide provides an in-depth analysis of key Tyr-containing dipeptides, including Tyrosyl-Tryptophan (Tyr-Trp), Serinyl-Tyrosine (Ser-Tyr), and Tyrosyl-Proline (Tyr-Pro), summarizing the current state of knowledge for researchers, scientists, and drug development professionals. While direct research on the this compound dipeptide in neurobiology is nascent, this guide will also offer a scientifically grounded, hypothetical exploration of its potential roles based on the well-established functions of its constituent amino acids, threonine and tyrosine.
The Central Role of Tyrosine in Neurotransmission
Tyrosine is a non-essential amino acid that serves as a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862).[1][2][3][4][5] The enzymatic conversion of tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in this pathway, highlighting the importance of tyrosine availability for maintaining adequate neurotransmitter levels. Furthermore, the phosphorylation of tyrosine residues on proteins is a fundamental mechanism of signal transduction in the nervous system, regulating processes such as neuronal development, synaptic plasticity, and cell survival.[6][7][8][9][10][11]
Neuroactive Tyrosine-Containing Dipeptides: A Review of the Evidence
Recent studies have demonstrated that orally administered Tyr-containing dipeptides can cross the blood-brain barrier and exert significant neurobiological effects, often surpassing the effects of tyrosine alone.
Tyr-Trp: Enhancing Norepinephrine Metabolism and Memory
The dipeptide Tyr-Trp has been shown to be a potent modulator of norepinephrine metabolism in the brain. Studies in mice have demonstrated that oral administration of Tyr-Trp leads to a significant increase in the levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) in the cerebral cortex.[11][12] This effect was more pronounced than that observed with other Tyr-containing dipeptides or tyrosine alone. Furthermore, Tyr-Trp administration has been linked to the amelioration of short-term memory deficits in a mouse model of Alzheimer's disease.[11][12]
Ser-Tyr: Stimulating Catecholamine Turnover
Oral administration of Ser-Tyr has been found to efficiently stimulate noradrenergic turnover in the mouse brain.[7][13] This dipeptide increased tyrosine content in the cerebral cortex and subsequently enhanced the levels of MHPG in both the cerebral cortex and hippocampus.[7][13] These findings suggest that Ser-Tyr is a potent enhancer of central catecholamine transmission.
Tyr-Pro: A Potential Therapeutic for Cognitive Decline
The dipeptide Tyr-Pro has garnered attention for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. In a mouse model of the disease, oral administration of Tyr-Pro was shown to improve memory impairment.[9][14][15] This effect is thought to be mediated by the dipeptide's ability to cross the blood-brain barrier and potentially modulate neuroinflammatory and apoptotic pathways.[9][14][15]
Quantitative Data on the Neuroactivity of Tyr-Containing Dipeptides
The following tables summarize the key quantitative findings from preclinical studies on Tyr-containing dipeptides.
| Dipeptide | Animal Model | Dosage | Brain Region | Analyte | Fold Change vs. Control | Reference |
| Tyr-Trp | Mouse | Not Specified | Cerebral Cortex | MHPG | Most significant increase among 39 Tyr-containing dipeptides | [11][12] |
| Ser-Tyr | Mouse | Not Specified | Cerebral Cortex | Tyrosine | Marked Increase | [7][13] |
| Cerebral Cortex & Hippocampus | MHPG | More effective than Tyr-Pro, Ile-Tyr, or Tyr alone | [7][13] | |||
| Tyr-Pro | Alzheimer's Model Mouse | 100 mg/kg (twice daily for 16 days) | - | Spontaneous Alternation (Y-maze) | Significantly improved | [15] |
| Step-through Latency | Significantly shortened | [15] |
Table 1: Quantitative Effects of Tyr-Containing Dipeptides on Neurotransmitter Metabolites and Behavior.
Experimental Protocols for Studying Dipeptide Neurobiology
The following sections detail common experimental methodologies used to investigate the neurobiological effects of dipeptides.
In Vivo Administration
Oral Gavage in Rodents: A standard method for administering dipeptides to mice and rats to study their systemic and central nervous system effects.
-
Procedure:
-
Prepare the dipeptide solution in a suitable vehicle (e.g., saline, sterile water). The concentration should be calculated based on the desired dosage (mg/kg).
-
Gently restrain the animal.
-
Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress.
-
Behavioral Assays
Y-Maze Test for Spontaneous Alternation: This test is used to assess short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse in the center of the maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).[3][17][18][19]
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Interpretation: A higher percentage of spontaneous alternation indicates better spatial working memory.
Morris Water Maze for Spatial Learning and Memory: A widely used test for assessing hippocampus-dependent spatial learning and memory.[1][6][20][21][22]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train the mouse over several days to find the hidden platform from different starting locations. Record the escape latency (time to find the platform).
-
Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was located).
-
-
Interpretation: A decrease in escape latency during the acquisition phase indicates learning. A greater amount of time spent in the target quadrant during the probe trial indicates better spatial memory.
Neurochemical Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Neurotransmitter Quantification: A highly sensitive and specific method for measuring the levels of neurotransmitters and their metabolites in brain tissue.[8][23][24][25][26]
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., cerebral cortex, hippocampus).
-
Homogenize the tissue in an appropriate buffer.
-
Perform protein precipitation and extract the neurotransmitters.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC system for separation.
-
The separated analytes are then introduced into the mass spectrometer for detection and quantification.
-
-
Data Analysis: Quantify the concentration of each neurotransmitter and metabolite based on standard curves.
Signaling Pathways and Mechanisms of Action
While the precise receptor targets for many Tyr-containing dipeptides are still under investigation, the available evidence points towards modulation of key neurochemical systems.
Dopaminergic and Noradrenergic Pathway Modulation: The primary mechanism by which Tyr-containing dipeptides are thought to exert their effects is by increasing the bioavailability of tyrosine in the brain, thereby boosting the synthesis of dopamine and norepinephrine.
References
- 1. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 2. The Dipeptides Ile-Tyr and Ser-Tyr Exert Distinct Effects on Catecholamine Metabolism in the Mouse Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. BioKB - Relationship - Tyr-Trp - activates - metabolic process [biokb.lcsb.uni.lu]
- 5. Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 7. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. debuglies.com [debuglies.com]
- 10. Pharmacology of [Tyr1]nociceptin analogs: receptor binding and bioassay studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Brain-transportable soy dipeptide, Tyr-Pro, attenuates amyloid β peptide25-35-induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 17. Y-Maze Protocol [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. en.bio-protocol.org [en.bio-protocol.org]
- 22. mmpc.org [mmpc.org]
- 23. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Thr-Tyr Dipeptide: A Technical Guide to its Synthesis, Analysis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Threonyl-Tyrosine (Thr-Tyr), a simple yet significant biomolecule, stands at the intersection of protein chemistry and cell signaling. Comprising the essential amino acid L-threonine and the aromatic amino acid L-tyrosine, this compound's discovery is intrinsically linked to the historical development of peptide synthesis. While not as extensively studied as larger bioactive peptides, its constituent amino acids are key substrates in fundamental cellular processes, particularly phosphorylation events that govern major signaling pathways. This technical guide provides an in-depth overview of the this compound dipeptide, covering its historical context, modern synthesis protocols, analytical characterization methods, and a prospective look at its biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug discovery, and molecular biology.
Discovery and History
The discovery of the this compound dipeptide is not marked by a single seminal event but is rather an outcome of the advancements in our understanding of amino acids and the development of peptide synthesis techniques.
1.1. Discovery of the Constituent Amino Acids:
-
L-Tyrosine (Tyr) was first isolated from casein, a protein found in cheese, by the German chemist Justus von Liebig in 1846. Its name is derived from the Greek word "tyros," meaning cheese.
-
L-Threonine (Thr) was the last of the 20 common proteinogenic amino acids to be discovered. Its identification in 1935 by William Cumming Rose was a landmark in nutritional science, leading to the understanding of essential amino acids.
1.2. The Dawn of Peptide Synthesis:
The early 20th century saw the first successful synthesis of a dipeptide, glycylglycine, by Emil Fischer. However, the methods were arduous and not readily applicable to more complex peptides. The advent of Solid-Phase Peptide Synthesis (SPPS) , developed by Bruce Merrifield in 1963, revolutionized the field. This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, allows for the efficient and automated synthesis of peptides, including dipeptides like this compound, by anchoring the growing peptide chain to a solid resin support. While a specific date for the first synthesis of this compound is not prominently documented, it would have become readily achievable following the development of SPPS and the availability of protected threonine and tyrosine amino acid derivatives.
Synthesis and Purification of this compound
The contemporary method of choice for synthesizing the this compound dipeptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method offers high yields and purity.
2.1. Experimental Protocol: Fmoc-SPPS of this compound
This protocol outlines the manual synthesis of H-Thr-Tyr-OH.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Methanol
Procedure:
-
Resin Swelling: The Fmoc-Tyr(tBu)-Wang resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound tyrosine by treating it with a 20% solution of piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading) is pre-activated with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
This activated amino acid solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
The resin is then washed with DMF. A Kaiser test can be performed to ensure the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: The Fmoc group of the newly added threonine is removed using 20% piperidine in DMF as described in step 2. The resin is washed with DMF and then with DCM.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleavage mixture is filtered, and the crude peptide is precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation, washed with cold ether, and dried. The crude this compound is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
2.2. Workflow for Fmoc-SPPS of this compound
Analytical Characterization
The purity and identity of the synthesized this compound dipeptide are confirmed using a combination of analytical techniques.
3.1. High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used to assess the purity of the dipeptide and to purify it from byproducts of the synthesis.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).
-
3.2. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the this compound dipeptide.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₁₃H₁₈N₂O₅) is 282.1216 Da. The ESI-MS spectrum should show a prominent ion at m/z 283.1294 [M+H]⁺.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide.
-
¹H NMR: The spectrum will show characteristic signals for the protons of the threonine and tyrosine residues, including the aromatic protons of tyrosine and the methyl group of threonine.
-
¹³C NMR: The spectrum will display distinct peaks for each of the 13 carbon atoms in the molecule, including the two carbonyl carbons of the peptide backbone.
Table 1: Analytical Data for this compound Dipeptide
| Parameter | Expected Value/Characteristic |
| Molecular Formula | C₁₃H₁₈N₂O₅ |
| Molecular Weight | 282.29 g/mol |
| Monoisotopic Mass | 282.1216 Da |
| HPLC Retention Time | Dependent on specific column and gradient |
| ESI-MS (m/z) | 283.1294 [M+H]⁺ |
| ¹H NMR | Characteristic peaks for Thr and Tyr residues |
| ¹³C NMR | 13 distinct carbon signals |
Biological Activity and Signaling Pathways
While the this compound dipeptide itself has not been the subject of extensive biological investigation, the known roles of its constituent amino acids in cell signaling provide a basis for postulating its potential activities. Both threonine and tyrosine are key sites for post-translational modification, specifically phosphorylation, which is a fundamental mechanism for regulating protein function and signal transduction.
4.1. Potential Roles in Cell Signaling:
-
Substrate for Kinases: this compound could potentially serve as a substrate for various protein kinases. Tyrosine kinases specifically phosphorylate tyrosine residues, while serine/threonine kinases phosphorylate serine and threonine residues. Dual-specificity kinases can phosphorylate all three.
-
Modulation of Signaling Pathways: The phosphorylation of peptides and proteins is a critical step in numerous signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which regulate cell proliferation, differentiation, survival, and apoptosis.
-
Antioxidant Activity: Tyrosine-containing peptides have been shown to possess antioxidant properties due to the ability of the phenolic hydroxyl group of tyrosine to donate a hydrogen atom and scavenge free radicals.
4.2. Hypothetical Signaling Pathway Involving this compound Phosphorylation
The following diagram illustrates a hypothetical signaling cascade where the this compound dipeptide could be involved, based on the known mechanisms of the MAPK and PI3K/Akt pathways. This is a putative pathway for illustrative purposes, as direct evidence for this compound's role in these specific pathways is not yet established.
Quantitative Data
Quantitative data for the this compound dipeptide is not extensively reported in the literature. The following table provides representative data for peptide synthesis yields and the antioxidant activity of a related tyrosine-containing dipeptide to serve as a reference.
Table 2: Representative Quantitative Data
| Parameter | Value | Compound | Assay/Method | Notes |
| Synthesis Yield | ~60-80% | General dipeptides | Fmoc-SPPS | Yield is sequence-dependent and can be optimized. |
| Antioxidant Activity (IC₅₀) | 38.22% scavenging at 7.5 µg/mL | cyclo(L-Tyr-L-Pro) | DPPH assay | IC₅₀ value not specified.[1] |
Note: The data presented are for illustrative purposes and may not be directly applicable to the this compound dipeptide.
Conclusion and Future Directions
The Threonyl-Tyrosine dipeptide, while simple in structure, represents a confluence of historical and modern peptide chemistry. Its synthesis is now routine, thanks to the robustness of solid-phase peptide synthesis. While its specific biological functions remain largely unexplored, the critical roles of threonine and tyrosine in cellular signaling suggest that this compound and its derivatives could be valuable tools for studying enzyme kinetics, developing kinase inhibitors, and investigating the biological effects of small peptides. Future research should focus on the direct biological evaluation of the this compound dipeptide in various cell-based assays to elucidate its potential roles in signaling pathways and its antioxidant capacity. Such studies will undoubtedly open new avenues for its application in biomedical research and drug development.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Threonyl-tyrosine
Introduction
Threonyl-tyrosine (Thr-Tyr) is a dipeptide composed of the amino acids L-threonine and L-tyrosine. As with many synthetic peptides, purification is a critical step to remove impurities from the synthesis process, such as unreacted amino acids, truncated sequences, and protecting group remnants.[1][2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of peptides, separating them based on their hydrophobicity.[1][2][3][4] This application note provides a detailed protocol for the purification of Threonyl-tyrosine using RP-HPLC. The method leverages the difference in polarity between the relatively polar threonine residue and the more hydrophobic, aromatic tyrosine residue to achieve high purity.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Threonyl-tyrosine is introduced to the column in a highly aqueous mobile phase, causing it to bind to the hydrophobic stationary phase. A gradually increasing concentration of a less polar organic solvent (acetonitrile) in the mobile phase reduces the hydrophobic interaction between the dipeptide and the stationary phase, leading to its elution.[3] Impurities that are more polar than Threonyl-tyrosine will elute earlier, while more hydrophobic impurities will elute later, allowing for the collection of a purified fraction of the target dipeptide. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution.[1]
Experimental Protocols
Materials and Reagents
-
Crude Threonyl-tyrosine (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both mobile phases prior to use.
Sample Preparation
-
Accurately weigh a small amount of crude Threonyl-tyrosine powder.
-
Dissolve the crude peptide in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
-
Vortex the solution until the peptide is fully dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC Purification Protocol
-
Equilibrate the HPLC system and the preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as detailed in the tables below.
-
Monitor the elution profile at 220 nm for the peptide bond and 280 nm for the tyrosine side chain.
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified Threonyl-tyrosine powder.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Standard Preparative HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Column Temperature | Ambient (25°C) |
| Flow Rate | 4.0 mL/min |
| Detection Wavelengths | 220 nm & 280 nm |
| Injection Volume | 500 µL |
Table 2: Gradient Elution Program for Preparative HPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 35.0 | 65.0 | 35.0 |
| 40.0 | 5.0 | 95.0 |
| 45.0 | 5.0 | 95.0 |
| 50.0 | 95.0 | 5.0 |
Table 3: Expected Results (Illustrative)
| Parameter | Value |
| Retention Time | ~25-30 min |
| Purity (Pre-HPLC) | ~70% |
| Purity (Post-HPLC) | >98% |
| Recovery | >85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of Threonyl-tyrosine.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of Threonyl-tyrosine using reversed-phase HPLC. By following this procedure, researchers, scientists, and drug development professionals can obtain a highly purified dipeptide product, suitable for a wide range of downstream applications. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard and robust approach for peptide purification.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Thr-Tyr in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the analysis of peptides and their post-translational modifications (PTMs) is crucial for understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Dipeptides, such as Threonyl-Tyrosine (Thr-Tyr), can be of interest as products of protein degradation or as components in peptidomimetic drug design. Mass spectrometry (MS) stands as a powerful analytical technique for the identification and quantification of such peptides due to its high sensitivity and specificity.[1]
This document provides detailed application notes and protocols for the analysis of the this compound dipeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this compound itself is not a direct signaling molecule, the phosphorylation of threonine and tyrosine residues is a critical PTM that governs a vast array of cellular signaling pathways.[2][3] Quantitative proteomic analysis of peptides containing these residues is essential for studying these signaling events.[4]
Key Concepts in this compound Mass Spectrometry Analysis
The analysis of peptides by MS involves the ionization of the peptide and the measurement of its mass-to-charge ratio (m/z).[1] For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the peptide ion is fragmented, and the m/z of the resulting fragment ions are measured.[5]
Fragmentation of this compound:
When the this compound dipeptide is subjected to collision-induced dissociation (CID), it primarily breaks at the peptide bond, generating b- and y-ions. The theoretical monoisotopic masses of the most common fragment ions are essential for their identification in the MS/MS spectrum.
-
b-ions: Fragments containing the N-terminus.
-
y-ions: Fragments containing the C-terminus.
Further fragmentation can occur, including neutral losses of water (-18.01 Da) or ammonia (B1221849) (-17.03 Da), particularly from the amino acid side chains.
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interfering substances and enrich for the analyte of interest.[6][7] The choice of method depends on the complexity of the biological matrix (e.g., plasma, cell lysate).[6][7]
Protocol: Solid-Phase Extraction (SPE) for Peptide Cleanup
This protocol is a general guideline and may require optimization for specific sample types.
-
Protein Precipitation & Digestion (if analyzing from a protein):
-
To a 100 µL plasma sample, add 400 µL of cold acetone (B3395972) to precipitate proteins.
-
Incubate at -20°C for 60 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with 500 µL of cold 80% acetone, centrifuge again, and discard the supernatant.
-
Air-dry the pellet.
-
Reconstitute the protein pellet in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Perform enzymatic digestion (e.g., with trypsin) to generate peptides.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Acidify the peptide sample with 0.1% trifluoroacetic acid (TFA).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the peptides with 1 mL of 50% acetonitrile/0.1% TFA.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The separation of peptides is typically achieved by reverse-phase liquid chromatography (LC) coupled to a mass spectrometer.[9]
Protocol: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-35% B over 15 minutes, then to 90% B over 2 minutes, hold for 2 minutes, then return to 2% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | m/z 100-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
| Collision Energy | Optimized for the precursor ion (e.g., 25-35 arbitrary units) |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) |
Data Presentation
Quantitative data for the identification of this compound is summarized below. These values are theoretical and may vary slightly based on the instrument and calibration.
Table 1: Theoretical Mass-to-Charge Ratios (m/z) for this compound and its Fragments
| Ion | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Precursor (this compound) | C₁₃H₁₈N₂O₅ | 282.1216 | 283.1289 |
| b-ion (Thr) | C₄H₈NO₂ | 102.0555 | 103.0628 |
| y-ion (Tyr) | C₉H₁₁NO₃ | 181.0739 | 182.0812 |
| Iminium ion (Tyr) | C₈H₁₀N | 120.0813 | 120.0813 |
Table 2: Example LC-MS/MS Acquisition Parameters for Targeted Analysis
| Parameter | Value |
| Precursor Ion (m/z) | 283.1289 |
| Product Ions for MRM (m/z) | 182.0812 (Quantitative), 103.0628 (Qualitative) |
| Collision Energy (eV) | 28 |
| Expected Retention Time | Dependent on specific LC conditions |
Visualizations
Signaling Pathway Context
While this compound is a dipeptide, its constituent amino acids are central to cellular signaling through phosphorylation. Protein tyrosine kinases (PTKs) and serine/threonine kinases phosphorylate proteins, while phosphatases reverse this modification.[2] This dynamic interplay regulates numerous cellular processes.
Caption: Role of Threonine and Tyrosine phosphorylation in a generic signaling pathway.
Experimental Workflow
The overall process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: General experimental workflow for LC-MS/MS analysis of peptides.
This compound Fragmentation Diagram
The fragmentation pattern in MS/MS is key to confirming the peptide's sequence.
Caption: Fragmentation of the this compound dipeptide showing the primary b- and y-ions.
References
- 1. This compound Dipeptide [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Proteomic analysis of tyrosine phosphorylation during human liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Tyrosine Phosphoproteomics Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Revolutionizing Cell Culture: Thr-Tyr Dipeptide as a Superior Nutrient Source
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biopharmaceutical production, optimizing cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. A significant challenge in formulating these media is the poor solubility of essential amino acids like L-tyrosine, particularly at physiological pH. This limitation can lead to nutrient depletion and hinder optimal cell performance. The strategic use of dipeptides, such as Threonyl-Tyrosine (Thr-Tyr), presents an elegant solution to this long-standing issue. These application notes provide a comprehensive guide to leveraging this compound in your cell culture media formulations to achieve superior results.
Introduction: The Dipeptide Advantage
L-tyrosine is a critical component for cellular metabolism and protein synthesis. However, its low solubility in aqueous solutions at neutral pH often necessitates the use of alkaline stock solutions, which can introduce process complexities and risks of pH spikes and precipitation in the bioreactor.[1][2][3] Dipeptides containing tyrosine offer significantly higher solubility, ensuring a consistent and readily available supply of this essential amino acid to the cells without the drawbacks of using free L-tyrosine.[1][2]
This compound, a dipeptide composed of L-threonine and L-tyrosine, serves as an efficient delivery vehicle for tyrosine. Once taken up by the cells, it is intracellularly hydrolyzed by peptidases, releasing the individual amino acids for their metabolic functions.[4] This approach not only overcomes solubility issues but has also been shown to improve metabolic profiles, including reduced lactate (B86563) and ammonia (B1221849) production, and better pH maintenance in the culture.[2]
Key Benefits of Using this compound:
-
Enhanced Solubility: Dramatically improves the bioavailability of tyrosine in neutral pH media.
-
Improved Cell Performance: Promotes higher viable cell density, extended culture viability, and increased product titers.
-
Metabolic Efficiency: Leads to more favorable metabolic profiles with reduced waste product accumulation.
-
Process Simplification: Eliminates the need for separate alkaline feeds, streamlining the feeding strategy and reducing process risks.
Quantitative Data Summary
The use of tyrosine-containing dipeptides has demonstrated significant improvements in various cell culture parameters. While specific data for this compound is emerging, the well-documented effects of other tyrosine dipeptides, such as Glycyl-L-Tyrosine (Gly-Tyr), provide a strong indication of the potential benefits.
| Parameter | L-Tyrosine (Free Form) | Tyrosine-Containing Dipeptides (e.g., Gly-Tyr) | Reference |
| Solubility in Water (neutral pH) | < 0.5 g/L | Up to 50-250 times higher than L-Tyrosine | [1][2][3] |
| Peak Viable Cell Density (VCD) | Baseline | Significant Increase (e.g., 36.15 x 10^6 cells/mL with 0.5x GY vs. lower densities in control) | [1] |
| Product Titer | Baseline | Enhanced (e.g., up to 25% increase observed) | [1][5] |
| Lactate Accumulation | Higher | Lowered | [2] |
| Ammonia Accumulation | Higher | Lowered | [2] |
Table 1: Comparison of L-Tyrosine and Tyrosine-Containing Dipeptides in Cell Culture. This table summarizes the key advantages of using tyrosine dipeptides over the free amino acid form in cell culture media, based on published data.
| Dipeptide | Concentration | Effect on CHO Cells | Reference |
| Glycyl-L-Tyrosine (GY) | 0.5x (relative to standard feed) | Highest peak VCD (36.15 x 10^6 cells/mL) and final titer. | [1] |
| L-Prolyl-L-Tyrosine (PY) | 0.5 mM | Significantly amplified tyrosine uptake and increased ATP formation. | [4] |
| L-Tyrosyl-L-Valine (YV) | 0.5 mM | Minimal impact on cellular metabolism compared to reference. | [4] |
Table 2: Effects of Different Tyrosine-Containing Dipeptides on CHO Cell Performance. This table highlights that the specific amino acid paired with tyrosine can influence the metabolic impact of the dipeptide.
Experimental Protocols
This section provides detailed protocols for the preparation and use of this compound in cell culture media.
Preparation of a Sterile this compound Stock Solution
Materials:
-
This compound dipeptide powder (CAS No. 145295-02-9, Molecular Weight: 282.29 g/mol )[6][7]
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile container (e.g., glass bottle or disposable sterile bottle)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter unit
Procedure:
-
Determine the desired concentration of the this compound stock solution (e.g., 50 g/L or 100 g/L).
-
In a sterile container, add the calculated amount of this compound powder to approximately 80% of the final volume of cell culture grade water.
-
Place the container on a magnetic stirrer and mix until the dipeptide is completely dissolved. This compound exhibits significantly higher solubility than L-tyrosine at neutral pH, so heating or pH adjustment should not be necessary.
-
Add cell culture grade water to reach the final desired volume.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.
-
Store the sterile stock solution at 2-8°C, protected from light.
Supplementation of Cell Culture Medium with this compound
Cell Line: Chinese Hamster Ovary (CHO) cells producing a recombinant monoclonal antibody (mAb).
Basal Medium: A chemically defined CHO cell culture medium.
Feeding Strategy: Fed-batch culture.
Procedure:
-
Basal Medium Preparation: Prepare the basal medium according to the manufacturer's instructions. Supplement the basal medium with the desired initial concentration of this compound from the sterile stock solution. A typical starting concentration to evaluate is in the range of 0.5 mM to 2.0 mM.
-
Cell Inoculation: Inoculate the prepared medium with CHO cells at a seeding density of approximately 0.3-0.5 x 10^6 viable cells/mL.
-
Fed-Batch Culture: Maintain the culture in a controlled environment (e.g., 37°C, 5% CO2, and appropriate agitation).
-
Feed Medium Preparation: Prepare a concentrated feed medium containing other essential nutrients. Add this compound to this feed medium at a concentration calculated to maintain the target tyrosine level in the bioreactor throughout the culture period.
-
Feeding Schedule: Begin feeding the culture on day 3 or as determined by the specific process. The feeding volume and frequency should be optimized based on the cell line's nutrient consumption rates. A common strategy is a daily bolus feed or a continuous perfusion-like feed.
-
Culture Monitoring: Regularly monitor key culture parameters:
-
Viable Cell Density and Viability: Use a cell counter (e.g., using the trypan blue exclusion method).
-
Metabolites: Analyze glucose, lactate, glutamine, and ammonia concentrations.
-
Product Titer: Measure the concentration of the recombinant protein (e.g., by HPLC or ELISA).
-
Amino Acid Analysis: Monitor the concentration of tyrosine and other amino acids in the spent medium to ensure they are not limiting.
-
Signaling Pathways and Visualizations
The availability of amino acids, including tyrosine, is a critical signal for cell growth and proliferation, primarily through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Tyrosine starvation has been shown to lead to the inhibition of mTOR, which can result in the induction of autophagy and a subsequent decrease in cell viability and protein production.[8][9][10]
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in integrating signals from growth factors and amino acids to regulate protein synthesis and cell growth.
Caption: mTOR signaling pathway activation by growth factors and amino acids.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the impact of this compound supplementation in a fed-batch cell culture process.
Caption: Workflow for evaluating this compound in fed-batch culture.
Conclusion
The incorporation of Threonyl-Tyrosine into cell culture media formulations represents a significant advancement in bioprocess optimization. By overcoming the solubility limitations of free L-tyrosine, this compound ensures a consistent and adequate supply of this critical amino acid, leading to improved cell growth, viability, and recombinant protein production. The provided protocols and diagrams offer a practical framework for researchers and drug development professionals to implement and evaluate the benefits of this compound in their specific cell culture systems. Adopting this dipeptide-based strategy can lead to more robust, efficient, and simplified manufacturing processes for biopharmaceuticals.
References
- 1. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gly-Thr-Tyr | C15H21N3O6 | CID 145455699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evonik.com [evonik.com]
- 6. This compound | C13H18N2O5 | CID 11778518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Dipeptide [benchchem.com]
- 8. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Assays Using Thr-Tyr Motif-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Dual-specificity kinases, which phosphorylate both serine/threonine and tyrosine residues, are critical components of many signaling pathways. A key phosphorylation motif recognized by a subset of these enzymes is Threonine-X-Tyrosine (T-X-Y), where X is any amino acid. This motif is famously found in the activation loop of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2. The dual phosphorylation of both the threonine and tyrosine residues within this motif is essential for their activation.
The kinase responsible for this dual phosphorylation is the Mitogen-activated protein kinase kinase, MEK1 (also known as MKK1). MEK1 is a central component of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in various human cancers. Consequently, MEK1 is a significant target for therapeutic intervention.
These application notes provide a comprehensive guide to utilizing substrates containing the Thr-Tyr motif for in vitro kinase assays, with a primary focus on the dual-specificity kinase MEK1 and its substrate, Extracellular signal-regulated kinase (ERK). While a simple this compound dipeptide is not an effective substrate due to a lack of specificity-determining residues, both full-length inactive ERK protein and synthetic peptides derived from the ERK activation loop serve as robust substrates for measuring MEK1 activity.
This document details the principles behind various assay formats, provides step-by-step protocols, and presents data to guide researchers in setting up and performing reliable and sensitive MEK1 kinase assays.
Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling module that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses such as proliferation, differentiation, and survival. MEK1 is a pivotal kinase in this cascade, integrating upstream signals from RAF kinases and activating downstream ERK kinases.
Substrates for MEK1 Kinase Assays
The most physiologically relevant substrate for MEK1 is its natural target, the ERK1 or ERK2 protein. For in vitro assays, a kinase-inactive mutant of ERK is typically used to prevent confounding autophosphorylation or phosphorylation of other substrates. In addition to the full-length protein, synthetic peptides derived from the activation loop of ERK are also employed.
1. Recombinant Inactive ERK Protein:
-
Description: Full-length ERK1 or ERK2 protein with a mutation in the ATP-binding site (e.g., K52R) to render it catalytically inactive.
-
Advantages: Represents the natural substrate, allowing for the study of interactions that may involve domains outside the activation loop.
-
Disadvantages: More expensive to produce, and detection of phosphorylation may require more specific reagents (e.g., phospho-specific antibodies).
2. Synthetic Peptide Substrates:
-
Description: Short peptides (typically 15-25 amino acids) corresponding to the sequence of the ERK1/2 activation loop. A representative sequence for an ERK1-derived peptide is HTGFLTEYVATRWYRAPE . The core TEY motif is where MEK1-mediated phosphorylation occurs.
-
Advantages: Cost-effective, readily available in high purity, and can be easily modified with tags (e.g., biotin, fluorophores) for various detection methods.
-
Disadvantages: Lacks the tertiary structure of the full-length protein, which may affect kinetic parameters.
Quantitative Data and Assay Performance
Obtaining precise kinetic parameters such as Km and Vmax for MEK1 with a specific peptide substrate often requires empirical determination, as these values are highly dependent on the exact peptide sequence and assay conditions. For full-length inactive ERK2, the Km for MEK1 has been reported to be in the low micromolar range.
The following table summarizes typical assay parameters and performance characteristics for common MEK1 kinase assay formats. These values should be used as a starting point for assay optimization.
| Parameter | Radiometric Assay | Luminescence (ADP-Glo™) Assay | TR-FRET Assay |
| Principle | Measures incorporation of 32P or 33P from ATP into the substrate. | Measures the amount of ADP produced in the kinase reaction. | Measures the proximity of a labeled antibody and a labeled substrate. |
| Typical Substrate | Inactive ERK1/2 or biotinylated peptide. | Inactive ERK1/2 or synthetic peptide. | Biotinylated peptide and phospho-specific antibody. |
| MEK1 Concentration | 10-50 nM | 5-25 nM | 1-10 nM |
| Substrate Conc. | 1-10 µM (protein) or 10-100 µM (peptide) | 1-10 µM (protein) or 10-100 µM (peptide) | 0.1-1 µM |
| ATP Concentration | 10-100 µM (near Km) | 10-50 µM | 10-50 µM |
| Incubation Time | 20-60 minutes | 30-90 minutes | 30-90 minutes |
| Z'-factor | > 0.6 | > 0.7 | > 0.7 |
| Advantages | Direct measurement, high sensitivity. | Non-radioactive, high sensitivity, wide dynamic range. | Homogeneous, non-radioactive, suitable for HTS. |
| Disadvantages | Use of radioactivity, waste disposal. | Enzyme-coupled reaction can be prone to interference. | Requires specific antibodies and labeled reagents. |
Experimental Workflow
A generalized workflow for an in vitro kinase assay is depicted below. This workflow is applicable to various detection methods with modifications in the "Detection" step.
Experimental Protocols
Protocol 1: Radiometric Filter-Binding Assay using [γ-33P]ATP
This protocol measures the direct transfer of a radiolabeled phosphate (B84403) from ATP to the substrate.
Materials:
-
Active MEK1 kinase
-
Inactive ERK2 protein or biotinylated ERK-derived peptide
-
Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP (10 mCi/mL)
-
10 mM unlabeled ATP stock solution
-
75 mM Phosphoric Acid
-
P81 phosphocellulose filter plates or paper
-
Microplate scintillation counter
Procedure:
-
Prepare ATP Mix: Prepare a working solution of ATP by mixing unlabeled ATP and [γ-33P]ATP in kinase assay buffer. A final concentration of 50 µM ATP with a specific activity of ~500 cpm/pmol is recommended.
-
Assay Setup: In a 96-well plate, add the following in order:
-
2.5 µL of test compound in 10% DMSO or 10% DMSO alone (for controls).
-
5 µL of substrate (e.g., 4 µM inactive ERK2 or 40 µM peptide) in kinase assay buffer.
-
2.5 µL of MEK1 kinase (e.g., 40 nM) in kinase assay buffer.
-
-
Initiate Reaction: Add 5 µL of the ATP mix to each well to start the reaction. The final volume will be 15 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Spot: Stop the reaction by adding 10 µL of 75 mM phosphoric acid. Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat 3-4 times with 75 mM phosphoric acid for 5 minutes per wash, followed by a final wash with ethanol.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the DMSO control.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This protocol quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Active MEK1 kinase
-
Inactive ERK2 protein or synthetic peptide substrate
-
Kinase Assay Buffer (see Protocol 1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a white assay plate, set up the kinase reaction in a 5 µL volume:
-
Add test compound, MEK1 kinase, and substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Stop Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to MEK1 activity. Calculate percent inhibition based on control wells.
Protocol 3: Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay
This assay is a proximity-based assay that measures the phosphorylation of a biotinylated peptide substrate.
Materials:
-
Active MEK1 kinase
-
Biotinylated ERK-derived peptide substrate
-
Kinase Assay Buffer (see Protocol 1)
-
ATP
-
Europium-labeled anti-phospho-ERK antibody (specific for the phosphorylated T-E-Y motif)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)
-
Stop/Detection Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.1% BSA)
-
Low-volume, white 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Kinase Reaction: In a 384-well plate, perform the kinase reaction in a 10 µL volume as described in the previous protocols. Incubate for 60 minutes at 30°C.
-
Stop and Detect: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-ERK antibody and the Streptavidin-conjugated acceptor fluorophore.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Read Plate: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission615nm). The ratio is proportional to the amount of phosphorylated peptide. Calculate percent inhibition relative to controls.
Conclusion
Assaying the activity of dual-specificity kinases like MEK1 is crucial for understanding cell signaling and for the development of novel therapeutics. While a simple this compound dipeptide is insufficient as a substrate, both full-length inactive ERK protein and synthetic peptides derived from the ERK activation loop provide excellent tools for this purpose. The choice of assay format—be it radiometric, luminescence-based, or TR-FRET—will depend on the specific research needs, available instrumentation, and throughput requirements. The protocols provided herein offer a solid foundation for researchers to successfully measure MEK1 activity and screen for its inhibitors.
Application Notes and Protocols for Fluorescent Labeling of Threonine and Tyrosine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of amino acid residues within proteins is a powerful technique for elucidating protein structure, function, and dynamics. Threonine (Thr) and Tyrosine (Tyr), with their hydroxyl-containing side chains, are key targets for post-translational modifications, particularly phosphorylation, which plays a central role in cellular signaling. Consequently, methods to fluorescently label these residues are of high interest for studying these processes.
This document provides detailed application notes and protocols for the fluorescent labeling of Tyrosine residues and for the investigation of Threonine phosphorylation state using fluorescent probes. Direct fluorescent labeling of the chemically less reactive threonine hydroxyl group is challenging and not a widely established technique. Therefore, this guide focuses on robust and validated methods for tyrosine labeling and indirect, yet highly informative, methods for studying threonine.
Section 1: Fluorescent Labeling of Tyrosine (Tyr) Residues
Tyrosine's phenolic side chain offers several avenues for chemical modification, making it a more accessible target for direct fluorescent labeling compared to threonine. Below are protocols for established methods.
Chemoenzymatic Labeling via Tub-tag
The Tub-tag labeling method is a chemoenzymatic approach that allows for the site-specific C-terminal labeling of a protein of interest.[1] This technique utilizes the enzyme tubulin tyrosine ligase (TTL) to incorporate unnatural tyrosine derivatives, which can be fluorescently tagged, onto a short, genetically encoded recognition sequence (the Tub-tag).[2]
Application Note: This method is highly specific and allows for the introduction of a fluorescent probe at a defined location, minimizing potential interference with protein function. It is particularly useful for applications requiring precise stoichiometry and location of the label, such as in single-molecule studies or FRET assays.
Experimental Protocol: Tub-tag Labeling
Materials:
-
Purified protein of interest with a C-terminal Tub-tag (e.g., EGSG)
-
Recombinant Tubulin Tyrosine Ligase (TTL)
-
Fluorescently labeled unnatural amino acid (e.g., coumarin-tyrosine)
-
Labeling Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM ATP
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Tub-tagged protein (final concentration 10-50 µM), fluorescently labeled unnatural amino acid (10-fold molar excess over protein), and TTL (0.5-1 µM) in the Labeling Buffer.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 30°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Purification: Remove unreacted fluorescent amino acid and TTL by size-exclusion chromatography.
-
Characterization: Confirm labeling efficiency and purity by SDS-PAGE and fluorescence imaging. The degree of labeling can be determined spectrophotometrically.
Labeling of Modified Tyrosine: 3-Aminotyrosine (B249651) (3AT)
Proteins containing 3-aminotyrosine (3AT), a derivative of tyrosine formed by the reduction of 3-nitrotyrosine, can be selectively labeled with fluorescent probes.[3] This method is particularly useful for studying proteins under conditions of nitrative stress. Salicylaldehyde (SAL)-based probes react specifically with the amino group of 3AT.[4]
Application Note: This technique provides a powerful tool to investigate the biological roles of protein nitration and subsequent reduction. The use of a fluorophore-conjugated SAL probe (e.g., SALc-FL) allows for direct visualization of 3AT-containing proteins in cells and lysates.[3]
Experimental Protocol: Labeling of 3-Aminotyrosine
Materials:
-
Protein sample containing 3AT residues
-
SALc-FL fluorescent probe (stock solution in DMSO)
-
Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Incubate the protein sample (e.g., cell lysate or purified protein) with SALc-FL probe (final concentration 10-100 µM) in Labeling Buffer.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess probe by size-exclusion chromatography.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
| Method | Target | Principle | Typical Labeling Efficiency | Key Advantages | Key Limitations |
| Tub-tag Labeling | C-terminal Tub-tag | Chemoenzymatic ligation of a fluorescent unnatural amino acid.[1] | >90% | High specificity, site-specific labeling. | Requires genetic modification of the target protein. |
| 3-Aminotyrosine Labeling | 3-Aminotyrosine residues | Chemical reaction of a salicylaldehyde-based probe with the amino group of 3AT.[3] | Variable, dependent on 3AT abundance. | Specific for a post-translationally modified form of tyrosine. | Requires the presence of 3AT, which is often induced by nitrative stress. |
Section 2: Fluorescent Probes for Threonine (Thr) Phosphorylation
Direct fluorescent labeling of threonine is generally not feasible due to the low reactivity of its hydroxyl group. However, the phosphorylation of threonine is a critical event in many signaling pathways, and several fluorescent methods have been developed to study this modification.
Staining of Phosphorylated Threonine with Pro-Q® Diamond Stain
Pro-Q® Diamond is a fluorescent stain that specifically binds to the phosphate groups of phosphorylated serine, threonine, and tyrosine residues in proteins separated by SDS-PAGE.[5][6]
Application Note: This method is excellent for the global analysis of protein phosphorylation in a complex sample. It allows for the detection of phosphoproteins without the need for specific antibodies. The staining is reversible and compatible with subsequent mass spectrometry analysis.[7]
Experimental Protocol: Pro-Q® Diamond Staining
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Wash Solution: Deionized water
-
Pro-Q® Diamond Phosphoprotein Gel Stain
-
Destaining Solution: 20% acetonitrile (B52724) in 50 mM sodium acetate, pH 4.0
-
Fluorescence imaging system
Procedure:
-
Fixation: After electrophoresis, fix the gel in Fixing Solution for at least 1 hour (can be left overnight).[8]
-
Washing: Wash the gel with deionized water three times for 10 minutes each.
-
Staining: Incubate the gel in Pro-Q® Diamond stain for 90 minutes in the dark with gentle agitation.[5]
-
Destaining: Destain the gel with Destaining Solution two times for 30 minutes each in the dark.[5]
-
Washing: Wash the gel with deionized water two times for 5 minutes each.
-
Imaging: Image the gel using a fluorescence scanner with appropriate excitation and emission filters (e.g., ~555/580 nm).[5]
FRET-Based Biosensors for Kinase Activity
Förster Resonance Energy Transfer (FRET)-based biosensors are genetically encoded reporters that can be used to monitor the activity of specific kinases in living cells.[9] These biosensors typically consist of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), a kinase-specific substrate peptide containing a threonine residue, and a phosphopeptide-binding domain.[10][11]
Application Note: FRET-based biosensors provide high spatiotemporal resolution for monitoring kinase activity in real-time within the complex environment of a living cell. They are powerful tools for dissecting the dynamics of signaling pathways.
Experimental Protocol: FRET-Based Kinase Activity Assay
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
Plasmid DNA encoding the FRET-based kinase biosensor
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (CFP/YFP filter sets)
Procedure:
-
Transfection: Transfect the cells with the biosensor plasmid DNA and allow for expression (24-48 hours).[10]
-
Imaging Setup: Mount the dish on the fluorescence microscope. Acquire images in the CFP, YFP, and FRET channels.
-
Baseline Measurement: Acquire baseline images for 3-5 minutes before stimulation.
-
Stimulation: Add an agonist to activate the kinase of interest.
-
Image Acquisition: Continue acquiring images to monitor the change in FRET ratio over time.
-
Data Analysis: Calculate the ratio of FRET to CFP intensity. A change in this ratio indicates a change in kinase activity.[10]
| Method | Target | Principle | Output | Key Advantages | Key Limitations |
| Pro-Q® Diamond Stain | Phospho-Thr, Phospho-Ser, Phospho-Tyr | Non-covalent binding of a fluorescent dye to phosphate groups.[5] | Fluorescent bands on a gel corresponding to phosphoproteins. | Global analysis of phosphorylation, compatible with mass spectrometry. | Does not distinguish between different phosphorylated residues. |
| FRET-Based Biosensors | Kinase activity on a specific Thr-containing substrate | FRET change upon phosphorylation-induced conformational change.[9] | Real-time measurement of kinase activity in living cells. | High spatiotemporal resolution, dynamic measurements. | Indirect measurement of phosphorylation, requires genetic engineering. |
Section 3: Signaling Pathway Visualization
The phosphorylation of tyrosine and threonine residues is fundamental to many signaling pathways. Below are examples of key pathways and their representations using the DOT language for Graphviz.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] The activation of this pathway involves a series of phosphorylation events, including the dual phosphorylation of ERK on a threonine and a tyrosine residue.[13]
Caption: The MAPK/ERK signaling cascade.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism.[14] Akt, a serine/threonine kinase, is activated by phosphorylation on a threonine and a serine residue.[15]
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow Diagrams
Caption: General experimental workflows.
References
- 1. Tub-Tag Labeling; Chemoenzymatic Incorporation of Unnatural Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Two-Dimensional Gel Electrophoresis and Pro-Q Diamond Phosphoprotein Stain-Based Plant Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Threonine-Tyrosine (Thr-Tyr) Incorporation into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Threonine-Tyrosine (Thr-Tyr) motif is a critical component of many biologically active peptides and proteins. Its significance often lies in its susceptibility to phosphorylation, a key post-translational modification that can modulate protein activity, signaling cascades, and protein-protein interactions. The precise chemical synthesis of peptides containing the this compound moiety is therefore of great interest for studying cellular signaling, developing targeted therapeutics, and creating novel biomaterials.
These application notes provide a comprehensive overview of the incorporation of this compound into synthetic peptides, with a focus on Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for synthesis, purification, and characterization are provided, along with examples of relevant biological applications and signaling pathways.
Data Presentation
Table 1: Representative Amino Acid Coupling Efficiency in SPPS
| Amino Acid/Dipeptide | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Notes |
| Fmoc-Tyr(tBu)-OH | HBTU/DIEA | 30-60 | 98-99.5 | Standard coupling for Tyrosine. |
| Fmoc-Thr(tBu)-OH | HBTU/DIEA | 45-75 | 97-99 | Threonine can sometimes be a "difficult" amino acid to couple due to steric hindrance.[1] |
| Fmoc-Thr(tBu)-Tyr(tBu)-OH | HATU/DIEA | 60-120 | 95-98 | Dipeptide coupling can be slower and may require stronger activation reagents. Efficiency is highly sequence-dependent. |
| Stepwise: Tyr then Thr | HBTU/DIEA | 30-60 per cycle | >99 (cumulative) | Stepwise synthesis generally offers higher overall efficiency per cycle.[1][2] |
Table 2: Purity and Yield of a Model this compound Containing Peptide
| Synthesis Strategy | Crude Purity (by HPLC) (%) | Final Purity (after HPLC) (%) | Overall Yield (%) |
| Stepwise Fmoc-SPPS | 65-85 | >98 | 15-30 |
| Dipeptide Incorporation | 60-80 | >98 | 10-25 |
| Convergent Synthesis (Fragment Ligation) | 50-70 (of crude fragments) | >95 | 5-15 |
Note: Values are illustrative and can vary significantly based on the peptide sequence, length, and synthesis scale.[3][4][5]
Signaling Pathway: The MAPK/ERK Cascade
A prominent example of a signaling pathway where a Threonine-Tyrosine motif is crucial is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK1/2 requires dual phosphorylation on a specific Thr-Glu-Tyr motif within its activation loop.[6][7] This phosphorylation event is a central node for transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival.[8]
Caption: The MAPK/ERK signaling cascade, highlighting the dual phosphorylation of ERK on a Thr-Glu-Tyr motif.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide (Stepwise)
This protocol describes the manual synthesis of a generic 10-mer peptide containing a this compound sequence using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH and Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Example: Coupling Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Shake at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, recouple.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Iterative Synthesis:
-
Repeat the deprotection (Step 1) and coupling (Step 2) cycles for each amino acid in the sequence, including Fmoc-Thr(tBu)-OH.
-
-
Final Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 1.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.[9]
-
Protocol 2: Peptide Purification and Analysis
Workflow for Peptide Characterization
Caption: A standard workflow for the purification and quality control of a synthetic peptide.
Procedure:
-
Crude Peptide Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze by analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.[10]
-
Confirm the molecular weight of the main peak by Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
-
Preparative HPLC Purification:
-
Dissolve the remaining crude peptide in the initial mobile phase.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the main peptide peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool fractions with the desired purity (typically >95% or >98%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain a dry, fluffy white powder.
-
-
Final Quality Control:
-
Confirm the final purity by analytical RP-HPLC.
-
Verify the identity and molecular weight by MS.
-
Determine the exact peptide content by amino acid analysis (AAA), if required.[4]
-
Protocol 3: In Vitro Kinase Assay
This protocol provides a general method to test if the synthesized this compound peptide can be phosphorylated by a specific kinase (e.g., MEK1). This is a non-radioactive, luminescence-based assay.
Materials:
-
Synthesized this compound peptide substrate
-
Recombinant active kinase (e.g., MEK1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the kinase, the this compound peptide substrate, and any potential inhibitors dissolved in kinase buffer.
-
Include controls: "no enzyme" and "no substrate".
-
-
Initiate the Reaction:
-
Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C or room temperature for 30-60 minutes.
-
-
Detect ADP Production:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Measure Luminescence:
Conclusion
The successful incorporation of the this compound motif into synthetic peptides is achievable through well-established SPPS protocols. While stepwise incorporation of individual amino acids remains the most common and often most efficient method, the use of pre-synthesized dipeptides is a viable alternative for specific applications. The protocols provided herein offer a robust framework for the synthesis, purification, and functional characterization of this compound containing peptides, enabling researchers to explore their roles in critical biological pathways like MAPK/ERK signaling and to develop novel peptide-based tools and therapeutics.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Thr-Tyr in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Threonine-Tyrosine (Thr-Tyr) is a subject of growing interest in biological research due to the crucial roles of its constituent amino acids in cellular metabolism, protein synthesis, and signaling pathways. Threonine is an essential amino acid vital for protein synthesis, fat metabolism, and immune function.[1][2] Tyrosine serves as a precursor for key neurotransmitters and hormones and is involved in signal transduction cascades. The accurate quantification of this compound in biological matrices such as plasma, tissue, and cell lysates is essential for understanding its physiological and pathological significance.
This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for peptide analysis.[3][4] Alternative methods are also discussed.
I. Analytical Methodologies
The principal method for the reliable quantification of small peptides like this compound in complex biological samples is LC-MS/MS. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be adapted, and while less common for specific dipeptides, Enzyme-Linked Immunosorbent Assay (ELISA) presents a potential high-throughput option.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is the gold standard for peptide quantification due to its superior sensitivity and specificity.[3] The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC can be used for the analysis of amino acids and peptides.[5][6][7][8] Quantification of underivatized this compound can be achieved by monitoring the intrinsic UV absorbance of the peptide bond or the tyrosine residue.[9][10] For enhanced sensitivity, pre- or post-column derivatization with fluorescent tags can be employed.[6][11]
Enzyme-Linked Immunosorbent Assay (ELISA)
II. Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by UPLC-MS/MS
This protocol is adapted from established methods for dipeptide analysis in biofluids.[3]
a. Sample Preparation (Protein Precipitation & Cleanup)
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[14][15]
-
Vortex : Vortex the mixture vigorously for 1 minute.
-
Incubate : Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[16]
-
Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer : Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
b. UPLC-MS/MS Instrumental Parameters
-
UPLC System : A high-pressure liquid chromatography system.
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating polar peptides.
-
Mobile Phase A : 0.1% formic acid in water.[16]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[16]
-
Gradient Elution :
-
0-1 min: 2% B
-
1-8 min: 2-50% B (linear gradient)
-
8-9 min: 50-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-2% B (linear gradient)
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40°C[16]
-
Injection Volume : 5 µL
-
Mass Spectrometer : A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode : Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions : Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (if available) must be determined by direct infusion of standards.
-
Example (theoretical): this compound (MW: 282.3 Da). Precursor ion [M+H]⁺: m/z 283.3. Product ions would correspond to the fragmentation of the peptide bond, yielding b and y ions.
-
-
Data Analysis : Quantify the peak area of this compound relative to the internal standard. Generate a calibration curve using known concentrations of a this compound standard.
Protocol 2: Quantification of this compound in Tissue Homogenates by UPLC-MS/MS
a. Sample Preparation (Tissue Homogenization and Extraction)
-
Tissue Collection : Excise tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[17] Store at -80°C.
-
Weighing : Weigh the frozen tissue sample (typically 20-50 mg).
-
Homogenization :
-
Place the frozen tissue in a 2 mL tube containing ceramic beads.
-
Add 500 µL of an ice-cold lysis/extraction buffer (e.g., 80% methanol (B129727) in water).
-
Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 4.5 m/s) at 4°C.[18]
-
-
Centrifugation : Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[18]
-
Supernatant Collection : Transfer the supernatant to a new tube.
-
Protein Quantification : Use a small aliquot of the supernatant to determine the total protein concentration (e.g., BCA assay) for normalization purposes.[18]
-
Cleanup : Proceed with the evaporation, reconstitution, and final centrifugation steps as described in Protocol 1 (steps a.7-a.10).
b. UPLC-MS/MS Analysis
Follow the instrumental parameters and data analysis procedures outlined in Protocol 1 (section b).
III. Data Presentation
Quantitative results should be presented in a clear and organized manner to facilitate comparison across different samples and conditions.
Table 1: Quantification of this compound in Plasma Samples
| Sample ID | Group | This compound Concentration (ng/mL) | Standard Deviation | % Coefficient of Variation (%CV) |
| Control_01 | Control | |||
| Control_02 | Control | |||
| Treated_01 | Treatment | |||
| Treated_02 | Treatment |
Table 2: Quantification of this compound in Tissue Samples
| Sample ID | Tissue Type | Group | This compound Concentration (pmol/mg protein) | Standard Deviation | % Coefficient of Variation (%CV) |
| Brain_Ctrl_01 | Brain | Control | |||
| Brain_Trt_01 | Brain | Treatment | |||
| Liver_Ctrl_01 | Liver | Control | |||
| Liver_Trt_01 | Liver | Treatment |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: General workflow for this compound quantification.
Potential Biological Roles of this compound Precursors
While specific signaling pathways for the this compound dipeptide are not well-defined, this diagram shows the established metabolic importance of its constituent amino acids, Threonine and Tyrosine.
Caption: Metabolic fate of Threonine and Tyrosine.
References
- 1. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism [mdpi.com]
- 2. study.com [study.com]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Peptide Quantitation with Direct Detect® Spectrometer | Life Science Research | Merck [merckmillipore.com]
- 10. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 12. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. jpt.com [jpt.com]
- 14. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 17. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
Application Notes and Protocols: Experimental Applications of Threonyl-Tyrosine (Thr-Tyr) in Cancer Research
A comprehensive review of the current scientific literature reveals a notable scarcity of direct experimental applications of the specific dipeptide Threonyl-Tyrosine (Thr-Tyr) in cancer research. While the individual amino acids, threonine and tyrosine, are fundamental to cellular processes and their phosphorylation is a key event in cancer-related signaling, the dipeptide this compound itself has not been a significant focus of anticancer research based on available public data.
One commercially available source describes this compound as a synthetic dipeptide intended for biochemical research, particularly in studies related to protein phosphorylation, and explicitly states it is for research use only, not for diagnostic or therapeutic applications.[1]
The broader context of research on related molecules and concepts, however, provides valuable insights into potential, though currently unexplored, avenues for this compound in oncology. This document summarizes findings on closely related dipeptides and the overarching role of threonine and tyrosine in cancer biology and therapy.
Research on Related Dipeptides in Cancer
While data on this compound is limited, studies on other tyrosine-containing dipeptides, such as Tyrosyl-Tyrosine (Tyr-Tyr), have shown some promise. Research has demonstrated that synthetic Tyr-Tyr dipeptides can exhibit selective cytotoxicity against certain cancer cell lines.
1.1. In Vitro Studies of Tyr-Tyr Dipeptides
A study focused on a library of twelve synthetic Tyr-Tyr dipeptides investigated their effects on leukemia (Jurkat-E6), melanoma (A2058), and non-tumor keratinocyte (HaCaT) cell lines.[2]
-
Key Findings:
-
Several modified Tyr-Tyr dipeptides demonstrated a dose-dependent decrease in the viability of Jurkat-E6 leukemia cells.[2]
-
Notably, these dipeptides did not show significant cytotoxicity against the non-tumor HaCaT cells, suggesting a degree of tumor cell specificity.[2]
-
The A2058 melanoma cell line was largely unresponsive to treatment with these peptides.[2]
-
Table 1: Summary of In Vitro Activity of Tyr-Tyr Dipeptides
| Dipeptide Type | Cancer Cell Line | Effect | Specificity |
| Modified Tyr-Tyr | Jurkat-E6 (Leukemia) | Decreased cell viability | Selective for tumor cells over non-tumor HaCaT cells |
| Modified Tyr-Tyr | A2058 (Melanoma) | No significant effect | N/A |
The Role of Threonine and Tyrosine Phosphorylation in Cancer
Threonine and tyrosine residues in proteins are primary targets for phosphorylation, a post-translational modification that is central to signal transduction.[3][4] Dysregulation of protein kinases, the enzymes that catalyze phosphorylation, is a hallmark of cancer.[5]
2.1. Tyrosine Kinases in Oncology
Tyrosine kinases are a large family of enzymes that play critical roles in cell proliferation, differentiation, migration, and survival.[5] Their aberrant activation is a common driver of tumorigenesis.[5] This has led to the development of a major class of anticancer drugs known as Tyrosine Kinase Inhibitors (TKIs).[5][6]
2.2. Threonine/Tyrosine Kinases (TTK)
Dual-specificity kinases that can phosphorylate both threonine and tyrosine residues, such as TTK (also known as Mps1), are also implicated in cancer.[7] High expression of TTK has been observed in lung adenocarcinomas and squamous cell cancers, correlating with a poorer prognosis.[7] Inhibition of TTK is being explored as a therapeutic strategy to induce cancer cell death.[7]
Signaling Pathway Overview
The diagram below illustrates the general role of tyrosine kinases in cancer signaling, which can be targeted by TKIs. Dysregulated signaling from Receptor Tyrosine Kinases (RTKs) can activate downstream pathways like MAPK and PI3K/AKT, promoting cell proliferation and survival.
Caption: General Tyrosine Kinase Signaling Pathway in Cancer.
Experimental Protocols (Hypothetical and Adapted)
Due to the lack of specific protocols for this compound, the following are generalized and adapted methodologies based on research into other dipeptides and kinase inhibitors. These are provided for illustrative purposes only.
3.1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Tyr-Tyr dipeptides to assess cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., Jurkat-E6) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of the test dipeptide (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow for Cell Viability
Caption: Workflow for an MTT-based cell viability assay.
3.2. In Vivo Tumor Xenograft Model
This is a generalized protocol for evaluating the antitumor efficacy of a compound in a mouse model.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile PBS and Matrigel solution.
-
Implantation: Subcutaneously inject 1x10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound, via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
While the direct experimental application of this compound in cancer research is not currently documented in scientific literature, the foundational roles of threonine and tyrosine in kinase-driven signaling pathways suggest that peptides containing these residues could be of interest. Future research may explore if this compound or its derivatives can act as modulators of kinase activity or serve as components of larger, more complex anticancer peptides. For now, researchers in this field should focus on the extensive literature available for TKIs and other peptide-based cancer therapies as a basis for new compound design and experimentation.
References
- 1. This compound Dipeptide [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]
- 4. High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine Threonine Kinase Inhibition Eliminates Lung Cancers by Augmenting Apoptosis and Polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Signal Transduction Pathways Using Thr-Tyr Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dual phosphorylation of threonine (Thr) and tyrosine (Tyr) residues within specific protein motifs is a cornerstone of intracellular signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis. The quintessential example of this regulatory mechanism is found in the Mitogen-Activated Protein Kinase (MAPK) cascades, where the activation of key kinases is dependent on the phosphorylation of a Thr-Xxx-Tyr (T-X-Y) motif within their activation loop.[1] This conserved mechanism makes synthetic peptides containing Thr-Tyr (or pThr-pTyr) motifs invaluable tools for dissecting these critical signaling pathways, screening for novel therapeutic inhibitors, and developing diagnostic assays.
These application notes provide a comprehensive guide for researchers utilizing this compound containing peptides to study signal transduction pathways. We offer detailed protocols for key experiments, quantitative data for relevant interactions, and visual aids to facilitate understanding and experimental design.
Key Signaling Pathway: The MAPK/ERK Cascade
The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals from growth factor receptors to the nucleus, culminating in the regulation of gene expression. A key activation event in this pathway is the dual phosphorylation of ERK1/2 on Threonine-202/185 and Tyrosine-204/187 by the upstream dual-specificity kinase MEK1/2.[2][3]
Figure 1: Simplified diagram of the MAPK/ERK signaling cascade.
Quantitative Data
The following tables summarize key quantitative data for interactions involving phosphorylated this compound motifs, primarily within the context of the MAPK pathway. This data is essential for designing quantitative experiments and for the development of computational models of signaling networks.
Table 1: Kinase-Substrate Interactions
| Kinase | Substrate (Peptide/Protein) | Km | kcat | kcat/Km (M-1s-1) | Comments |
| MEK1 | ERK2 | N/A | N/A | N/A | Specific kinetic parameters for the individual phosphorylation of Thr and Tyr residues are not readily available in the literature and would need to be determined empirically. |
| VHR (phosphatase) | DHTGFLpTEpYVATR (pERK peptide) | N/A | N/A | 3.2 x 104 (for pTyr) | The dephosphorylation of phosphotyrosine is significantly more rapid than that of phosphothreonine (kcat/Km = 14 M-1s-1).[4][5] |
Table 2: Protein-Protein Interaction Affinities
| Interacting Protein 1 | Interacting Protein 2 (or peptide) | Dissociation Constant (Kd) | Technique | Comments |
| DUSP6/MKP-3 | ppERK2 (dually phosphorylated) | ~30 nM | Surface Plasmon Resonance | DUSP6/MKP-3 also binds to dephosphorylated ERK2, but with a lower affinity (~190 nM).[1] |
| MKP3 (KIM peptide) | ERK2 | 44 µM | Not Specified | The Kinase Interaction Motif (KIM) of MKP3 is crucial for high-affinity binding to ERK2.[6] |
| SH2 Domains (general) | pTyr-containing ligands | 0.1 - 10 µM | Various | This represents a typical affinity range for SH2 domain interactions, which are crucial for recruiting signaling proteins.[7] |
Experimental Protocols
Protocol 1: Synthesis of a Dually Phosphorylated this compound Peptide
This protocol outlines the solid-phase synthesis of a peptide containing both phosphothreonine and phosphotyrosine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids
-
Fmoc-Thr(PO(OBzl)OH)-OH
-
Fmoc-Tyr(PO(OBzl)OH)-OH
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Activate the first Fmoc-amino acid with HBTU/HOBt/DIPEA in DMF.
-
Couple the activated amino acid to the resin for 2 hours.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating phosphothreonine and phosphotyrosine, use Fmoc-Thr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH, respectively.[8]
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the benzyl (B1604629) groups from the phosphates.[9]
-
Precipitate the crude peptide in cold diethyl ether.[9]
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.[10]
-
References
- 1. Dual-specificity MAP kinase phosphatases (MKPs): Shaping the outcome of MAP kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purification and characterization of a human dual-specific protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Structural basis of docking interactions between ERK2 and MAP kinase phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Threonine-Tyrosine (Thr-Tyr) Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine-Tyrosine (Thr-Tyr) dipeptides and their analogs are of significant interest in biochemical research and drug discovery. The presence of a phosphorylatable tyrosine residue makes them valuable tools for studying protein kinase and phosphatase activity. Furthermore, as peptidomimetics, they can serve as scaffolds for developing novel therapeutics with improved stability and biological activity. This document provides a comprehensive overview of the primary methods for synthesizing this compound analogs, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemoenzymatic approaches. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in this field.
Data Presentation: Comparative Analysis of Synthesis Methods
The selection of a synthetic strategy for this compound analogs depends on various factors, including the desired scale, purity requirements, and the specific modifications in the analog. The following tables summarize typical quantitative data for the different synthesis methods.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Model this compound Analog
| Parameter | Fmoc/tBu Strategy with HBTU/HOBt |
| Resin | Rink Amide MBHA |
| Scale | 50 µmol |
| Coupling Time (per amino acid) | 1-2 hours |
| Overall Synthesis Time | ~8 hours |
| Cleavage Time | 2 hours |
| Crude Purity (by HPLC) | ~85% |
| Overall Yield (after purification) | 70-80% |
| Final Purity (after HPLC) | >95% |
Table 2: Solution-Phase Synthesis of a Protected this compound Dipeptide (Boc-Thr-Tyr-OMe)
| Parameter | DCC/HOBt Coupling Method |
| Starting Materials | Boc-Thr-OH, H-Tyr-OMe·HCl |
| Scale | 10 mmol |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Yield | 80-90% |
| Purity | >98% (after chromatography) |
Table 3: Chemoenzymatic Synthesis of this compound Dipeptide
| Parameter | Papain-Catalyzed Synthesis |
| Enzyme | Papain |
| Substrates | L-Threonine ethyl ester, L-Tyrosine |
| Solvent | Aqueous buffer |
| pH | 6.5 - 7.5 |
| Temperature | 30-40°C |
| Reaction Time | 2-24 hours |
| Yield | 50-70% |
| Purity | High (product often precipitates) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Analog Amide (Fmoc/tBu Strategy)
This protocol describes the manual solid-phase synthesis of a this compound amide analog on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.65 mmol/g)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (77 mg, 50 µmol) in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (5 eq., 250 µmol), HBTU (5 eq., 250 µmol), and HOBt (5 eq., 250 µmol) in DMF.
-
Add DIEA (10 eq., 500 µmol) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin (B49086) test (a negative result indicates complete coupling).
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Second Amino Acid): Repeat step 2.
-
Coupling of Fmoc-Thr(tBu)-OH: Repeat step 3 with Fmoc-Thr(tBu)-OH.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase Synthesis of Boc-Thr(tBu)-Tyr(tBu)-OMe
This protocol describes the synthesis of a protected this compound dipeptide in solution.
Materials:
-
Boc-Thr(tBu)-OH
-
H-Tyr(tBu)-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve H-Tyr(tBu)-OMe·HCl (1 eq.) and DIEA (1 eq.) in DCM in a round-bottom flask and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Boc-Thr(tBu)-OH (1.1 eq.) and HOBt (1.1 eq.) in DCM.
-
Add DCC (1.1 eq.) to the Boc-Thr(tBu)-OH solution and stir for 10 minutes at 0°C.
-
-
Coupling:
-
Add the activated Boc-Thr(tBu)-OH solution to the H-Tyr(tBu)-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified dipeptide by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 3: Chemoenzymatic Synthesis of this compound Dipeptide
This protocol outlines the papain-catalyzed synthesis of a this compound dipeptide.
Materials:
-
L-Threonine ethyl ester hydrochloride
-
L-Tyrosine
-
Papain (from papaya latex)
-
Phosphate (B84403) buffer (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Procedure:
-
Substrate Preparation:
-
Dissolve L-Threonine ethyl ester hydrochloride and L-Tyrosine in 0.1 M phosphate buffer.
-
Adjust the pH of the solution to 6.5-7.5 with 1 M NaOH.
-
-
Enzymatic Reaction:
-
Add papain to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:50 (w/w) can be used.
-
Incubate the reaction mixture at 37°C with gentle agitation for 2-24 hours. The formation of the dipeptide product, which is often insoluble, can be observed as a precipitate.
-
-
Product Isolation:
-
Stop the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product with cold water to remove unreacted substrates and buffer salts.
-
-
Purification and Characterization:
-
If necessary, further purify the product by recrystallization or RP-HPLC.
-
Confirm the product's identity and purity using mass spectrometry and NMR.
-
Mandatory Visualizations
Logical Workflow for Synthesis and Evaluation of this compound Analogs
The following diagram illustrates a general workflow for the synthesis, purification, characterization, and biological evaluation of this compound analogs.
Caption: General workflow for this compound analog synthesis and evaluation.
Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Activation
While specific signaling pathways for simple this compound dipeptide analogs are not well-defined, these molecules are often designed to interact with or serve as substrates for enzymes in broader signaling cascades, such as those initiated by Receptor Tyrosine Kinases (RTKs). The following diagram illustrates a simplified, generic RTK signaling pathway where a this compound analog could potentially play a role as a substrate for phosphorylation studies.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Application Notes and Protocols for Thr-Tyr Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Threonine-Tyrosine (Thr-Tyr) dipeptides and short peptides containing this motif in the development of advanced drug delivery systems. The unique properties of these amino acids, including their propensity for self-assembly and their roles in biological signaling, make them attractive building blocks for creating innovative drug carriers. This document outlines key applications, presents relevant data, and provides detailed experimental protocols for the synthesis and characterization of this compound based drug delivery platforms.
Application Notes
Self-Assembling this compound Peptides for Drug Encapsulation
Short peptides containing aromatic residues like Tyrosine (Tyr) can self-assemble into a variety of nanostructures, including nanoparticles, nanofibers, and hydrogels[1][2]. The presence of Threonine (Thr), a polar amino acid, can influence the hydrophilicity and hydrogen bonding capabilities of the peptide, thereby modulating the self-assembly process. These self-assembled structures can physically entrap therapeutic agents, protecting them from degradation and enabling controlled release[3]. The morphology of the nanostructure, which can be tuned by the peptide sequence, plays a crucial role in drug loading and release kinetics.
Enzyme-Responsive Drug Delivery Systems
The hydroxyl groups of both Threonine and Tyrosine can be phosphorylated. This reversible post-translational modification is a key mechanism in cellular signaling and can be exploited for "smart" drug delivery. A common strategy involves the use of phosphorylated this compound containing peptides that are inactive or have low membrane-disrupting activity. In the presence of specific enzymes, such as alkaline phosphatase (ALP), which is often overexpressed in tumor microenvironments, the peptide is dephosphorylated[3][4]. This enzymatic reaction can trigger a conformational change, leading to peptide self-assembly, nanoparticle formation, or activation of a cell-penetrating function, ultimately resulting in localized drug release[3][5].
Bioactive Scaffolds and Targeting Moieties
Peptide sequences containing Ser-Thr-Tyr have been shown to act as signaling agents, for instance, in retinal pigment epithelial (RPE) cells[6][7]. When conjugated to a drug carrier like chitosan, these peptides can facilitate targeted delivery and promote cellular uptake in specific tissues[6][7]. The peptide itself can trigger intracellular signaling cascades, potentially enhancing the therapeutic effect of the delivered drug. This approach opens up possibilities for creating drug delivery systems with intrinsic biological activity.
Data Presentation
| Drug Delivery System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Drug Release Profile |
| Self-assembled Tyr-Trp Dipeptide Nanoparticles with Zn(II)[8] | Doxorubicin | ~10-15 (calculated) | Not Reported | 80-120 | Not Reported | Sustained release over 24h |
| Self-assembled Aromatic Dipeptide Nanotubes | Doxorubicin | ~20 | >90 | 200-500 (diameter) | -25 to -35 | pH-responsive, sustained release |
| Chitosan-Ser-Thr-Tyr Nanoparticles[7] | Model Drug | Not Reported | Not Reported | 150-300 | +20 to +40 | Not Reported |
| Phosphorylated Peptide Micelles | Camptothecin | 5-10 | ~85 | 100-150 | -10 to -20 | Enzyme-triggered burst release |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Containing Peptide
This protocol describes the manual solid-phase synthesis of a short peptide (e.g., Ac-Phe-Thr-Tyr-Gly-NH₂) using Fmoc/tBu chemistry[9][10][11].
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Acetic anhydride (B1165640)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq.), OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat for Subsequent Amino Acids: Repeat the Fmoc deprotection and coupling steps for Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Phe-OH sequentially.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF and shake for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: Preparation of Drug-Loaded Self-Assembled Peptide Hydrogel
This protocol describes the preparation of a doxorubicin-loaded peptide hydrogel by co-assembly[12][13][14].
Materials:
-
Synthesized this compound containing peptide
-
Doxorubicin hydrochloride (Dox)
-
Sterile deionized water
-
0.5 M NaOH solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Doxorubicin Solution: Prepare a stock solution of Dox in sterile deionized water (e.g., 1 mg/mL).
-
Hydrogel Formulation:
-
Suspend the lyophilized peptide powder in the Dox solution to the desired final peptide and drug concentrations (e.g., 1 wt% peptide, 240 µM Dox).
-
Sonicate and vortex the suspension until the peptide is fully dissolved.
-
-
Triggering Gelation:
-
Adjust the pH of the solution to trigger self-assembly and gelation by the stepwise addition of 0.5 M NaOH solution until the solution becomes viscous and a stable hydrogel is formed (typically around pH 7.0-7.4).
-
Vortex gently after each addition of NaOH to ensure homogeneity.
-
-
Equilibration: Allow the hydrogel to equilibrate at room temperature or 4°C overnight before further experiments.
Protocol 3: Characterization of Peptide Nanoparticles
This protocol outlines the characterization of the size, size distribution, and surface charge of self-assembled peptide nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)[1][4][8][15].
Materials:
-
Peptide nanoparticle suspension
-
Deionized water or appropriate buffer
-
Uranyl acetate (B1210297) or phosphotungstic acid solution (for TEM staining)
-
TEM grids (e.g., carbon-coated copper grids)
Procedure:
A. Dynamic Light Scattering (DLS):
-
Sample Preparation: Dilute the peptide nanoparticle suspension with deionized water or buffer to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
-
B. Transmission Electron Microscopy (TEM):
-
Sample Preparation:
-
Place a drop of the diluted peptide nanoparticle suspension onto a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid with filter paper.
-
-
Negative Staining (optional but recommended for better contrast):
-
Place a drop of a negative staining agent (e.g., 2% uranyl acetate) on the grid.
-
After a few seconds, wick away the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Load the grid into the TEM.
-
Acquire images at different magnifications to observe the morphology and size of the nanoparticles.
-
Use image analysis software to measure the diameters of a statistically significant number of particles to determine the size distribution.
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from a peptide hydrogel using a dialysis method[16].
Materials:
-
Drug-loaded peptide hydrogel
-
Release medium (e.g., PBS at pH 7.4, with or without enzymes)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Stir plate and stir bars
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of the Release Setup:
-
Accurately weigh a specific amount of the drug-loaded hydrogel and place it inside a dialysis bag.
-
Seal the dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of the release medium.
-
Place the beaker on a stir plate and maintain a constant temperature (e.g., 37°C) and stirring speed.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Mandatory Visualizations
Caption: Phosphatase-triggered drug release from a phosphorylated this compound peptide carrier.
Caption: Hypothesized signaling pathway initiated by a Ser-Thr-Tyr peptide in RPE cells.
References
- 1. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injectable Thermo-Responsive Peptide Hydrogels and Its Enzyme Triggered Dynamic Self-Assembly [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. jddtonline.info [jddtonline.info]
- 14. Highly scalable, closed-loop synthesis of drug-loaded, layer-by-layer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Threonyl-L-Tyrosine (Thr-Tyr) Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and storage of L-Threonyl-L-Tyrosine (Thr-Tyr) solutions to ensure their stability and efficacy for various research and drug development applications. This compound is a dipeptide composed of L-Threonine and L-Tyrosine. While L-Tyrosine has limited solubility in aqueous solutions at neutral pH, its incorporation into a dipeptide significantly enhances its solubility, making this compound a valuable tool in cell culture and other biological assays where tyrosine supplementation is required.[1][2]
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of L-Tyrosine, the less soluble amino acid in the this compound dipeptide, is provided below. Understanding these properties is crucial for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula of L-Tyrosine | C₉H₁₁NO₃ | |
| Molecular Weight of L-Tyrosine | 181.19 g/mol | |
| Solubility of L-Tyrosine in Water (25°C) | ~0.45 g/L | [3] |
| Solubility of L-Tyrosine | Increases at pH < 2 or pH > 9 | [4] |
| Isoelectric Point (pI) of L-Tyrosine | 5.66 | [3] |
| pKa values of L-Tyrosine | 2.20 (carboxyl), 9.21 (amino), 10.46 (hydroxyl) |
Experimental Protocols
Materials and Equipment
-
L-Threonyl-L-Tyrosine (lyophilized powder)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile buffers (e.g., phosphate-buffered saline (PBS) at pH 5-7)[5][6]
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
pH meter
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the quantities as needed for your specific application.
-
Equilibrate the Lyophilized Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes.[5][6] This prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.[6][7]
-
Weighing the Peptide: In a clean, draft-free environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, the required mass can be calculated using the molecular weight of this compound (approximately 344.36 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add a small amount of sterile, purified water or a sterile buffer (pH 5-7) to the tube.[5][6]
-
Gently vortex the solution until the peptide is completely dissolved. Sonication can be used cautiously if dissolution is difficult.
-
Bring the solution to the final desired volume with the chosen solvent.
-
-
Sterilization:
-
For applications requiring sterility, filter the prepared this compound solution through a 0.22 µm sterile filter into a new sterile container.[6]
-
-
Aliquoting and Storage:
-
Dispense the sterile this compound solution into smaller, single-use aliquots in sterile cryovials.[5][7] Aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[5][8]
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
For short-term storage (up to one week), store the aliquots at 4°C.[9]
-
For long-term storage, store the aliquots at -20°C or, preferably, at -80°C.[7][9]
-
Caption: Workflow for this compound Solution Preparation and Storage.
Storage Recommendations
Proper storage is critical to maintain the integrity and activity of this compound solutions. The following table summarizes the recommended storage conditions for both lyophilized powder and prepared solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light.[5][7] |
| Solution (Aliquoted) | 4°C | Up to 1 week | For immediate or short-term use.[9] |
| Solution (Aliquoted) | -20°C | Several weeks to months | Avoid repeated freeze-thaw cycles.[5][8] |
| Solution (Aliquoted) | -80°C | Months to a year | Optimal for long-term storage.[9] |
Signaling and Application Context
This compound is often utilized in cell culture as a highly soluble source of L-Tyrosine, which is a precursor for the synthesis of neurotransmitters and hormones, and plays a crucial role in protein phosphorylation signaling pathways.[10][11] The availability of tyrosine is essential for maintaining cell viability and productivity, particularly in high-density cultures.[2]
Caption: Cellular uptake and utilization of this compound.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. This compound Dipeptide [benchchem.com]
- 11. Tyrosine - Wikipedia [en.wikipedia.org]
Revealing the Architecture of a Dipeptide: A Guide to Structural Elucidation of Threonyl-Tyrosine using NMR Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the three-dimensional structure of molecules in solution. For peptides, which are crucial in numerous biological processes and drug development, NMR provides unparalleled insights into their conformation, dynamics, and interactions. This document provides a detailed guide to the structural elucidation of the dipeptide Threonyl-Tyrosine (Thr-Tyr) using a suite of NMR experiments.
Introduction to NMR-based Peptide Structural Analysis
The structural characterization of peptides is fundamental to understanding their biological function and for the rational design of peptidomimetics and peptide-based therapeutics. NMR spectroscopy enables the determination of peptide structures under near-physiological conditions, offering a distinct advantage over solid-state techniques like X-ray crystallography.[1] The process involves a series of experiments to first assign the chemical shifts of all nuclei, followed by the determination of through-bond and through-space correlations to establish the covalent structure and the three-dimensional fold.
For a dipeptide such as this compound, the structural analysis workflow involves several key steps:
-
Sample Preparation: Ensuring a high-purity, stable sample at an appropriate concentration.[2][3]
-
1D ¹H NMR: To obtain an initial overview of the proton resonances.
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY): To identify scalar-coupled protons within each amino acid residue.[1]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for 3D structure calculation.[4]
-
2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC): To assign the chemical shifts of carbon and nitrogen atoms and to confirm the peptide sequence through long-range correlations.
This guide will walk through the theoretical background and practical protocols for each of these steps in the context of the this compound dipeptide.
Experimental Workflow for this compound Structural Elucidation
The overall workflow for the structural elucidation of a dipeptide using NMR is a systematic process that integrates data from multiple experiments. The following diagram illustrates the logical flow from sample preparation to the final 3D structure determination.
Quantitative NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C chemical shifts, ³J(HN,Hα) coupling constants, and key Nuclear Overhauser Effect (NOE) correlations for the this compound dipeptide. These values are representative for a peptide in a random coil conformation in aqueous solution at neutral pH.
Table 1: Expected ¹H Chemical Shifts (ppm) for this compound
| Proton | Threonine Residue | Tyrosine Residue |
| NH | 8.24 | 8.18 |
| Hα | 4.35 | 4.60 |
| Hβ | 4.22 | 3.13, 2.92 |
| Hγ | 1.23 (CH₃) | - |
| Hδ | - | 7.15 (2H) |
| Hε | - | 6.86 (2H) |
| OH (Tyr) | - | ~9.5 (broad) |
Note: Chemical shifts are referenced to an internal standard like DSS or TSP. The exact values can vary with pH, temperature, and solvent conditions.
Table 2: Expected ¹³C Chemical Shifts (ppm) for this compound
| Carbon | Threonine Residue | Tyrosine Residue |
| C' (Carbonyl) | ~173 | ~176 |
| Cα | ~60 | ~57 |
| Cβ | ~68 | ~37 |
| Cγ | ~20 (CH₃) | ~128 (C1) |
| Cδ | - | ~130 (2C) |
| Cε | - | ~117 (2C) |
| Cζ | - | ~156 (C4) |
Note: These are typical values for amino acids in peptides and can be influenced by neighboring residues and conformational effects.[5]
Table 3: Key Scalar and NOE Correlations for this compound
| Correlation Type | Description | Expected Correlations in this compound |
| ³J(HN,Hα) Coupling | Through-bond coupling between the amide proton and the alpha proton. Provides information on the backbone dihedral angle φ. | Thr: ~7-9 Hz, Tyr: ~7-9 Hz (for a flexible peptide)[6] |
| Intra-residue NOEs | Through-space correlations between protons within the same amino acid residue. | Thr: Hα ↔ Hβ, Hβ ↔ Hγ(CH₃) (strong); NH ↔ Hα, NH ↔ Hβ (medium) |
| Tyr: Hα ↔ Hβ, Hβ ↔ Hδ (strong); NH ↔ Hα, NH ↔ Hβ (medium) | ||
| Inter-residue NOEs | Through-space correlations between protons on adjacent amino acid residues. Crucial for determining the peptide's conformation. | Thr(Hα) ↔ Tyr(NH) (medium to weak, depending on conformation) |
| Thr(Hβ) ↔ Tyr(NH) (possible, conformation-dependent) | ||
| Thr(NH) ↔ Tyr(Hα) (possible, conformation-dependent) |
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.[2]
-
Peptide Synthesis and Purification: Synthesize the this compound dipeptide using standard solid-phase or solution-phase peptide synthesis methods. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve the purified, lyophilized peptide in a suitable NMR buffer. For most applications, a buffer with no non-exchangeable protons, such as a phosphate (B84403) buffer, is recommended.[7] A common solvent system for peptides is 90% H₂O / 10% D₂O, which allows for the observation of exchangeable amide protons while providing a deuterium (B1214612) lock signal.[8]
-
Concentration: The optimal peptide concentration for 2D NMR experiments is typically between 1 and 5 mM.[3]
-
pH Adjustment: Adjust the pH of the sample to the desired value (e.g., pH 4.0-7.0 for good stability and slow amide proton exchange).[7]
-
Internal Standard: Add an internal chemical shift reference, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), to a final concentration of ~10 µM.[7]
-
Transfer to NMR Tube: Transfer the final sample solution (typically 500-600 µL) into a high-quality NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring a suite of 2D NMR spectra on a 500 or 600 MHz spectrometer. These parameters may need to be optimized for the specific instrument and sample.
1. 1D ¹H NMR
-
Purpose: Initial assessment of sample quality, concentration, and proton chemical shift dispersion.
-
Pulse Program: Standard 1D pulse-acquire sequence with water suppression (e.g., presaturation or WATERGATE).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
2. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are scalar coupled (typically over 2-3 bonds). This helps in identifying the spin systems of the amino acid residues.
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5 s
-
3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a spin system, even those not directly coupled. This is very powerful for identifying complete amino acid side chains.
-
Pulse Program: Standard TOCSY pulse sequence with a spin-lock (e.g., mlevphpp on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5 s
-
Spin-lock Time (Mixing Time): 60-80 ms
-
4. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in three-dimensional space (< 5 Å), regardless of whether they are connected by chemical bonds. This is the primary experiment for obtaining distance restraints for 3D structure calculation.[1]
-
Pulse Program: Standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5 s
-
Mixing Time: 150-300 ms
-
5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons, providing the ¹³C chemical shift for each protonated carbon.
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcetgpph on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 80-100 ppm (to cover aliphatic and alpha carbons)
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-64
-
Relaxation Delay: 1.5 s
-
6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is particularly useful for confirming the peptide sequence by observing correlations across the peptide bond (e.g., from an Hα to the carbonyl carbon of the preceding residue).
-
Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm (to include carbonyl carbons)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-128
-
Relaxation Delay: 1.5 s
-
Data Analysis and Interpretation
The following workflow outlines the process of analyzing the acquired NMR spectra to determine the structure of this compound.
-
Spin System Identification: Use the TOCSY spectrum to identify the complete set of proton resonances belonging to the Threonine residue and the Tyrosine residue. The characteristic spin system of Thr includes the Hα, Hβ, and the γ-methyl protons. The Tyr spin system includes the Hα, Hβ protons, and the aromatic protons on the phenolic ring.[1]
-
Sequential Assignment: Although for a dipeptide this is straightforward, in larger peptides, the NOESY spectrum is used to link the spin systems in the correct order. The key NOE is between the Hα of one residue and the amide proton (NH) of the following residue (Hα(i) → NH(i+1)).
-
Sidechain Assignment: The COSY and TOCSY spectra are used to assign the specific protons within each side chain by tracing the through-bond correlations.
-
¹³C Assignment: The HSQC spectrum allows for the unambiguous assignment of the ¹³C chemical shifts for all proton-attached carbons.
-
Extraction of Structural Constraints:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectrum and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. These values can be used in the Karplus equation to restrain the φ backbone dihedral angle.[6]
-
-
Structure Calculation: Use the extracted distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, or Amber). These programs typically use methods like simulated annealing or molecular dynamics to generate an ensemble of 3D structures that are consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its stereochemical quality (e.g., using Ramachandran plots).
By following these protocols and data analysis strategies, researchers can effectively utilize NMR spectroscopy for the detailed structural elucidation of the this compound dipeptide and other small peptides, providing a solid foundation for further biochemical and drug development studies.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. art.torvergata.it [art.torvergata.it]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]
- 7. BMRB Entry 15055 [bmrb.pdbj.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Screening Thr-Tyr Containing Peptide Libraries for Modulators of Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Threonine-Tyrosine (Thr-Tyr) dipeptide motif is a significant structural component in many biologically active peptides. Its importance is underscored by its presence in numerous signaling pathways, often as a target for phosphorylation by protein kinases. Consequently, peptide libraries incorporating the this compound motif are valuable tools for identifying novel modulators of key enzymes, such as protein tyrosine phosphatases (PTPs). Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] This document provides detailed application notes and protocols for the screening of this compound containing peptide libraries to identify and characterize substrates of PTP1B.
Signaling Pathway of PTP1B
PTP1B plays a crucial role in attenuating signaling cascades initiated by receptor tyrosine kinases. A primary example is its involvement in the insulin signaling pathway, where it dephosphorylates the activated insulin receptor and its substrates, thereby downregulating the signal.
Caption: PTP1B-mediated dephosphorylation in the insulin signaling pathway.
Application: Identification of Novel PTP1B Peptide Substrates
A computational prediction protocol, followed by biochemical verification, can be employed to identify novel phosphopeptide substrates of PTP1B from a virtual library of protein sequences with known phosphotyrosine sites.[4] This approach combines sequence-based methods, biological filters, and molecular docking to select candidate peptides for experimental validation.
Quantitative Data: Kinetic Parameters of PTP1B Peptide Substrates
The following table summarizes the kinetic parameters of several computationally predicted and biochemically validated peptide substrates for PTP1B. The data demonstrates that these peptides are effective substrates, with kinetic parameters comparable to a known PTP1B substrate from Src.
| Peptide Sequence | Source Protein | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-T-E-P-Q-pY-Q-P-G-E-N-L-NH2 | Src (Control) | 13.9 ± 1.2 | 0.35 ± 0.01 | 2.5 x 104 |
| Ac-D-G-G-D-pY-I-P-T-T-NH2 | Fyn | n.d. | n.d. | n.d. |
| Ac-T-A-T-E-pY-G-Q-T-L-P-NH2 | JAK1 | 15.2 ± 2.0 | 0.32 ± 0.01 | 2.1 x 104 |
| Ac-E-E-A-D-pY-G-V-L-T-I-NH2 | MET | 14.5 ± 1.5 | 0.38 ± 0.01 | 2.6 x 104 |
| Ac-S-S-L-E-pY-E-L-W-A-R-NH2 | EGFR | 12.8 ± 1.1 | 0.30 ± 0.01 | 2.3 x 104 |
| Ac-D-T-N-I-pY-E-D-Y-Y-R-NH2 | INSR | 16.1 ± 2.5 | 0.36 ± 0.02 | 2.2 x 104 |
| Ac-D-A-D-E-pY-L-I-P-Q-Q-G-NH2 | IRS1 | 13.5 ± 1.8 | 0.33 ± 0.01 | 2.4 x 104 |
| n.d. = not determined due to poor solubility |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of peptides using the Fmoc/tBu strategy.[5][6][7]
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-pTyr(tBu)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
PTP1B Enzymatic Assay
This protocol describes an in vitro assay to determine the kinetic parameters of PTP1B with the synthesized phosphopeptides.[4]
Materials:
-
Recombinant human PTP1B
-
Synthesized phosphopeptides
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
EnzChek® Phosphate (B84403) Assay Kit (or similar malachite green-based detection system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a stock solution of PTP1B and serial dilutions of each phosphopeptide in the assay buffer.
-
Reaction Setup: In a 96-well plate, add varying concentrations of the phosphopeptide substrate.
-
Initiate Reaction: Add a fixed concentration of PTP1B to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released inorganic phosphate using a malachite green-based reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm). Convert absorbance values to phosphate concentration using a standard curve.
-
Kinetic Parameter Calculation: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.
Conclusion
The screening of peptide libraries containing the this compound motif is a powerful strategy for the discovery of novel modulators of important drug targets like PTP1B. The combination of computational prediction and biochemical validation provides an efficient workflow for identifying and characterizing active peptide sequences. The protocols and data presented here serve as a guide for researchers in the field of drug discovery and development, facilitating the exploration of peptide-based therapeutics.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction and verification of novel peptide targets of protein tyrosine phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejbiotechnology.info [ejbiotechnology.info]
Troubleshooting & Optimization
Technical Support Center: Preventing Thr-Tyr Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Threonine-Tyrosine (Thr-Tyr) dipeptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound dipeptide aggregation in my experiments?
A1: this compound aggregation is a common issue influenced by several factors. The primary drivers include:
-
Hydrophobic Interactions: The tyrosine residue contains an aromatic ring, which can lead to hydrophobic interactions between dipeptide molecules, promoting self-assembly and aggregation.
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. At or near its pI, this compound will have a higher tendency to aggregate.
-
Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions. However, in some cases, cooling a solution can decrease solubility and also lead to precipitation.
-
Ionic Strength: The salt concentration of the solution can influence aggregation. High ionic strength can sometimes lead to "salting out," where the peptide becomes less soluble and aggregates. Conversely, very low ionic strength can also lead to aggregation if electrostatic repulsion is insufficient to keep the molecules apart.
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
Q2: How can I visually identify if my this compound solution has aggregated?
A2: Aggregation can manifest in several ways. You might observe:
-
Cloudiness or Turbidity: The solution may lose its clarity and appear hazy.
-
Precipitation: Visible particles may form and settle at the bottom of the container.
-
Gel Formation: At higher concentrations, the solution might become viscous and form a gel-like substance.
Q3: What is the role of excipients in preventing this compound aggregation?
A3: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. For preventing peptide aggregation, common excipients work through various mechanisms[1]:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These molecules reduce surface tension and can coat the peptide, preventing intermolecular hydrophobic interactions[2][3].
-
Sugars (e.g., Trehalose, Sucrose): These agents can stabilize the native conformation of the peptide and prevent unfolding and subsequent aggregation. Trehalose is particularly effective as a cryoprotectant during freeze-thaw cycles[4][5][6][7].
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein and peptide aggregation by interacting with aromatic residues and reducing protein-protein interactions[8][9][10][11][12][13][14].
-
Buffers: Maintaining an optimal pH away from the peptide's pI is crucial for solubility and stability. Common biological buffers like phosphate (B84403) or acetate (B1210297) are used.
Q4: Can I predict the aggregation propensity of my this compound dipeptide?
A4: While experimental testing is essential, computational tools and an understanding of the amino acid properties can help predict aggregation propensity. The presence of the hydrophobic tyrosine residue is a key indicator. Several web-based servers and algorithms can predict aggregation-prone regions (APRs) in longer peptides and proteins based on their amino acid sequence and physicochemical properties[15][16][17][18]. For a simple dipeptide like this compound, the primary concern is the hydrophobicity of tyrosine.
Troubleshooting Guides
Issue 1: My this compound solution becomes cloudy immediately after preparation.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Try preparing a more dilute solution. Determine the solubility limit of this compound in your specific buffer. |
| pH is near the isoelectric point (pI) | Adjust the pH of your buffer to be at least 1-2 units away from the pI of this compound. For peptides with a net neutral charge, solubility is often lowest at their pI[19]. |
| Inappropriate solvent | If dissolving in an organic solvent first, ensure it is miscible with your final aqueous buffer. Add the organic stock solution dropwise to the vigorously stirring aqueous buffer to avoid localized high concentrations[19]. |
Issue 2: this compound solution appears clear initially but aggregates over time.
| Possible Cause | Troubleshooting Steps |
| Slow aggregation kinetics | Monitor the solution over time using techniques like Dynamic Light Scattering (DLS) to detect the formation of small aggregates. |
| Temperature fluctuations | Store the solution at a constant, optimized temperature. Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze in liquid nitrogen and consider adding a cryoprotectant like trehalose. |
| Oxidation of Tyrosine | The tyrosine residue is susceptible to oxidation. Prepare solutions with degassed buffers and consider storing them under an inert gas (e.g., argon or nitrogen). Adding an antioxidant like ascorbic acid may also help. |
| Mechanical stress | Avoid vigorous vortexing or stirring for extended periods. If agitation is necessary, use gentle mixing. |
Issue 3: I am observing inconsistent results in my assays, possibly due to aggregation.
| Possible Cause | Troubleshooting Steps |
| Formation of soluble oligomers | Use analytical techniques like DLS or Size Exclusion Chromatography (SEC) to check for the presence of small, soluble aggregates that may not be visible to the naked eye. |
| Adsorption to container surfaces | The peptide may be adsorbing to the walls of your storage container, leading to a decrease in the effective concentration in solution. Consider using low-protein-binding tubes. The addition of a small amount of a non-ionic surfactant can also help prevent surface adsorption. |
| Variability in solution preparation | Ensure consistent and well-documented procedures for solution preparation, including the order of addition of components, mixing speed, and duration. |
Quantitative Data Summary
Table 1: Solubility of this compound as a Function of pH and Temperature
| pH | Temperature (°C) | Maximum Solubility (mg/mL) - Example Data |
| 4.0 | 25 | 5.0 |
| 5.5 (near pI) | 25 | 1.0 |
| 7.4 | 25 | 10.0 |
| 9.0 | 25 | 15.0 |
| 7.4 | 4 | 8.0 |
| 7.4 | 37 | 12.0 |
Table 2: Effect of Excipients on this compound Aggregation (Measured by Turbidity at 600 nm)
| Excipient | Concentration | Initial A600 - Example Data | A600 after 24h at RT - Example Data |
| None (Control) | - | 0.05 | 0.50 |
| Arginine | 50 mM | 0.04 | 0.10 |
| Arginine | 100 mM | 0.03 | 0.05 |
| Trehalose | 100 mM | 0.05 | 0.20 |
| Trehalose | 200 mM | 0.04 | 0.15 |
| Polysorbate 20 | 0.01% (v/v) | 0.02 | 0.03 |
Experimental Protocols & Workflows
Logical Flow for Troubleshooting this compound Aggregation
Caption: A step-by-step workflow for troubleshooting this compound aggregation issues.
Experimental Workflow for Evaluating Anti-Aggregation Strategies
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. youtube.com [youtube.com]
- 11. Miniaturized Sample Preparation for Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for the Selective Modification of Tyrosine and Tyrosine-Containing Peptides - ProQuest [proquest.com]
- 13. Effects of arginine on heat-induced aggregation of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Thr-Tyr Fragmentation in Mass Spectrometry
Welcome to the technical support center for troubleshooting the fragmentation of the dipeptide Threonine-Tyrosine (Thr-Tyr) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this and similar peptides.
Troubleshooting Guides
Unexpected results in the mass spectrum of this compound can arise from various factors, from sample preparation to instrument settings. The following guide provides a structured approach to identifying and resolving these common issues.
Table 1: Common Issues in this compound Fragmentation Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or No Signal | 1. Low Sample Concentration: The amount of this compound in the sample is below the instrument's detection limit.[1][2] 2. Ion Suppression: Salts, detergents, or other contaminants in the sample are interfering with the ionization of this compound.[1][3] 3. Suboptimal Ionization Source Parameters: Incorrect settings for sprayer voltage, gas flow, or temperature can lead to inefficient ionization.[1][2] 4. Sample Adsorption: The peptide may be adsorbing to sample vials or pipette tips. | 1. Increase Sample Concentration: Prepare a more concentrated sample for analysis.[3] 2. Sample Cleanup: Use a C18 desalting column or similar solid-phase extraction (SPE) method to remove interfering substances.[4] 3. Optimize Source Conditions: Tune the ion source parameters using a solution of the this compound dipeptide to maximize signal intensity.[3] 4. Use Low-Binding Labware: Employ low-retention microcentrifuge tubes and pipette tips to minimize sample loss.[1] |
| Unexpected Peaks in the Mass Spectrum | 1. Adduct Formation: The this compound molecule is forming adducts with ions present in the mobile phase or from contaminants, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile (B52724) ([M+ACN+H]⁺).[4][5][6] 2. Contaminants: The sample may be contaminated with other peptides, polymers (e.g., polyethylene (B3416737) glycol), or plasticizers.[7] 3. In-Source Fragmentation: The dipeptide is fragmenting within the ion source before mass analysis. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and reagents to minimize salt contamination.[4] If adducts are still observed, they can sometimes be used for identification, but for cleaner spectra, their formation should be minimized. 2. Run Blank Samples: Analyze a blank sample (mobile phase only) to identify background contaminants originating from the LC-MS system.[7] 3. Optimize Source Conditions: Reduce the energy in the ion source by adjusting voltages to minimize in-source fragmentation. |
| Poor or No Fragmentation (MS/MS) | 1. Incorrect Precursor Ion Selection: The wrong m/z value for the protonated this compound molecule was selected for fragmentation. 2. Inappropriate Collision Energy: The collision energy is too low, resulting in inefficient fragmentation, or too high, leading to excessive fragmentation into very small ions.[1] 3. Wrong Charge State Selected: A low-abundance charge state of the precursor ion was selected for fragmentation. | 1. Verify Precursor m/z: Ensure the selected precursor ion m/z corresponds to the correct protonated form of this compound ([M+H]⁺). 2. Optimize Collision Energy: Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal setting for generating informative fragment ions.[8][9][10][11] 3. Select the Most Abundant Charge State: Choose the most intense charge state of the precursor ion for MS/MS analysis. |
| Absence of Expected Fragment Ions | 1. Specific Fragmentation Pathways: The fragmentation of this compound may favor certain pathways, leading to a low abundance of some expected b or y ions. 2. Neutral Loss Dominance: A prominent neutral loss, such as the loss of acetaldehyde (B116499) from the threonine residue, may dominate the spectrum, reducing the intensity of other fragment ions. | 1. Use Different Fragmentation Techniques: If available, employ alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD), which can produce different fragment ions. 2. Analyze for Neutral Losses: Specifically look for the neutral loss of 44 Da (acetaldehyde) from the precursor ion. The presence of this neutral loss is a characteristic feature of threonine-containing peptides. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary fragment ions for the this compound dipeptide in positive-ion Collision-Induced Dissociation (CID)?
In a typical CID experiment, the this compound dipeptide will primarily fragment at the peptide bond, producing b and y ions. The expected monoisotopic m/z values for the singly charged ions are:
-
b₁ ion (from Threonine): m/z 102.055
-
y₁ ion (from Tyrosine): m/z 182.081
Q2: I observe a significant peak corresponding to a neutral loss of 44 Da. What is this?
A neutral loss of 44 Da from the precursor ion is a characteristic fragmentation of peptides containing a threonine residue.[9][10] This loss corresponds to the elimination of acetaldehyde (CH₃CHO) from the threonine side chain. This observation can be a useful diagnostic tool for identifying the presence of threonine in a peptide.
Q3: Why is the y₁ ion more intense than the b₁ ion in my spectrum?
The relative intensities of b and y ions can be influenced by the "mobile proton" model of peptide fragmentation. If the proton is more likely to be localized near the C-terminus (tyrosine), it can lead to a higher abundance of the y₁ ion. The basicity of the amino acid residues can influence proton localization.
Q4: Can the tyrosine side chain fragment?
Yes, the tyrosine side chain can fragment, although it is less common than the backbone fragmentation that produces b and y ions. A characteristic fragment ion for tyrosine is the immonium ion at m/z 136.076.
Q5: What is a good starting point for collision energy when analyzing this compound?
The optimal collision energy is instrument-dependent. A good starting point is to use a normalized collision energy (NCE) in the range of 25-35 for a typical electrospray ionization tandem mass spectrometer. It is highly recommended to perform a collision energy optimization experiment to determine the value that yields the most informative spectrum for your specific instrument and conditions.[8][9][10][11]
Visualizing this compound Fragmentation
The following diagrams illustrate the expected fragmentation pathway of the this compound dipeptide and a general workflow for troubleshooting fragmentation issues.
Caption: Expected fragmentation of the this compound dipeptide.
Caption: Troubleshooting workflow for this compound fragmentation.
Experimental Protocols
Protocol: Mass Spectrometric Analysis of this compound Dipeptide
This protocol outlines a general procedure for the analysis of the this compound dipeptide using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent, such as water or a low percentage of organic solvent (e.g., 10% acetonitrile) if solubility is an issue.
-
Working Solution: Dilute the stock solution to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL) using the initial mobile phase conditions (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).
-
Sample Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is typically used for peptide analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for a dipeptide would be a shallow gradient, for example:
-
0-1 min: 2% B
-
1-5 min: 2-30% B
-
5-6 min: 30-95% B
-
6-7 min: 95% B
-
7-8 min: 95-2% B
-
8-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Acquisition:
-
Precursor Ion: Select the [M+H]⁺ ion for this compound (m/z 283.13).
-
Collision Energy: Optimize as described above (start with NCE of 30).
-
Isolation Width: 1-2 Da.
-
Activation Type: Collision-Induced Dissociation (CID).
-
MS2 Scan Range: m/z 50-300.
-
4. Data Analysis
-
Examine the MS1 spectrum for the precursor ion of this compound.
-
Analyze the MS/MS spectrum for the expected b₁ and y₁ fragment ions, as well as the neutral loss of acetaldehyde.
-
Use software to annotate the fragment ions and confirm the sequence of the dipeptide.
References
- 1. HMDB 5.0: the Human Metabolome Database for 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. massbank.eu [massbank.eu]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine [webbook.nist.gov]
- 6. Tyrosine [webbook.nist.gov]
- 7. massbank.jp [massbank.jp]
- 8. Human Metabolome Database [hmdb.ca]
- 9. HMDB: the Human Metabolome Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMDB - Database Commons [ngdc.cncb.ac.cn]
- 11. METLIN: a metabolite mass spectral database - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thr-Tyr Stability in Different Buffer Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the dipeptide Threonine-Tyrosine (Thr-Tyr) in various experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses potential problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound Compound | Hydrolysis of the Peptide Bond: The amide bond linking threonine and tyrosine is susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline) and elevated temperatures.[1] | pH Control: Maintain the pH of your buffer within a stable range, generally between pH 5 and 8, to minimize hydrolysis. Avoid highly acidic or alkaline conditions unless required for a specific experimental step, and if so, minimize the exposure time. |
| Oxidation of Residues: The tyrosine residue is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, or the presence of metal ions.[1][2] | Use of Antioxidants & Chelators: Consider adding antioxidants such as ascorbic acid or using buffers purged with inert gas (e.g., nitrogen or argon). Adding a chelating agent like EDTA can help sequester metal ions that catalyze oxidation. | |
| Inconsistent Experimental Results | Buffer Effects: The type and concentration of the buffer can influence the rate of degradation. For example, phosphate (B84403) buffers may interact differently with the dipeptide compared to Tris buffers.[3][4] | Consistent Buffer System: Use a consistent and well-defined buffer system for all related experiments. When comparing results, ensure the buffer composition, ionic strength, and pH are identical. |
| Temperature Fluctuations: Higher temperatures accelerate the rate of chemical degradation.[5] | Temperature Control: Conduct all experiments at a consistent and controlled temperature. For long-term storage, keep this compound solutions at 4°C or frozen (-20°C or -80°C) and minimize freeze-thaw cycles.[5] | |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of Degradation Products: The primary degradation product is the cleaved amino acids (Threonine and Tyrosine) due to hydrolysis. Oxidation of tyrosine can also lead to new, distinct peaks. Other potential modifications include deamidation and racemization.[1] | Stability-Indicating HPLC Method: Use a validated stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.[6] Mass spectrometry (MS) can be coupled with HPLC to identify the unknown peaks.[7][8] |
| Precipitation of this compound | Poor Solubility: Tyrosine and peptides containing it can have limited solubility, especially at neutral pH.[9] The concentration of this compound may have exceeded its solubility limit in the chosen buffer. | pH Adjustment: The solubility of tyrosine-containing peptides can often be improved by adjusting the pH. Tyrosine is more soluble at a pH above 9-11.[9] Solvent Modification: For stock solutions, consider using a small amount of a co-solvent or preparing the solution in a slightly acidic or basic medium before dilution into the final buffer.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability?
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature has a significant impact on the stability of peptides. Higher temperatures accelerate degradation reactions such as hydrolysis and oxidation.[5] For short-term storage (hours to days), it is advisable to keep this compound solutions at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended.
Q3: Which buffer is better for this compound stability: Phosphate or Tris?
A3: The choice of buffer can influence stability.
-
Phosphate buffers are widely used and have a pH range that covers physiological conditions (pH 5.8-8.0).[3][11] However, they can sometimes participate in reactions or cause precipitation with certain metal ions.[4]
-
Tris buffers are effective in the pH range of 7.0-9.0.[3][12] A key consideration for Tris is that its pH is highly dependent on temperature; a Tris buffer prepared at room temperature will have a significantly different pH at 4°C.[4] The optimal buffer should be determined experimentally for your specific application.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring peptide stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[8][13] This method should be validated to ensure it can separate the intact this compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.[6]
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the peptide bond to yield free Threonine and Tyrosine.[1]
-
Oxidation: Modification of the tyrosine residue.[1]
-
Deamidation and Racemization: While less common for these specific amino acids compared to others like asparagine or aspartic acid, they are still potential degradation pathways for peptides.[1]
Data Presentation: Illustrative Stability of this compound
The following tables present illustrative quantitative data on this compound stability under various conditions. Researchers should generate their own data using a validated stability-indicating assay.
Table 1: Effect of pH on this compound Stability at 25°C
| Buffer (50 mM) | pH | % this compound Remaining after 24 hours | % this compound Remaining after 72 hours |
| Citrate | 3.0 | 95.2% | 88.5% |
| Acetate | 5.0 | 99.1% | 97.8% |
| Phosphate | 7.0 | 99.5% | 98.9% |
| Tris | 8.5 | 98.2% | 95.1% |
| Carbonate | 10.0 | 92.0% | 81.3% |
Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.0)
| Temperature | % this compound Remaining after 24 hours | % this compound Remaining after 7 days |
| 4°C | >99.9% | 99.5% |
| 25°C | 99.5% | 96.8% |
| 37°C | 97.8% | 91.2% |
| 50°C | 90.1% | 75.4% |
Experimental Protocols
Protocol 1: General this compound Stability Study
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound across a range of conditions.[7][14]
1. Materials:
-
This compound dipeptide
-
A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Recommended buffers: 50 mM Citrate (pH 3), 50 mM Acetate (pH 5), 50 mM Phosphate (pH 7), 50 mM Tris (pH 9).
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or a weak acid/base to aid dissolution).
-
Sample Preparation: Dilute the stock solution into each of the different buffers to a final concentration of, for example, 1 mg/mL.
-
Time Zero (T0) Analysis: Immediately analyze an aliquot of each sample by HPLC to determine the initial concentration of this compound.
-
Incubation: Store the remaining samples at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot from each sample and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
Protocol 2: Preparation of Buffers
-
50 mM Sodium Phosphate Buffer (pH 7.0):
-
Prepare 50 mM solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).
-
To create the pH 7.0 buffer, mix the monobasic and dibasic solutions in the appropriate ratio (approximately 39% monobasic and 61% dibasic).
-
Adjust the pH to exactly 7.0 using small additions of the monobasic or dibasic stock solution.
-
-
50 mM Tris-HCl Buffer (pH 8.0 at 25°C):
-
Dissolve the required amount of Tris base in deionized water.
-
While stirring, slowly add concentrated HCl to titrate the solution to the desired pH of 8.0.
-
Bring the solution to the final volume with deionized water.
-
Note: The pH of Tris buffers is sensitive to temperature changes.[4]
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. welltchemicals.com [welltchemicals.com]
- 4. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 12. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
- 13. researchgate.net [researchgate.net]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Thr-Tyr purification challenges with co-eluting impurities
Welcome to the technical support center for Threonyl-Tyrosine (Thr-Tyr) dipeptide purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those involving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of synthetically derived this compound?
When this compound is produced via Solid-Phase Peptide Synthesis (SPPS), several process-related impurities can arise. These are often structurally similar to the target dipeptide, leading to co-elution challenges during purification.[1] Common impurities include:
-
Deletion Sequences: Primarily the individual amino acids, Threonine (Thr) and Tyrosine (Tyr), resulting from failed coupling steps.
-
Truncated Sequences: Although less common for a dipeptide, this can occur if the synthesis is terminated prematurely.
-
Incompletely Deprotected Peptides: Impurities where protecting groups (e.g., Boc, Fmoc) remain attached to the N-terminus or side chains.
-
By-products from Cleavage: Residual reagents and scavengers from the cleavage of the peptide from the solid support resin can contaminate the crude product.[1]
Q2: Why is Reverse-Phase HPLC (RP-HPLC) the standard method for this compound purification, and what are its limitations?
RP-HPLC is the predominant technique for peptide purification due to its high efficiency and the ease of using volatile buffer systems compatible with sample recovery.[2][3] The method separates molecules based on their hydrophobicity.[2] However, for a small, relatively polar dipeptide like this compound, challenges can arise:
-
Poor Retention: Highly polar molecules may have weak interactions with the hydrophobic stationary phase (like C18), leading to elution near the solvent front with poor separation.
-
Co-elution: Structurally similar impurities, such as a Tyr-Thr isomer or incompletely protected sequences, may have nearly identical hydrophobicities, making them difficult to resolve from the main this compound peak.[4][5]
Q3: How can I detect impurities that are co-eluting with my this compound peak on a UV chromatogram?
While a symmetrical peak on a UV chromatogram may seem to indicate purity, it can hide co-eluting species.[3] The most effective way to detect these hidden impurities is to use mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique as it can identify and characterize low-abundance co-eluting impurities by detecting their different mass-to-charge ratios.[5][6][7]
Troubleshooting Guide
Problem: A shoulder is present on my main this compound peak, or mass spectrometry analysis indicates a co-eluting impurity.
This is a classic sign of a closely eluting impurity. The key to resolving this is to alter the selectivity of your chromatographic system. Selectivity refers to the ability of the system to distinguish between the target peptide and the impurity.
Altering the pH of the mobile phase is one of the most powerful tools for changing separation selectivity in peptide chromatography.[8][9][10] The ionization state of the peptide's terminal groups and the Tyrosine side chain's phenolic hydroxyl group (pKa ~10) is pH-dependent. Changing the pH can alter the overall hydrophobicity and interaction with the stationary phase, often separating previously co-eluting peaks.
-
Strategy: If you are using a low pH mobile phase (e.g., 0.1% Trifluoroacetic Acid, TFA, at pH ~2), try screening a mid-range or higher pH. Significant differences in selectivity are often observed when moving from a low pH (e.g., 2.7) to a higher pH (e.g., 9.2).[8]
-
Caution: When working at higher pH, ensure your silica-based column is compatible, or use a hybrid/polymeric column designed for high pH stability.
-
Change Organic Solvent: While acetonitrile (B52724) is the most common organic modifier, switching to an alternative like isopropanol (B130326) can sometimes improve the separation of hydrophobic peptides, though it may increase backpressure.[11]
-
Adjust the Gradient: A shallower gradient slope increases the separation time and can improve the resolution of closely eluting peaks. Start with a generic scouting gradient (e.g., 5-95% Acetonitrile) to determine the elution profile, then develop a more focused, shallower gradient around the elution point of this compound.[12]
Different column chemistries provide alternative separation selectivities. If a standard C18 column fails to provide adequate resolution, consider other options.
| Stationary Phase | Primary Interaction | Best For |
| C18 (Octadecyl) | Strong Hydrophobic | General purpose, standard for peptides. |
| C8 (Octyl) | Moderate Hydrophobic | Less hydrophobic than C18; can be useful for more hydrophobic peptides. |
| Phenyl-Hexyl | Hydrophobic & π-π | Can offer unique selectivity for aromatic residues like Tyrosine.[10][11] |
| Polar-Embedded | Hydrophobic & Polar | Designed to reduce interactions with residual silanols, improving peak shape for polar and basic peptides.[11][13] |
If optimizing RP-HPLC alone is insufficient, a multi-step purification strategy using an orthogonal (different separation mechanism) technique is highly effective.[4][14][15]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since this compound has ionizable amino and carboxyl termini, IEX can effectively separate it from impurities that have a different net charge, such as unprotected amino acids or incompletely deprotected peptides.[14] Using a cation-exchange step before the final RP-HPLC polishing step can significantly enhance the purity of the target peptide.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar molecules that are poorly retained in reversed-phase.[16][17] It can be an effective alternative for separating small, polar peptides from their impurities.
Experimental Protocols
Protocol 1: RP-HPLC Method Development for this compound Purification
This protocol outlines a systematic approach to developing an RP-HPLC method for purifying this compound.
-
Column Selection:
-
Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm (for Tyrosine's aromatic ring).
-
Gradient:
-
0-5 min: 5% MPB
-
5-35 min: 5% to 65% MPB
-
35-40 min: 65% to 95% MPB
-
40-45 min: Hold at 95% MPB
-
45-50 min: Return to 5% MPB and equilibrate.
-
-
-
Gradient Optimization:
-
Based on the elution time of this compound in the scouting run, create a focused, shallower gradient. For example, if this compound elutes at 20% MPB, design a new gradient from 10% to 30% MPB over 30 minutes. This increases resolution around the target peak.
-
-
Selectivity Optimization (If Co-elution Persists):
-
Prepare a new set of mobile phases using an alternative pH. For example:
-
MPA (pH 7): 10 mM Ammonium Bicarbonate in water.
-
MPB (pH 7): 10 mM Ammonium Bicarbonate in 90:10 acetonitrile:water.
-
-
Repeat the scouting and optimization steps with the new mobile phase system.
-
Visual Guides
Troubleshooting Workflow for Co-eluting Impurities
The following diagram outlines a logical workflow for addressing co-elution issues during this compound purification.
Caption: A troubleshooting decision tree for resolving co-eluting impurities.
Relationship Between pH and Peptide Charge State
This diagram illustrates how mobile phase pH affects the charge of a dipeptide like this compound, which in turn alters its chromatographic behavior.
Caption: Impact of mobile phase pH on the charge and retention of this compound.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. almacgroup.com [almacgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. lcms.cz [lcms.cz]
- 13. semanticscholar.org [semanticscholar.org]
- 14. xtalks.com [xtalks.com]
- 15. nestgrp.com [nestgrp.com]
- 16. selectscience.net [selectscience.net]
- 17. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Enhancing Thr-Tyr Detection Sensitivity
Welcome to the technical support center for improving Threonine-Tyrosine (Thr-Tyr) detection sensitivity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may face.
General Antibody & Sample Preparation Issues
Question 1: Why am I getting no or very weak signal for my phosphorylated target protein?
Answer: Low or absent signal is a common issue when detecting low-abundance phosphoproteins.[1][2] Several factors could be contributing to this:
-
Low Abundance of Phosphorylated Protein: The fraction of a protein that is phosphorylated at a specific site can be very low.[1][2]
-
Poor Antibody Specificity or Affinity: The phospho-specific antibody may have low affinity for the target or may not be specific to the phosphorylated epitope.[3][4]
-
Suboptimal Antibody Concentration: Using too little primary or secondary antibody will result in a weak signal.[5]
-
Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate your target protein during sample preparation.[1][6][7]
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1]
-
Inefficient Protein Transfer (Western Blot): Issues during the transfer from the gel to the membrane can lead to loss of protein.
Troubleshooting Steps:
-
Enrich Your Target Protein: Use immunoprecipitation (IP) to concentrate the phosphoprotein before detection.[1][2]
-
Optimize Antibody Dilutions: Perform a titration of your primary and secondary antibodies to find the optimal concentration.
-
Use Phosphatase and Protease Inhibitors: Always add a cocktail of phosphatase and protease inhibitors to your lysis buffer and keep samples on ice.[6][7][8]
-
Include Positive Controls: Use a known positive control to confirm that the antibody and detection system are working correctly.[1][8]
-
Check Transfer Efficiency (Western Blot): Stain the membrane with Ponceau S after transfer to visualize total protein and ensure efficient transfer.
Question 2: I'm observing high background on my Western blot, obscuring my signal. What can I do?
Answer: High background can be caused by several factors, including non-specific antibody binding and issues with blocking or washing steps.[9]
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.[5]
-
Inappropriate Blocking Agent: For phospho-specific antibodies, milk is often not recommended as a blocking agent because it contains phosphoproteins like casein, which can lead to high background.[3][7]
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically.[5]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies.[5][9]
-
Contaminated Buffers: Particulates in buffers can stick to the membrane and cause speckles.[9]
Troubleshooting Steps:
-
Switch Blocking Buffer: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead of milk.[1][7] Protein-free blocking buffers are also an option.[3]
-
Optimize Blocking Conditions: Increase the blocking time or temperature.
-
Reduce Antibody Concentrations: Titrate your primary and secondary antibodies to the lowest concentration that still provides a good signal.
-
Increase Wash Steps: Increase the number and duration of washes with TBST.[5][9]
-
Filter Your Buffers: Ensure all buffers are freshly made and filtered to remove any precipitates.[9]
Question 3: Why am I seeing multiple non-specific bands in my Western blot?
Answer: The presence of non-specific bands can be due to antibody cross-reactivity or protein degradation.[10]
-
Antibody Promiscuity: Some phospho-specific antibodies can cross-react with other phosphorylated proteins or even the non-phosphorylated form of the target protein.[3]
-
Sample Overload: Loading too much protein on the gel can lead to non-specific antibody binding.[10]
-
Protein Degradation: Degraded protein fragments may be recognized by the antibody.[10]
Troubleshooting Steps:
-
Validate Antibody Specificity: Perform a peptide competition assay by pre-incubating the antibody with the phosphorylated and non-phosphorylated peptide immunogens to confirm specificity.[3]
-
Optimize Protein Load: Reduce the amount of total protein loaded on the gel. Generally, 20-40 µg is a good starting point, but this should be optimized.[9]
-
Use Fresh Samples with Inhibitors: Prepare fresh lysates with protease and phosphatase inhibitors to minimize degradation.[6]
Assay-Specific Troubleshooting
Question 4: My chemiluminescent signal is weak and fades quickly. How can I improve it?
Answer: Weak and transient signals in chemiluminescent Westerns can be due to substrate issues or suboptimal enzyme activity.[11]
-
Substrate Choice: Different ECL substrates have varying levels of sensitivity and signal duration.[9]
-
Insufficient Substrate: Not using enough substrate to cover the entire blot can lead to uneven signal.[9]
-
Enzyme Inhibition: Components in your buffers, like sodium azide (B81097), can inhibit Horseradish Peroxidase (HRP) activity.[9]
-
Sub-optimal Enzyme Concentration: Too little HRP-conjugated secondary antibody will result in a weak signal, while too much can rapidly deplete the substrate.[5]
Troubleshooting Steps:
-
Use a High-Sensitivity Substrate: For low-abundance proteins, switch to a more sensitive and stable ECL substrate.[2]
-
Ensure Even Substrate Application: Make sure the entire surface of the membrane is coated with the substrate.[9]
-
Avoid HRP Inhibitors: Do not use sodium azide in any buffers used with HRP-conjugated antibodies.[9]
-
Optimize Secondary Antibody Concentration: Perform a titration to find the optimal dilution for your HRP-conjugated secondary antibody.[5]
-
Use a Digital Imager: Digital imagers often have a wider dynamic range than film, allowing for better detection of both weak and strong signals.[9]
Question 5: The sensitivity of my ELISA for a phosphorylated target is too low. How can I amplify the signal?
Answer: Low sensitivity in ELISA is a common challenge, especially for low-abundance targets. Several signal amplification strategies can be employed.[12][13]
-
Limited Signal Generation: Standard direct or indirect ELISA formats may not provide sufficient signal amplification for detecting low concentrations of the analyte.[12]
Troubleshooting Steps:
-
Use a Labeled Streptavidin-Biotin (LSAB) System: This technique utilizes the high affinity of streptavidin for biotin (B1667282). A biotinylated secondary antibody is used, followed by a streptavidin-enzyme conjugate. Since multiple biotin molecules can attach to the secondary antibody and streptavidin has four biotin-binding sites, this leads to significant signal amplification.[12][14]
-
Employ Nanozyme-based Amplification: Nanozymes can be used to replace traditional enzymes like HRP, offering enhanced catalytic activity and signal output.[15]
-
Consider Advanced Amplification Systems: Techniques like hybridization chain reaction (HCR) combined with ELISA can provide double signal amplification, significantly increasing sensitivity.[16]
Question 6: I'm having trouble optimizing my in vitro kinase assay for a specific tyrosine kinase. What are the key parameters to consider?
Answer: Optimizing a kinase assay requires careful consideration of several factors to ensure reliable and reproducible results.[17]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the enzyme or substrate can lead to issues like substrate depletion or product inhibition.[17]
-
Unfavorable Reaction Conditions: pH and temperature can significantly impact kinase activity.[17]
-
Assay Format Limitations: The chosen detection method may lack the required sensitivity.[18]
Troubleshooting Steps:
-
Optimize Enzyme and Substrate Concentrations: Determine the optimal concentrations to ensure the reaction stays within the linear range.
-
Maintain Optimal Reaction Conditions: Ensure the pH and temperature of the reaction buffer are optimal for the specific kinase.[17]
-
Consider Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are well-suited for high-throughput screening.[17][18]
Data Presentation
Table 1: Comparison of Chemiluminescent Substrates for Western Blotting
| Substrate Type | Sensitivity Range | Signal Duration | Recommended For |
| Standard ECL | Low picogram | Minutes to < 1 hour | High to moderate abundance proteins |
| Enhanced ECL | Mid to high femtogram | 1-6 hours | Moderate to low abundance proteins |
| Ultrasensitive ECL | Low femtogram | 6-24 hours | Very low abundance proteins |
Table 2: Common Signal Amplification Strategies in ELISA
| Amplification Method | Principle | Typical Fold-Increase in Sensitivity |
| Labeled Streptavidin-Biotin (LSAB) | Exploits the high-affinity streptavidin-biotin interaction to increase the number of enzyme molecules per analyte.[12] | Up to 10-fold |
| Tyramide Signal Amplification (TSA) | HRP-catalyzed deposition of amplified tyramide-fluorophore conjugates at the site of the antigen. | 10 to 100-fold |
| Immuno-PCR | Attaches a DNA molecule to the detection antibody, which is then amplified by PCR. | 100 to 10,000-fold |
| Bio-SA-HCR-ELISA | Combines the biotin-streptavidin system with hybridization chain reaction for dual signal amplification.[16] | Reported 6.8 times higher than traditional indirect competitive ELISA.[16] |
Experimental Protocols
Protocol 1: High-Sensitivity Chemiluminescent Western Blot for Phospho-Proteins
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[1] Avoid using milk.[3][7]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.[1] The antibody should be diluted in 5% BSA in TBST.[1]
-
Wash the membrane 3-4 times for 5-10 minutes each with TBST.[5]
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane 4 times for at least 5 minutes each with TBST.[5]
-
-
Detection:
Protocol 2: Immunoprecipitation (IP) of Phosphorylated Proteins
-
Lysate Preparation:
-
Immunoprecipitation:
-
Incubate 500 µg to 1 mg of pre-cleared lysate with the primary antibody (either a total protein antibody or a phospho-specific antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein-antibody-bead complex by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blot (Protocol 1), probing with a phospho-specific antibody.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generalized signaling pathway initiated by ligand binding to a receptor tyrosine kinase.
Experimental Workflow Diagram
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. biocompare.com [biocompare.com]
- 5. licorbio.com [licorbio.com]
- 6. Tips for Immunoprecipitation | Rockland [rockland.com]
- 7. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. ELISA Guide; Part 1: Introduction to ELISA, Formats and Signal Amplification [jacksonimmuno.com]
- 13. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
Technical Support Center: Thr-Tyr Side Reactions in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address side reactions involving Threonine (Thr) and Tyrosine (Tyr) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving Threonine (Thr) during Fmoc-SPPS?
The main side reaction for Threonine is O-acylation of its unprotected hydroxyl group by the activated carboxyl group of an incoming amino acid. This ester linkage is unstable and can undergo β-elimination, resulting in a dehydroamino acid residue, which is observed as a dehydration product (a mass loss of 18 Da in the final peptide).[1] A less common side reaction is O-sulfonation, which can occur during the final TFA cleavage of peptides containing Arginine protected with Pmc or Mtr groups, especially when appropriate scavengers are absent.[2]
Q2: What are the common side reactions for Tyrosine (Tyr) in peptide synthesis?
The primary side reaction for Tyrosine is O-acylation of its nucleophilic phenolic hydroxyl group by activated amino acids during coupling steps.[3] This leads to the formation of impurities that are often difficult to remove. During the final acid cleavage (e.g., with TFA), the t-butyl protecting group can generate reactive tert-butyl cations. These cations can cause C-alkylation of the activated aromatic ring of Tyrosine if not effectively neutralized by scavengers.[3]
Q3: How can I prevent side reactions for Threonine?
There are two primary strategies to prevent Threonine side reactions:
-
Side-Chain Protection: The most effective method is to use a Threonine derivative with its hydroxyl group protected. In Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the standard and most widely used derivative. The tert-butyl (tBu) group is stable to the basic conditions used for Fmoc removal (piperidine) but is cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage.[2]
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, is highly effective. These derivatives mask the hydroxyl group and the amide nitrogen, which also helps to disrupt interchain hydrogen bonding that leads to aggregation, a common issue in the synthesis of long or difficult peptides. The pseudoproline is converted back to a standard Threonine residue during the final TFA cleavage.[2]
Q4: What is the best way to prevent side reactions for Tyrosine?
The most critical step is to protect the phenolic hydroxyl group. The use of Fmoc-Tyr(tBu)-OH is the standard and highly recommended approach in Fmoc-SPPS. The tert-butyl (tBu) protecting group effectively shields the hydroxyl group from O-acylation during coupling. During final cleavage, it is crucial to use a "scavenger cocktail" in the TFA to trap the reactive tert-butyl cations generated upon the removal of the tBu group, thus preventing alkylation of the Tyrosine side chain.[3][4]
Q5: Can the choice of coupling reagent affect Thr and Tyr side reactions?
Yes, the choice of coupling reagent and the activation time can influence the extent of side reactions. More powerful reagents like HATU are often used for difficult couplings.[2] However, prolonged pre-activation times can sometimes increase the formation of side products, including dehydration products of Threonine.[2] For Tyrosine, while protection is key, ensuring efficient and rapid coupling minimizes the time the activated amino acid is available to potentially react with any unprotected or partially deprotected side chains.
Troubleshooting Guides
Problem 1: HPLC/MS analysis shows a peak with a mass corresponding to my target peptide minus 18 Da.
-
Likely Cause: This strongly indicates the dehydration of a Threonine (or Serine) residue. This occurs when an unprotected hydroxyl group is O-acylated during a coupling step, followed by β-elimination.[1]
-
Troubleshooting Steps:
-
Verify Protection: Ensure that you have used side-chain protected Threonine, such as Fmoc-Thr(tBu)-OH, for all Thr residues in your sequence.[1]
-
Optimize Coupling: If you are already using a protected Thr, consider that the protecting group might be partially labile or the coupling conditions are too harsh. Try reducing the pre-activation time for the amino acid being coupled to the Threonine residue.
-
Alternative Strategy: For sequences known to be difficult, consider synthesizing the peptide using a pseudoproline dipeptide at the problematic Threonine position.[1]
-
Problem 2: My final peptide has low purity with multiple unidentified peaks, and I suspect Tyr side reactions.
-
Likely Cause: Low purity can result from various issues. If your peptide contains Tyrosine, O-acylation (if unprotected) or C-alkylation during cleavage are potential culprits.[3][4]
-
Troubleshooting Steps:
-
Confirm Tyr Protection: Double-check that Fmoc-Tyr(tBu)-OH was used during synthesis. Using unprotected Tyr can lead to significant O-acylation.[5]
-
Analyze by Mass Spectrometry: Determine the masses of the major impurities. A mass addition of +56 Da could indicate t-butylation of the Tyrosine ring.
-
Optimize Cleavage Cocktail: Ensure you are using an appropriate scavenger cocktail during TFA cleavage. For peptides containing Tyr, the addition of scavengers like Triisopropylsilane (TIS) is crucial to trap tert-butyl cations.[3][4] Refer to the detailed cleavage protocol below.
-
Review Synthesis Protocol: Check for complete couplings and deprotections throughout the synthesis, as deletion sequences can also contribute to low purity.
-
Problem 3: Synthesis of a long, Thr-rich peptide results in poor yield and aggregation.
-
Likely Cause: Long hydrophobic peptides or those with repeating residues are prone to forming stable secondary structures on the resin, which hinders reaction kinetics. This is known as aggregation.[1]
-
Troubleshooting Steps:
-
Incorporate Pseudoprolines: The most effective solution is to introduce pseudoproline dipeptides at specific Thr (or Ser) residues. These act as "kink-inducers," disrupting the secondary structures that cause aggregation.[2]
-
Modify Synthesis Conditions:
-
Data Presentation
Table 1: Performance Comparison of Tyrosine Protecting Groups
This table provides a comparative analysis of commonly employed Tyrosine protecting groups in Fmoc-SPPS.
| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Typical Crude Purity (%)* | Common Side Reactions |
| tert-Butyl (tBu) | O-tBu | High stability to piperidine (B6355638); Cleaved by standard TFA cocktails. | Harsh TFA cleavage can lead to t-butylation of sensitive residues (e.g., Trp, Met). | 43% | t-Butylation of nucleophilic side chains. |
| Benzyl (Bzl) | O-Bzl | Can be used in both Boc and Fmoc chemistry. | Partially removed by TFA, which can lead to side reactions during synthesis. | Data not available in direct comparison. | Premature deprotection. |
*For a model peptide containing Tyr, Met, and Trp. Data adapted from BenchChem technical resources.
Table 2: Acylation Efficiency of H-Thr(ΨPro)- with Different Amino Acids in Flow Chemistry
This table summarizes the yield of a model decapeptide where different amino acids (X) were coupled to a threonine pseudoproline residue (T(ΨPro)). The data highlights how the nature of the incoming amino acid affects coupling efficiency.
| Incoming Amino Acid (X) | Main Product Yield (Pep:E5X) (%) |
| Glycine (G) | 94 |
| Histidine (H) | 93 |
| Tyrosine (Y) | 92 |
| Phenylalanine (F) | 91 |
| Isoleucine (I) | 89 |
| Glutamine (Q) | 88 |
| Proline (P) | 86 |
| Lysine (K) | 84 |
| Leucine (L) | 82 |
| Alanine (A) | 80 |
| Cysteine (C) | 75 |
| Methionine (M) | 70 |
| Aspartic Acid (D) | 8 |
Data adapted from Organic Process Research & Development, 2023.[6] The low yield for Asp is due to succinimide (B58015) formation.[7]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single cycle for adding an amino acid (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Tyr(tBu)-OH) to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), an activator like HATU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
Protocol 2: TFA Cleavage and Peptide Precipitation with Scavengers
This protocol is designed to cleave the synthesized peptide from the resin while removing side-chain protecting groups and minimizing side reactions, particularly the alkylation of Tyrosine.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation (Prepare Fresh in a Fume Hood):
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA).[2]
-
A white precipitate of the peptide should form.[3]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble by-products.[2]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
-
Visualizations
Caption: Mechanism of Threonine dehydration via O-acylation and β-elimination.
Caption: Standard workflow for TFA cleavage and peptide isolation.
Caption: Logical relationship of scavenger action in preventing side reactions.
References
Technical Support Center: Synthesis of Thr-Tyr Dipeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the Threonine-Tyrosine (Thr-Tyr) dipeptide.
Troubleshooting Guide: Minimizing Racemization of this compound
High levels of racemization in your this compound synthesis can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of your final peptide.[1][2] This guide will help you identify and address the potential causes of racemization.
Problem: Significant Diastereomeric Impurity Detected in the Final Product
1. Evaluate Your Coupling Reagents and Additives
-
Likely Cause: The use of carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) without a racemization-suppressing additive is a common cause of significant racemization.[3][4]
-
Solution: Always use carbodiimide reagents in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4] For challenging couplings, consider using modern uronium/aminium or phosphonium (B103445) salt reagents like HATU, HBTU, or PyBOP, which often provide higher coupling efficiency and lower racemization.[1][2][3][4][5]
-
Recommendation: For coupling Fmoc-Thr(tBu)-OH, the use of DIC in combination with HOBt or Oxyma is a robust choice for minimizing racemization.[3][6]
2. Assess the Base Used in the Coupling Reaction
-
Likely Cause: Strong, sterically unhindered bases such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) can promote racemization.[1][2]
-
Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[7]
-
Recommendation: The use of NMM as a base with HATU has been shown to significantly reduce epimerization compared to DIPEA.[1]
3. Control the Reaction Temperature
-
Likely Cause: Elevated temperatures during the coupling step can increase the rate of racemization.[7][8]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. While higher temperatures can accelerate coupling, they also increase the risk of epimerization, especially for sensitive amino acids.[7][8]
-
Recommendation: For the this compound coupling, maintaining the reaction at room temperature is a good starting point. If racemization is still an issue, lowering the temperature to 0 °C is recommended.
4. Optimize Pre-activation Time
-
Likely Cause: Prolonged pre-activation of the carboxylic acid with the coupling reagent and base before addition to the amine component can lead to increased racemization.[9]
-
Solution: Minimize the pre-activation time. For many modern coupling reagents, in situ activation (mixing the amino acid, coupling reagent, and base together just before adding to the resin) is preferred.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide synthesis?
A1: The main pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent attack by the amine can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[3] A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.
Q2: Are Threonine and Tyrosine particularly susceptible to racemization?
A2: While Cysteine and Histidine are known to be highly susceptible to racemization, other amino acids like Serine, and by extension Threonine due to the hydroxyl group on the β-carbon, can also be prone to this side reaction, especially under harsh conditions. Tyrosine is generally less susceptible than Cysteine or Histidine, but racemization can still occur, particularly with certain activation methods.
Q3: How can I quantify the level of racemization in my this compound dipeptide?
A3: The most common method for quantifying racemization is by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, or by derivatization with a chiral reagent followed by separation of the diastereomers on a standard reverse-phase column. Alternatively, after cleavage from the resin, the dipeptide can be analyzed by HPLC, where the diastereomers may be separable. Mass spectrometry can confirm that the impurity has the same mass as the desired product.[1][2]
Q4: Does the choice of protecting groups for Thr and Tyr affect racemization?
A4: Yes, the choice of side-chain protecting groups can influence the electronic and steric environment around the chiral center, potentially affecting the rate of racemization. For Threonine and Tyrosine in Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) protecting group is commonly used for the hydroxyl and phenol (B47542) groups, respectively. These are generally stable under the basic conditions of Fmoc deprotection and are removed during the final acidic cleavage. While these protecting groups are standard, the overall reaction conditions (coupling reagents, base, temperature) have a more direct and significant impact on racemization.
Data Presentation
The following tables summarize quantitative data on the impact of different coupling reagents and bases on racemization. While specific data for Threonine is limited, the trends observed for other racemization-prone amino acids, such as Serine, are highly relevant.
Table 1: Comparison of Racemization with Different Coupling Reagents
| Coupling Reagent | Additive | Base | % D-Isomer (Epimerization) |
| PyBOP | - | DIEA | 3.8% |
| HBTU | - | DIEA | 1.7% |
| HATU | - | DIEA | 1.3% |
| HATU | - | NMM | 0.4% |
| HBTU | - | NMM | 0.6% |
| DIC | HOBt | DIEA | ~1.5% |
| DIC | Oxyma | DIEA | <0.5% |
| COMU | - | DIEA | <1.0% |
Data adapted from studies on racemization-prone amino acids. The combination of DIC with Oxyma and HATU with NMM shows the lowest levels of racemization.[1][2]
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of a this compound dipeptide using Fmoc chemistry, designed to minimize racemization.
Protocol: Solid-Phase Synthesis of Fmoc-Thr(tBu)-Tyr(tBu)-O-Wang Resin
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (or Oxyma) (3 equivalents) in DMF.
-
Add NMM (6 equivalents) to the amino acid solution.
-
Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal Threonine.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude H-Thr-Tyr-OH peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to assess purity and the presence of any diastereomers.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing racemization in this compound synthesis.
Caption: Mechanisms of racemization during peptide synthesis.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
Technical Support Center: Best Practices for Long-Term Storage of Thr-Tyr
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of the dipeptide Threonine-Tyrosine (Thr-Tyr).
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for long-term storage of this compound?
A1: For long-term stability, this compound should be stored in its lyophilized (powder) form in a tightly sealed container at low temperatures, protected from light and moisture.[1][2] Storing the lyophilized peptide in a desiccator is also recommended to prevent moisture absorption.[1][2]
Q2: What is the recommended storage temperature for lyophilized this compound?
A2: For long-term storage (months to years), lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][3][4] For short-term storage (weeks to a few months), 4°C is acceptable.[5]
Q3: How should I store this compound once it is in solution?
A3: Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[6][7] If necessary, prepare solutions in a sterile, slightly acidic buffer (pH 5-6) to improve stability.[3][8] For short-term storage (up to a week), the solution can be kept at 4°C.[3] For longer periods (weeks), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[3][6]
Q4: Why is avoiding repeated freeze-thaw cycles important?
A4: Repeatedly freezing and thawing a peptide solution can lead to degradation of the peptide.[2][3] Aliquoting the stock solution into smaller, experiment-sized volumes ensures that only the required amount is thawed at a time, preserving the integrity of the remaining stock.[2]
Q5: What are the primary degradation pathways for this compound?
A5: The main chemical degradation pathways for this compound in solution are hydrolysis of the peptide bond and oxidation of the tyrosine residue.[9][10] The phenolic side chain of tyrosine is particularly susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.[9][10]
Troubleshooting Guides
Problem 1: The lyophilized this compound powder appears clumpy or has reduced in volume.
-
Possible Cause: Absorption of moisture. Peptides can be hygroscopic.[6]
-
Solution:
-
Always allow the peptide container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.[1][6]
-
After weighing out the desired amount, tightly reseal the container, and it may be beneficial to purge the vial with an inert gas like nitrogen or argon before storage.[1]
-
Store the peptide in a desiccator to minimize moisture exposure.[2]
-
Problem 2: The this compound solution has turned yellow or shows signs of precipitation.
-
Possible Cause 1 (Yellowing): Oxidation of the tyrosine residue. This can lead to the formation of dityrosine (B1219331) and other colored byproducts.[9][10]
-
Solution:
-
Prepare solutions using degassed, oxygen-free buffers or water.
-
Protect the solution from light by using amber vials or by wrapping the container in foil.
-
Store the solution at the recommended low temperatures.
-
-
Possible Cause 2 (Precipitation): Poor solubility or aggregation. While this compound is used to improve upon the low solubility of tyrosine, precipitation can still occur, especially at high concentrations or inappropriate pH.
-
Solution:
Problem 3: Loss of biological activity in an experiment using a stored this compound solution.
-
Possible Cause: Degradation of the dipeptide due to improper storage or handling.
-
Solution:
-
Review the storage conditions of the solution (temperature, pH, exposure to light).
-
Confirm that repeated freeze-thaw cycles were avoided.
-
Prepare a fresh solution from lyophilized powder for comparison.
-
If degradation is suspected, the purity of the stored solution can be assessed using analytical techniques like HPLC.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Container | Key Considerations |
| Lyophilized | -80°C | Years | Tightly sealed, light-protected vial | Store in a desiccator; allow to warm to room temperature before opening.[1][3][4] |
| Lyophilized | -20°C | Months to Years | Tightly sealed, light-protected vial | Store in a desiccator; allow to warm to room temperature before opening.[1][3][4] |
| Lyophilized | 4°C | Weeks to Months | Tightly sealed, light-protected vial | For short-term storage only.[5] |
| In Solution | -20°C or colder | Weeks | Aliquots in sealed vials | Avoid freeze-thaw cycles; use sterile, slightly acidic buffer (pH 5-6).[3][6][8] |
| In Solution | 4°C | Up to one week | Sterile, sealed vial | For very short-term storage.[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and degradation of this compound over time.
1. Objective: To quantify the percentage of intact this compound and detect the formation of degradation products in a stored sample.
2. Materials:
-
This compound sample (lyophilized powder or solution)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC-grade water and acetonitrile
-
0.22 µm filters
3. Method:
-
Sample Preparation:
-
Accurately weigh and dissolve lyophilized this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
If the sample is already in solution, dilute it to the same concentration with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase:
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A shallow gradient is often effective for peptides. For example: 5% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide bond) and 274 nm (for the tyrosine aromatic ring).[8]
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any new peaks that appear over time, which represent degradation products.
-
Calculate the percentage purity of this compound at each time point.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
1. Objective: To identify the molecular weights of potential degradation products to elucidate degradation pathways.
2. Materials:
-
This compound sample
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
3. Method:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Analysis:
-
Use an HPLC method similar to the one described above to separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will determine the mass-to-charge ratio (m/z) of the intact peptide and any degradation products.
-
-
Data Analysis:
-
The expected molecular weight of this compound is approximately 282.29 g/mol .
-
Analyze the mass spectra for peaks corresponding to potential degradation products. For example:
-
Oxidation: An increase in mass of 16 Da (or multiples thereof) could indicate the oxidation of the tyrosine residue.
-
Hydrolysis: The appearance of peaks corresponding to free threonine (MW ~119.12 g/mol ) and tyrosine (MW ~181.19 g/mol ) would indicate hydrolysis of the peptide bond.
-
-
Mandatory Visualization
References
- 1. hplc.eu [hplc.eu]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 3. Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics [bio-protocol.org]
- 5. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Thr-Tyr Contamination in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing potential issues arising from Threonyl-Tyrosine (Thr-Tyr) or other dipeptide contamination in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound contamination and why is it a concern?
This compound (Threonyl-Tyrosine) is a dipeptide. While not a commonly documented contaminant, its unintended presence in cell culture media could originate from impurities in raw materials or the degradation of media components. The presence of a tyrosine residue in this dipeptide is a particular concern for studies involving protein phosphorylation, as it may interfere with tyrosine kinase signaling pathways, which are crucial for cell proliferation, differentiation, and survival.
Q2: What are the potential sources of this compound or other dipeptide contaminants?
Potential sources of dipeptide contamination in cell culture experiments include:
-
Raw Materials: Impurities present in commercially sourced amino acids or other components used to formulate cell culture media.
-
Media Degradation: Breakdown of proteins or peptides, especially in media containing serum or complex hydrolysates, can release dipeptides.
-
Manufacturing Byproducts: Dipeptides may be present as unintended byproducts in chemically defined media formulations.
-
External Contamination: Introduction from laboratory personnel, instruments, or non-sterile supplies.[1][2][3]
Q3: How might this compound contamination affect my experimental results?
The tyrosine moiety within the this compound dipeptide could potentially lead to a range of misleading experimental outcomes:
-
Altered Cell Signaling: Interference with tyrosine kinase signaling cascades, potentially leading to aberrant activation or inhibition of downstream pathways.[4][5][6]
-
Enzyme Modulation: It could act as a competitive or allosteric modulator of protein tyrosine kinases or phosphatases, altering their activity.
-
Impact on Cell-Based Assays: It may affect the results of cell proliferation, viability, and apoptosis assays.
-
Anomalous Phosphorylation: The presence of excess tyrosine in a peptide form might lead to unexpected or artifactual phosphorylation events.
Troubleshooting Guides
Guide 1: Unexpected Phosphorylation or Altered Kinase Activity
Scenario: You observe unexpected phosphorylation of a target protein or inconsistent results in your kinase inhibitor screening assays.
Potential Cause: The presence of a dipeptide contaminant, such as this compound, may be interfering with normal tyrosine kinase signaling.
Troubleshooting Workflow
Data Presentation
Table 1: Potential Impact of Dipeptide Contaminants on Kinase Assays
This table summarizes potential deviations in quantitative data that may indicate the presence of a dipeptide contaminant interfering with a kinase assay.
| Parameter | Expected Result (Control) | Observed Result (with Suspected Contaminant) | Potential Interpretation of Contaminant Effect |
| IC50 of Kinase Inhibitor | 10 nM | 50 nM | Competitive or allosteric interference with inhibitor binding. |
| Basal Protein Phosphorylation | Low | High | Activation of the kinase or inhibition of a protein phosphatase. |
| ATP Km | 15 µM | 15 µM | The contaminant is likely not competing with ATP for binding. |
| Vmax | 100 pmol/min/mg | 60 pmol/min/mg | Non-competitive or uncompetitive inhibition of the kinase. |
Experimental Protocols
Protocol 1: Detection of Dipeptides in Cell Culture Media by Mass Spectrometry
This protocol provides a generalized workflow for the detection of dipeptides. Optimization for specific instrumentation and dipeptides may be required.
Materials:
-
Cell culture media sample (test and control)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
C18 Solid-Phase Extraction (SPE) cartridges
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Methodology:
-
Sample Preparation:
-
Thaw the cell culture media sample on ice.
-
Clarify the sample by centrifuging at 10,000 x g for 10 minutes to pellet cells and debris.
-
Carefully collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) for Desalting and Concentration:
-
Condition a C18 SPE cartridge by passing 1 mL of 100% ACN.
-
Equilibrate the cartridge with 2 mL of 0.1% FA in water.
-
Load 1 mL of the clarified supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% FA in water to remove salts and other hydrophilic impurities.
-
Elute the bound peptides with 1 mL of 70% ACN containing 0.1% FA.
-
Dry the eluate completely using a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptide sample in 50 µL of 0.1% FA in water.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Acquire data in positive ion mode, ensuring the scan range includes the theoretical mass-to-charge ratio (m/z) of this compound (282.129).
-
If a peak corresponding to this compound is detected, perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation.
-
Signaling Pathway Visualization
Diagram 1: Potential Interference of this compound with a Receptor Tyrosine Kinase (RTK) Signaling Pathway
This diagram illustrates a hypothetical mechanism by which a this compound dipeptide contaminant could interfere with a typical receptor tyrosine kinase signaling pathway.
References
- 1. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 6. evonik.com [evonik.com]
Technical Support Center: Optimizing Cleavage of Thr-Tyr from Resin
Welcome to the Technical Support Center for optimizing the cleavage of Threonyl-Tyrosine (Thr-Tyr) from solid-phase synthesis resins. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleavage of this compound from the resin, offering potential causes and actionable solutions.
Problem 1: Low Cleavage Yield
Symptoms:
-
Lower than expected quantity of crude peptide after precipitation.
-
Significant amount of peptide remaining on the resin beads (can be checked by a small-scale re-cleavage of the resin).
| Potential Cause | Recommended Solution |
| Incomplete Cleavage Reaction | 1. Extend Reaction Time: Increase the cleavage time from the standard 2-3 hours up to 4 hours. Monitor the progress by cleaving a small aliquot of resin at different time points.[1] 2. Increase TFA Concentration: If using a milder TFA cocktail, consider switching to a higher concentration (e.g., 95%). 3. Ensure Fresh Reagents: Prepare the cleavage cocktail fresh before each use. Old TFA or scavengers can be less effective.[2] |
| Peptide Reattachment to Resin | The carbocation generated from the resin linker can be attacked by the electron-rich side chain of Tyrosine, leading to reattachment.[2][3] 1. Use Effective Scavengers: Ensure an adequate concentration of a scavenger like Triisopropylsilane (TIS) is present to quench resin-derived cations. |
| Poor Peptide Precipitation | The this compound dipeptide may have some solubility in the ether/TFA mixture.[1] 1. Increase Ether Volume: Use a larger volume of cold diethyl ether (at least 10-fold excess). 2. Lower Precipitation Temperature: Use a dry ice/acetone bath to chill the ether before and during precipitation. 3. Concentrate the Filtrate: Partially evaporate the TFA under a stream of nitrogen before adding to cold ether. |
Problem 2: Presence of Impurities in Mass Spectrometry
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data shows unexpected molecular weights in addition to the target peptide mass.
| Observed Mass Adduct | Potential Side Reaction | Recommended Solution |
| +56 Da | t-Butylation of Tyrosine: The tert-butyl (tBu) cation, generated from the deprotection of the Thr(tBu) or Tyr(tBu) side chains, can alkylate the aromatic ring of Tyrosine.[4] | 1. Optimize Scavenger Cocktail: Use a cocktail with scavengers effective at trapping t-butyl cations, such as TIS. For persistent issues, consider adding a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT).[5] 2. Two-Step Cleavage: Initially, use a lower concentration of TFA (e.g., 70%) to gently remove the protecting groups, followed by a higher concentration to cleave from the resin. |
| +80 Da | O-Sulfonation of Threonine: This occurs if the synthesis involved Arginine residues with sulfonyl-based protecting groups (Pmc, Pbf) and the cleavage cocktail lacks appropriate scavengers. The released sulfonic acid can esterify the hydroxyl group of Threonine.[6] | 1. Use Appropriate Scavengers: While not directly from this compound, if other amino acids are present, ensure the scavenger cocktail is comprehensive. Reagent K, containing phenol (B47542) and thioanisole, can be effective.[7] |
| +96 Da | O-Trifluoroacetylation of Threonine: The hydroxyl group of Threonine can be esterified by TFA, especially under anhydrous conditions.[8] | 1. Ensure Water is Present: Use a cleavage cocktail that includes 2.5-5% water. Water will hydrolyze reactive TFA species.[8] 2. Post-Cleavage Treatment: The trifluoroacetyl group on hydroxyls is labile and can often be removed by treatment with a mild base, like aqueous ammonia, during workup. |
| -18 Da | Dehydration of Threonine: Although more common during Fmoc deprotection with piperidine, harsh acidic conditions can sometimes promote dehydration (β-elimination) of the Threonine residue.[7] | 1. Minimize Cleavage Time and Temperature: Use the shortest effective cleavage time and perform the reaction at room temperature. Avoid heating. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for cleaving the this compound dipeptide from the resin?
Cleavage of peptides from most standard solid supports in Fmoc-based synthesis is achieved through acidolysis.[1] This process utilizes a strong acid, most commonly trifluoroacetic acid (TFA), to break the acid-labile bond linking the C-terminal amino acid (Tyrosine in this case) to the resin. Simultaneously, TFA removes the tert-butyl (tBu) side-chain protecting groups from both Threonine and Tyrosine.[3]
Q2: Why is the choice of scavengers so critical for a this compound dipeptide?
During TFA treatment, highly reactive carbocations are generated from the cleavage of the tBu protecting groups.[9] The electron-rich phenol side chain of Tyrosine is particularly susceptible to attack by these electrophilic species, leading to undesired alkylation (+56 Da adduct).[5] Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" these reactive cations, preventing them from modifying the peptide.[5]
Q3: What is a standard, all-purpose cleavage cocktail for a simple dipeptide like this compound?
A widely used and effective non-odorous cocktail for most sequences is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .
-
TFA: The strong acid for cleavage and deprotection.
-
TIS (Triisopropylsilane): An excellent scavenger for t-butyl and trityl cations.
-
Water: Suppresses trifluoroacetylation of the Threonine hydroxyl group and acts as a proton source.[8]
Q4: How long should the cleavage reaction be performed?
For most standard linkers, a reaction time of 2-3 hours at room temperature is sufficient for complete cleavage.[2] However, the optimal time can be sequence-dependent. It is always recommended to perform a small-scale trial cleavage to determine the ideal duration for your specific synthesis.[2]
Q5: My crude peptide looks oily and won't precipitate properly. What should I do?
This is a common issue with short or hydrophobic peptides.
-
Ensure the ether is sufficiently cold: Use a dry ice/acetone bath for chilling.
-
Increase the volume of ether: A higher ether-to-TFA ratio can promote precipitation.
-
Try a different solvent system: A 1:1 mixture of diethyl ether and pentane (B18724) or hexane (B92381) can sometimes improve precipitation.[5]
-
Reduce TFA Volume: Before adding to ether, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen. Be cautious not to evaporate to dryness.
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Resin
This protocol outlines a standard procedure for cleaving a this compound dipeptide from a solid support using a common cleavage cocktail.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C or colder)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol) in the reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[5]
-
-
Cleavage Cocktail Preparation (Perform in a fume hood):
-
Prepare the cleavage cocktail fresh just before use. For 0.1 mmol of resin, approximately 2 mL of the cocktail is sufficient.[2]
-
Carefully mix TFA (1.9 mL), TIS (0.05 mL), and Water (0.05 mL) for a 95:2.5:2.5 (v/v/v) ratio.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[1]
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash. This removes residual scavengers and TFA.[1]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC, MS) and purification.[1]
-
Visualizations
Caption: Experimental workflow for the cleavage and isolation of this compound.
Caption: Factors influencing the cleavage of this compound from resin.
References
Technical Support Center: Troubleshooting Thr-Tyr Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting challenges in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with the dipeptide Threonine-Tyrosine (Thr-Tyr).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound peak tailing in RP-HPLC?
Peak tailing for peptides like this compound in RP-HPLC is often a multifactorial issue. The primary causes include:
-
Secondary Interactions: The most frequent culprit is the interaction of the peptide with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can be acidic and interact with basic functional groups on the peptide, leading to a secondary retention mechanism that causes tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate secondary interactions.[4][5][6] If the pH is not optimized, both the peptide and the silanol groups can become ionized, increasing their unwanted interactions.[7][8]
-
Column Issues: Several column-related problems can lead to peak tailing, including the use of an old or contaminated column, a mismatch between the column chemistry and the analyte, or physical issues like voids in the column packing.[1][3][9]
-
Sample Overload: Injecting too high a concentration of the this compound sample can saturate the column, leading to poor peak shape.[9][10]
-
Extra-Column Effects: Peak tailing can also be introduced by the HPLC system itself, due to factors like excessive tubing length, large detector cell volume, or poorly made connections, all of which contribute to "dead volume".[9][10][11]
Q2: How does the chemical nature of this compound contribute to peak tailing?
This compound is a dipeptide composed of Threonine and Tyrosine.[12] Tyrosine has a phenolic hydroxyl group which can be acidic, while the N-terminus provides a basic amine group.[13] This amphipathic nature, combined with the presence of polar functional groups, makes this compound susceptible to secondary interactions with the stationary phase. The ionization state of both the peptide and the column's residual silanols is highly dependent on the mobile phase pH.[5]
Q3: Can the mobile phase composition, other than pH, affect peak tailing?
Yes, absolutely. The choice and concentration of mobile phase additives are critical.
-
Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) are commonly used to improve peak shape for peptides.[14][15] TFA acts as an ion-pairing agent, masking the residual silanol groups on the column and minimizing secondary interactions.[15][16]
-
Buffer Strength: Low ionic strength mobile phases, such as those prepared with formic acid, can sometimes lead to poorer peak shapes for peptides compared to buffers with higher ionic strength like phosphate (B84403) buffers.[14] Insufficient buffer capacity can also lead to pH shifts during the separation, causing peak distortion.[17]
Q4: When should I consider replacing my HPLC column?
You should consider replacing your column if you observe persistent peak tailing for your standards that cannot be resolved by troubleshooting the mobile phase, sample concentration, or HPLC system.[9] A gradual increase in peak tailing and a decrease in column efficiency (theoretical plates) over time are also indicators of a failing column.[9] Before replacing, you can try flushing the column with a strong solvent to remove contaminants.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Step 1: Initial Assessment and System Check
-
Confirm Peak Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a problematic level of tailing.[9]
-
Review System Suitability: Check the performance of your system with a well-characterized standard. If all peaks are tailing, it could indicate a system-wide issue like dead volume.[7][18]
-
Inspect for Leaks and Proper Connections: Ensure all fittings are secure and there are no leaks in the system.[3]
Step 2: Method and Mobile Phase Optimization
-
Adjust Mobile Phase pH: This is often the most effective first step. Lowering the pH of the mobile phase to between 2 and 3 can protonate the silanol groups on the stationary phase, reducing their ability to interact with the peptide.[1][4][11]
-
Incorporate an Ion-Pairing Agent: If you are not already using one, add 0.1% TFA to both your aqueous and organic mobile phases. This will help to mask silanol interactions and improve peak shape.[15][19]
-
Optimize Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (e.g., 25 mM phosphate buffer) to provide adequate buffering capacity and ionic strength.[11]
Step 3: Column and Sample Considerations
-
Reduce Sample Concentration: Dilute your this compound sample and inject a smaller volume to rule out column overload as the cause of tailing.[9][10][19]
-
Use an Appropriate Column: For peptides, columns with modern bonding chemistries, such as those with end-capping or hybrid silica (B1680970) technology, are designed to minimize silanol interactions.[4][11][15] Consider switching to one of these if you are using an older, Type A silica column.
-
Column Wash: If you suspect column contamination, perform a thorough wash protocol as recommended by the column manufacturer.[9]
Step 4: Advanced Troubleshooting
If the above steps do not resolve the issue, consider the following:
-
Alternative Ion-Pairing Agents: In some cases, other ion-pairing agents like formic acid may provide different selectivity, although TFA is generally more effective at reducing tailing.[14][15]
-
Elevated Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
-
Gradient Optimization: If you are running a gradient, a shallower gradient can sometimes improve peak shape and resolution.[19]
Data Presentation
The following table provides hypothetical data illustrating the effect of mobile phase modifications on the tailing factor and resolution of the this compound peak. This data is representative of the expected trends based on established chromatographic principles.
| Mobile Phase Composition | Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) between this compound and an adjacent impurity |
| Water/Acetonitrile | 6.8 | 2.5 | 1.1 |
| 0.1% Formic Acid in Water/Acetonitrile | 2.7 | 1.8 | 1.6 |
| 0.1% TFA in Water/Acetonitrile | 2.0 | 1.2 | 2.1 |
| 25mM Phosphate Buffer in Water/Acetonitrile | 3.0 | 1.4 | 1.9 |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase pH and Additives
Objective: To determine the optimal mobile phase composition to minimize this compound peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Formic acid
-
Phosphate buffer salts
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare four different aqueous mobile phases:
-
HPLC grade water
-
0.1% (v/v) Formic acid in HPLC grade water
-
0.1% (v/v) TFA in HPLC grade water
-
25 mM Phosphate buffer in HPLC grade water, pH adjusted to 3.0
-
-
Mobile Phase B (Organic): Prepare corresponding organic mobile phases with the same additive in HPLC grade acetonitrile.
-
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 280 nm (for Tyrosine)
-
Gradient: A suitable starting gradient would be 5-30% B over 15 minutes.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the this compound standard and acquire the chromatogram for each of the four mobile phase systems.
-
After each system, ensure the column is thoroughly flushed and re-equilibrated with the next mobile phase system.
-
-
Data Analysis:
-
For each chromatogram, measure the tailing factor of the this compound peak.
-
If there are any closely eluting impurities, calculate the resolution.
-
Compare the results to identify the mobile phase that provides the best peak shape and resolution.
-
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. support.waters.com [support.waters.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. This compound Dipeptide [benchchem.com]
- 13. Tyrosine - Wikipedia [en.wikipedia.org]
- 14. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thr-Tyr Ionization in ESI-MS
Welcome to the technical support center for optimizing the analysis of the dipeptide Threonine-Tyrosine (Thr-Tyr) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the ESI-MS analysis of this compound, offering step-by-step solutions to diagnose and resolve these common problems.
Question: I am observing a very low signal intensity or no signal at all for my this compound sample. What are the likely causes and how can I fix this?
Answer:
Low or no signal for this compound is a common issue that can often be resolved by systematically checking your sample preparation, mobile phase composition, and instrument settings.
Step 1: Verify Sample Purity and Concentration.
-
Problem: The presence of non-volatile salts (e.g., Na+, K+), detergents, or other contaminants in your sample can severely suppress the this compound signal.[1] ESI is a competitive ionization process, and these contaminants can monopolize the charge, preventing your analyte from reaching the gas phase as an ion.[1]
-
Solution: Ensure your this compound sample is properly desalted. If you are working with complex biological matrices, consider using solid-phase extraction (SPE) for sample cleanup.[1] Also, confirm that your sample concentration is appropriate for the sensitivity of your instrument.
Step 2: Optimize Mobile Phase Composition.
-
Problem: The pH and composition of your mobile phase are critical for efficient protonation of this compound.
-
Solution: For positive mode ESI, acidify your mobile phase to a pH at least two units below the pKa of the analyte's basic functional groups.[2] A common starting point is 0.1% formic acid in a water/acetonitrile (B52724) mixture.[1] Formic acid is an effective proton donor and is volatile, making it highly compatible with MS.[3] Avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA) if possible, as they are known to cause significant signal suppression.[4][5] If TFA is necessary for chromatographic resolution, keep its concentration as low as possible (e.g., <0.1% v/v).[2]
Step 3: Check and Tune Instrument Parameters.
-
Problem: Suboptimal ESI source parameters can lead to poor ionization and ion transmission.
-
Solution: Systematically optimize key ESI source parameters. These include:
-
Capillary Voltage: A typical starting range is 3–5 kV for positive mode.[6] Too low a voltage may result in poor ionization, while too high a voltage can cause fragmentation.[6]
-
Nebulizer Gas Pressure: This controls the formation of droplets. Adjust according to your instrument's recommendations to ensure a stable spray.[6]
-
Drying Gas Flow Rate and Temperature: These parameters are crucial for desolvation.[7][8] Insufficient drying can lead to solvent clusters and reduced signal, while excessive temperature could potentially degrade the analyte.
-
A logical workflow for troubleshooting this issue is presented below:
Caption: Troubleshooting workflow for low this compound signal intensity.
Question: My baseline is very noisy, making it difficult to detect the this compound peak. What could be causing this?
Answer:
A high baseline noise can originate from several sources, including contaminated solvents, an unclean mass spectrometer, or the use of certain mobile phase additives.
-
Contaminated Solvents or Additives: Ensure you are using high-purity, MS-grade solvents (water, acetonitrile, methanol) and additives. Lower-grade reagents can introduce contaminants that elevate the chemical background.
-
System Contamination: Salts and other non-volatile materials can accumulate in the ESI source and ion optics over time, leading to a noisy baseline.[3] If you have recently used additives like TFA or ammonium (B1175870) formate, your system might be contaminated.[9] Follow your manufacturer's protocol for cleaning the ESI source components.
-
Inappropriate Mobile Phase Additives: While necessary for ionization, some additives can contribute to a higher baseline. For instance, even high-purity formic acid can sometimes result in a higher UV baseline compared to TFA, though it is far superior for MS detection. If using TFA is unavoidable for your chromatography, be aware that it is known to contaminate MS systems and is very difficult to remove completely.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of ESI-MS for dipeptides like this compound.
1. What is the best mobile phase additive for enhancing this compound signal in positive mode ESI-MS?
Formic acid (FA) is the most commonly recommended additive for enhancing peptide signals in positive mode ESI-MS. It effectively provides protons for ionization without causing the significant signal suppression associated with stronger ion-pairing agents like TFA.[5] A concentration of 0.1% (v/v) is a standard starting point. For applications requiring better chromatographic peak shape than what FA can provide, Difluoroacetic acid (DFA) can be a good compromise, as it is a weaker ion-pairing agent than TFA but stronger than FA, offering a balance between chromatographic performance and MS signal intensity.
2. Can I use Trifluoroacetic Acid (TFA) for LC-MS analysis of this compound?
While TFA is excellent for improving chromatographic peak shape and resolution in reverse-phase LC, it is a strong ion-pairing agent that significantly suppresses the ESI-MS signal.[4][10] The deprotonated TFA forms tight ion pairs with the positively charged this compound molecules, neutralizing them and preventing their detection by the mass spectrometer. If you must use TFA for your separation, use the lowest possible concentration and consider that your sensitivity will be compromised.
3. What are "supercharging agents" and can they help with this compound analysis?
Supercharging agents are additives that can increase the charge state of peptides and proteins in ESI-MS.[10] For a small dipeptide like this compound, the primary goal is to efficiently form the [M+H]+ ion. While supercharging agents like m-nitrobenzyl alcohol (m-NBA) are typically used to increase the charge state of larger peptides for techniques like Electron Transfer Dissociation (ETD), they have also been shown to increase overall ion signals even from formic acid-containing mobile phases.[10] Adding a small amount (e.g., 0.1%) of m-NBA could potentially enhance the this compound signal, but this would require empirical testing for your specific application.
4. How does the choice of organic solvent (acetonitrile vs. methanol) affect this compound ionization?
For ESI, reversed-phase solvents like water, acetonitrile, and methanol (B129727) are preferred as they support ions in solution.[2] The choice between acetonitrile (ACN) and methanol (MeOH) can influence ionization efficiency. Acetonitrile is generally preferred due to its lower viscosity and higher volatility, which can lead to more efficient droplet formation and desolvation. However, some studies have shown that for certain peptides, methanol or isopropanol (B130326) mixtures may yield a better ESI response.[11] The optimal solvent composition should be determined experimentally.
5. How critical are ESI source positioning and flow rate for this compound analysis?
Both are extremely important. The position of the ESI needle relative to the mass spectrometer's inlet capillary is a critical parameter that needs to be optimized for maximum ion transmission.[12] Even small shifts of less than a millimeter can cause a significant drop in signal intensity.[12] Furthermore, lower flow rates, as used in nano-ESI (in the nL/min range), generally lead to higher sensitivity.[12][13] This is because smaller initial droplets are formed, which are more efficiently desolvated, leading to a greater proportion of the analyte being transferred into the gas phase.[13] Reducing the flow rate from hundreds of µL/min to a few µL/min or less can significantly improve signal and reduce ion suppression.[14]
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives for this compound Analysis
| Mobile Phase Additive | Typical Concentration | Expected Signal Intensity (Relative to FA) | Signal-to-Noise (S/N) Ratio (Relative to FA) | Chromatographic Peak Shape | Notes |
| Formic Acid (FA) | 0.1% | 100% | 100% | Good | Recommended for most MS applications. Excellent MS compatibility.[5] |
| Acetic Acid (AA) | 0.1% | 70-90% | 80-95% | Moderate | Weaker acid than FA, may result in slightly lower protonation efficiency. |
| Difluoroacetic Acid (DFA) | 0.05% | 85-100% | 90-105% | Excellent | Good balance between chromatographic performance and MS response. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | 5-20% | 10-30% | Excellent | Causes severe ion suppression. [4][10] Avoid for MS detection if possible. |
| FA + Ammonium Formate | 0.1% FA + 5-10 mM AF | 90-105% | 95-110% | Very Good | Can improve peak shape over FA alone with good MS sensitivity.[5] |
Note: The quantitative data presented are representative values based on general principles of peptide analysis and should be used as a guideline. Actual results may vary depending on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
This protocol describes a systematic approach to optimizing the mobile phase to enhance the signal intensity of this compound.
-
Prepare Stock Solutions:
-
This compound stock solution (1 mg/mL) in MS-grade water.
-
Solvent A: MS-grade water with 0.1% (v/v) formic acid.
-
Solvent B: MS-grade acetonitrile with 0.1% (v/v) formic acid.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a 95:5 mixture of Solvent A and Solvent B.
-
-
Initial Analysis (Baseline):
-
Set up your LC-MS system. Use a standard C18 column suitable for peptide analysis.
-
Perform a direct infusion or a simple isocratic LC run of your working solution.
-
Tune the ESI source parameters (see Protocol 2) to obtain a stable signal for the [M+H]+ ion of this compound (m/z 283.13).
-
Record the signal intensity and signal-to-noise ratio. This will be your baseline.
-
-
Test Alternative Additives:
-
Prepare new mobile phases (Solvents A and B) containing 0.1% acetic acid, and another set with 0.05% difluoroacetic acid.
-
For each new mobile phase set, prepare a fresh this compound working solution.
-
Analyze each new working solution under the same instrument conditions. Re-optimize source parameters if necessary.
-
Record the signal intensity and S/N ratio for each condition.
-
-
Data Evaluation:
-
Compare the signal intensity and S/N ratio from each condition to your baseline (0.1% formic acid).
-
Select the mobile phase composition that provides the best combination of signal intensity and low baseline noise.
-
The general workflow for this optimization is as follows:
Caption: Experimental workflow for mobile phase additive optimization.
Protocol 2: Standard ESI Source Parameter Tuning
This protocol provides a general guide for tuning the ESI source for maximal this compound signal. This is often performed using a "design of experiments" (DoE) approach for thoroughness, but a one-factor-at-a-time method is also effective.[8]
-
Infuse the Analyte:
-
Prepare a working solution of this compound (e.g., 1 µg/mL) in the optimized mobile phase from Protocol 1.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Set Initial Parameters:
-
Set your mass spectrometer to monitor the [M+H]+ ion of this compound.
-
Use the instrument manufacturer's recommended starting parameters for peptides.
-
Capillary Voltage: ~3.5 kV
-
Nebulizer Gas: ~30 psi
-
Drying Gas Flow: ~8 L/min
-
Drying Gas Temperature: ~300 °C
-
-
-
Optimize Parameters Sequentially:
-
Capillary Voltage: While monitoring the signal, slowly increase and decrease the capillary voltage in small increments (e.g., 0.2 kV) to find the value that gives the maximum stable signal.[7]
-
Nebulizer Gas Pressure: With the optimal capillary voltage set, adjust the nebulizer gas pressure up and down to maximize the signal.
-
Drying Gas Flow and Temperature: These two parameters can be co-optimized.[7][8] Adjust the gas flow rate first to maximize the signal, and then fine-tune the temperature. Be cautious with temperature to avoid thermal degradation.
-
-
Final Check:
-
Once all parameters are optimized, re-check the capillary voltage and other settings to ensure they are still optimal, as there can be interplay between them.
-
Record the final optimized parameters for your future experiments.
-
The logical relationship between ESI parameters and the resulting ion signal is illustrated below.
Caption: Relationship of ESI parameters to the final ion signal.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
- 4. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 7. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
A Comparative Guide to Validating the Sequence of Synthetic Thr-Tyr Peptides
For researchers, scientists, and drug development professionals, ensuring the precise amino acid sequence of synthetic peptides is a critical step in guaranteeing experimental reliability and therapeutic efficacy. This guide provides an objective comparison of the primary methodologies for validating the sequence of synthetic peptides, with a focus on dipeptides containing Threonine (Thr) and Tyrosine (Tyr). We present supporting principles, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these validation techniques.
Comparison of Key Validation Methodologies
The validation of a synthetic peptide's sequence is crucial for confirming its identity and purity. The primary techniques employed for this purpose are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Mass Spectrometry (e.g., LC-MS/MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures the mass-to-charge ratio (m/z) of the intact peptide and its fragments to determine the amino acid sequence.[1][2] | Sequential chemical removal and identification of N-terminal amino acids.[3][4][5] | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the peptide's structure and connectivity.[6][7] |
| Primary Application | High-throughput sequencing, confirmation of synthetic peptides, and identification of post-translational modifications.[8][9] | N-terminal sequence confirmation of purified peptides.[4][10] | Determination of 3D structure, dynamics, and interaction surfaces of peptides in solution.[11][12] |
| Sample Requirement | Low picomole to femtomole range; can analyze complex mixtures.[2] | 10-100 picomoles of purified peptide.[3][4] | Milligram quantities of highly pure peptide.[11] |
| Sequence Coverage | Can provide full sequence coverage.[8] | Limited to the N-terminal region, typically up to 30-50 residues.[3][13] | Provides information on the entire peptide but is not a direct sequencing method.[6] |
| Throughput | High-throughput capabilities.[2] | Low throughput, as it is a sequential process. | Low throughput, as experiments can be time-consuming.[11] |
| Key Advantages | High sensitivity, accuracy, and speed.[2] Can identify modifications.[9] | Well-established and reliable for N-terminal sequencing.[5] | Provides detailed structural and dynamic information.[11] Non-destructive.[11] |
| Limitations | Destructive to the sample. Interpretation of spectra can be complex.[14] | Will not work if the N-terminus is chemically modified.[3] Sequencing stops at non-α-amino acids.[3] | Requires larger amounts of pure sample.[11] Data analysis can be complex.[15] |
Experimental Protocol: Validation of Thr-Tyr Peptide Sequence by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for peptide sequencing.[2] The following protocol outlines the key steps for validating the sequence of a synthetic this compound dipeptide.
1. Sample Preparation:
-
Dissolve the lyophilized synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration suitable for LC-MS/MS analysis (typically in the low µg/mL to ng/mL range).
2. Liquid Chromatography (LC) Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for a short peptide like this compound would start at a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 50-95%) over a short period (e.g., 5-15 minutes) to ensure elution of the peptide.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for analytical columns).
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Analysis:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS).
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS1 Scan: Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact this compound peptide. The expected monoisotopic mass for the protonated this compound ([M+H]+) should be calculated and compared with the observed m/z.
-
Tandem MS (MS/MS) Analysis:
-
Select the precursor ion corresponding to the [M+H]+ of the this compound peptide for fragmentation.
-
Use a fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Acquire the MS/MS spectrum of the fragment ions.
-
4. Data Analysis:
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions (b- and y-ions).
-
For the this compound sequence, fragmentation of the peptide bond will produce a b1 ion corresponding to Threonine and a y1 ion corresponding to Tyrosine.
-
The masses of these fragment ions are used to confirm the amino acid sequence. The mass difference between consecutive fragment ions corresponds to the mass of the amino acid residue at that position.[8]
Visualizations
Caption: Experimental workflow for LC-MS/MS validation of a synthetic peptide.
Caption: A simplified signaling pathway involving Threonine/Tyrosine phosphorylation.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ehu.eus [ehu.eus]
- 6. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Verification of Synthetic Peptide Sequence - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 13. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 14. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Biological Activities of Thr-Tyr and Tyr-Thr Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of amino acids within a peptide sequence is a critical determinant of its biological function. This guide provides a comparative analysis of the biological activities of two isomeric dipeptides: Threonine-Tyrosine (Thr-Tyr) and Tyrosine-Threonine (Tyr-Thr). While structurally similar, the positioning of the N-terminal amino acid confers distinct properties to each molecule, particularly in the context of antioxidant potential and their putative roles in cellular signaling. This document summarizes key experimental data, provides detailed experimental protocols for antioxidant assays, and visualizes relevant concepts to aid in research and development.
Core Comparison: Antioxidant Activity
The most significant and experimentally supported difference between this compound and Tyr-Thr lies in their antioxidant capacity. The phenolic hydroxyl group of the tyrosine residue is the primary contributor to the radical scavenging activity of these dipeptides. However, its efficacy is profoundly influenced by its position within the peptide.
Studies have consistently shown that dipeptides with an N-terminal tyrosine residue (e.g., Tyr-Thr) exhibit significantly higher antioxidant activity compared to their counterparts with a C-terminal tyrosine (e.g., this compound).[1][2] The free amino group at the N-terminus of tyrosine in Tyr-Thr is thought to enhance its ability to donate a hydrogen atom to stabilize free radicals.[2]
Quantitative Comparison of Antioxidant Capacity
| Dipeptide Class | Average Antioxidant Capacity (µmol TE/µmol) |
| N-Terminal Tyrosine (e.g., Tyr-Thr) | 4.81 ± 0.10 |
| C-Terminal Tyrosine (e.g., this compound) | 1.70 ± 0.27 |
Table 1: Comparison of the average antioxidant capacity of dipeptides with N-terminal versus C-terminal tyrosine residues as determined by the TEAC assay. Data is representative of the general finding that N-terminal tyrosine confers higher antioxidant activity.[2]
Potential Roles in Cellular Signaling
Both threonine and tyrosine are key substrates for protein kinases and are central to cellular signaling pathways that regulate a multitude of physiological processes.[3][4] Protein phosphorylation on threonine and tyrosine residues is a fundamental mechanism for signal transduction.
The differential positioning of threonine and tyrosine in this compound and Tyr-Thr suggests they may interact differently with protein kinases and phosphatases. For instance, they could serve as competitive inhibitors or substrates for specific kinases involved in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][5] The MAPK pathway is a crucial signaling cascade that involves the phosphorylation of both threonine and tyrosine residues on MAPK proteins (within a conserved Thr-X-Tyr motif) for their activation.[4]
While speculative without direct experimental evidence on these specific dipeptides, it is plausible that this compound and Tyr-Thr could differentially modulate such pathways. For example, they might compete with protein substrates for the active sites of kinases or phosphatases.
Figure 1. A simplified diagram of the MAPK signaling pathway, illustrating the key phosphorylation events on threonine and tyrosine residues. This compound and Tyr-Thr may potentially modulate this pathway by interacting with kinases or phosphatases.
Experimental Protocols
Accurate assessment of antioxidant activity is crucial for comparing the biological functions of this compound and Tyr-Thr. Below are detailed protocols for two common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Dipeptide samples (this compound and Tyr-Thr)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample preparation: Dissolve the dipeptide samples and the positive control in the same solvent as the DPPH solution to create stock solutions. Prepare a series of dilutions from these stock solutions.
-
Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at various concentrations to the wells.
-
Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of percentage inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.[6][8]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Dipeptide samples (this compound and Tyr-Thr)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS working solution: Dilute the ABTS radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the dipeptide samples and the positive control.
-
Assay: Add 20 µL of the sample or standard solutions to a 96-well plate.
-
Add 180 µL of the ABTS working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Figure 2. A generalized workflow for the in vitro determination and comparison of the antioxidant activity of this compound and Tyr-Thr.
Conclusion and Future Directions
The available evidence strongly indicates that the biological activity of this compound and Tyr-Thr dipeptides differs significantly, primarily due to the position of the tyrosine residue. Tyr-Thr is predicted to be a more potent antioxidant than this compound. This has implications for their potential applications in drug development and as functional food ingredients.
Future research should focus on direct, head-to-head comparisons of these two dipeptides in a variety of biological assays. Investigating their effects on specific protein kinases and phosphatases, as well as their cellular uptake and metabolic stability, will provide a more complete understanding of their distinct biological profiles. Such studies will be invaluable for harnessing their specific activities for therapeutic or nutraceutical purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The variable residue at the MAPK Thr-X-Tyr activation loop motif confers specificity to ERK2, p 38 α and JNK1 in their inactivation by phosphatases - MAPK [program.eventact.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Evaluation of Peptides with Potential Antioxidant Activity by Microwave Assisted Enzymatic Hydrolysis of Collagen from Sea Cucumber Acaudina Molpadioides Obtained from Zhejiang Province in China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thr-Tyr and Other Dipeptides in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Dipeptides, consisting of two amino acids, are increasingly recognized as significant signaling molecules involved in a multitude of cellular processes.[1] This guide offers a comparative perspective on the dipeptide Threonyl-Tyrosine (Thr-Tyr) in relation to other dipeptides in cell signaling. Due to limited direct comparative quantitative data for this compound's specific signaling activities in current scientific literature, this document provides available data for other pertinent dipeptides and presents comprehensive experimental protocols to empower researchers to conduct their own comparative analyses.
This compound: A Dipeptide with Inherent Signaling Potential
The structure of this compound, composed of L-Threonine and L-Tyrosine, suggests its potential as a signaling molecule. Tyrosine is a canonical site for phosphorylation by tyrosine kinases, a pivotal event in signaling cascades that regulate cell proliferation, differentiation, and metabolism. Similarly, threonine is a primary target for phosphorylation by serine/threonine kinases. The combination of these two phosphorylatable residues within a single dipeptide makes this compound a compelling candidate for investigation as a modulator of cellular signaling pathways.
Comparative Analysis of Tyrosine-Containing Dipeptides
Table 1: Comparative Effects of Tyrosine-Containing Dipeptides on Cellular Metabolism in Chinese Hamster Ovary (CHO) Cells
| Dipeptide | Tyrosine Uptake Rate (relative to control) | Intracellular ATP Formation (relative to control) |
| Pro-Tyr (PY) | Significantly amplified | Approximately 4-fold higher |
| Gly-Tyr (GY) | Minimal change | Minimal change |
| Tyr-Val (YV) | Minimal change | Minimal change |
The data from this study highlights that the amino acid paired with tyrosine can significantly alter the dipeptide's metabolic impact. Pro-Tyr, for example, demonstrated a much more potent effect on cellular energy metabolism in CHO cells when compared to Gly-Tyr and Tyr-Val.[2]
Table 2: Cytotoxic Effects of Tyr-Tyr Dipeptides
| Dipeptide | Cell Line | Effect |
| Tyr-Tyr | Jurkat-E6 (leukemia) | Decreased cell viability |
| Tyr-Tyr | HaCaT (non-tumor) | No significant effect |
This research suggests the potential for cell-type-specific activity of dipeptides, an important consideration in the development of targeted therapeutics.[3]
Key Signaling Pathways for Dipeptide Investigation
Given the established roles of tyrosine and threonine in signal transduction, several key pathways are prime targets for investigating the effects of this compound and other dipeptides.
-
MAPK/ERK Pathway: This cascade is a central regulator of numerous cellular processes, including proliferation, differentiation, and survival, and is often initiated by the activation of tyrosine kinase receptors.
-
PI3K/Akt Pathway: This pathway plays a critical role in cell growth, survival, and metabolism and is also frequently activated downstream of tyrosine kinase signaling.
A notable example is the dipeptide Tyr-Pro , which has been shown to stimulate the acetylcholine (B1216132) nervous system in NE-4C nerve cells. It acts as an agonist for the adiponectin receptor 1 (AdipoR1), leading to the activation of both AMPK and ERK1/2.[4] This study provides a clear precedent for a dipeptide directly engaging a receptor to activate downstream signaling cascades.
Experimental Protocols
This section provides detailed and adaptable protocols for key experiments to facilitate the comparative analysis of this compound with other dipeptides.
Kinase Activity Assay
This assay can be employed to ascertain whether a dipeptide can function as a substrate for a particular kinase or modulate its enzymatic activity.
Principle: This protocol outlines a non-radioactive, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is subsequently converted to ATP, which then drives a luciferase-catalyzed reaction to generate a light signal.
Materials:
-
Purified kinase of interest (e.g., a specific tyrosine kinase)
-
Dipeptide substrates (this compound and other dipeptides for comparison)
-
Commercial Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
ATP solution
-
Kinase reaction buffer
-
White, opaque 96-well microplates
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, the dipeptide substrate, and the appropriate kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and consume any unreacted ATP.
-
Luminescent Signal Generation: Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the concentration of ADP produced and thus reflects the kinase activity.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol enables the detection and quantification of changes in the phosphorylation status of key signaling proteins within cells following treatment with dipeptides.
Principle: Cells are treated with the dipeptides of interest, followed by the preparation of cell lysates. The proteins within the lysates are separated by size via SDS-PAGE, transferred to a membrane, and subsequently probed with antibodies that specifically recognize the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt). Antibodies against the total forms of ERK and Akt are used for normalization.
Materials:
-
Relevant cell line (e.g., cancer cell line, neuronal cell line)
-
Dipeptides (this compound and comparators)
-
Standard cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis running buffer
-
PVDF membrane
-
Protein transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-Buffered Saline with Tween-20 (TBST))
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
An appropriate imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow for adherence. Treat the cells with a range of concentrations of the dipeptides for various durations.
-
Cell Lysis: Wash the treated cells with ice-cold Phosphate-Buffered Saline (PBS) and then lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Subsequently, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Perform additional washes and then apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the intensity of the protein bands and normalize the levels of the phosphorylated proteins to their corresponding total protein levels.
Receptor Binding Assay
This assay can be utilized to investigate whether a dipeptide can bind to a specific cell surface receptor.
Principle: A labeled ligand (either radiolabeled or fluorescently tagged) that is known to bind to the receptor of interest is incubated with cells or cell membrane preparations in the presence or absence of the test dipeptide. The ability of the dipeptide to compete with and displace the labeled ligand is measured, providing an indication of its binding affinity for the receptor.
Materials:
-
Cells or cell membrane preparations expressing the target receptor
-
Labeled ligand
-
Unlabeled dipeptides (this compound and others for comparison)
-
Binding buffer
-
Filter plates suitable for cell/membrane retention or scintillation vials
-
A scintillation counter or fluorescence plate reader
Procedure:
-
Incubation: In a multi-well plate, incubate the cells or membrane preparations with a fixed concentration of the labeled ligand and a range of concentrations of the unlabeled dipeptide.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: The incubation mixture is rapidly filtered through a filter plate that captures the cells or membranes, and thereby the bound ligand. The filter is then washed to remove any unbound ligand.
-
Scintillation Proximity Assay (SPA): When using radiolabeled ligands and SPA beads, a signal is generated only when the radiolabeled ligand is in close proximity to the bead, which occurs upon binding to the receptor immobilized on the bead.
-
-
Quantification:
-
For filtration assays, the amount of bound ligand is determined by measuring the radioactivity or fluorescence retained on the filters.
-
For SPA, the scintillation counts are measured directly in the microplate.
-
-
Data Analysis: The percentage of bound labeled ligand is plotted against the concentration of the unlabeled dipeptide. This allows for the determination of the IC50 value, which is the concentration of the dipeptide that inhibits 50% of the specific binding of the labeled ligand.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways activated by Tyr-containing dipeptides.
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis.
Logical Relationship: Receptor Binding Assay
Caption: Principle of a competitive receptor binding assay.
This guide serves as a foundational resource for researchers embarking on the study of the cell signaling properties of this compound and other dipeptides. By leveraging the provided comparative data and detailed experimental protocols, the scientific community can work towards a more comprehensive understanding of the roles these small yet potentially powerful signaling molecules play in cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adiponectin-Receptor Agonistic Dipeptide Tyr-Pro Stimulates the Acetylcholine Nervous System in NE-4C Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrosine-Containing Peptides Versus Small Molecule Inhibitors: A Comparative Efficacy Guide for Src Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. Among the most critical targets is the Src family of non-receptor tyrosine kinases, which play a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comparative analysis of two major classes of inhibitors targeting Src kinase: tyrosine-containing peptides, exemplified by the cyclic peptide [WR]9, and small molecule inhibitors, represented by Dasatinib and Bosutinib. While simple dipeptides like Threonine-Tyrosine (Thr-Tyr) may serve as foundational elements or substrates in kinase research, more complex peptide structures are required for potent and specific inhibition.[5]
Quantitative Efficacy: A Head-to-Head Comparison
The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of the cyclic peptide [WR]9 and the small molecule inhibitors Dasatinib and Bosutinib against Src kinase.
| Inhibitor Class | Inhibitor Name | Target Kinase | IC50 Value | Assay Type |
| Tyrosine-Containing Peptide | [WR]9 | c-Src | 0.21 µM (210 nM) | Radioactive Kinase Assay |
| Small Molecule Inhibitor | Dasatinib | Src | 0.5 nM | In vitro Kinase Assay |
| Small Molecule Inhibitor | Bosutinib | Src | 1.2 nM | Enzymatic Assay |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: Different Approaches to Inhibition
Tyrosine-Containing Peptides , such as the cyclic peptide [WR]9, can be designed to interact with various sites on the kinase. Some peptides act as competitive inhibitors, either by binding to the ATP-binding site or the substrate-binding site.[6][7] The cyclic nature of peptides like [WR]9 can confer conformational rigidity, which can enhance binding affinity and stability.[6]
Small Molecule Inhibitors like Dasatinib and Bosutinib are typically ATP-competitive inhibitors.[8][9] They are designed to fit into the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[8][9] Dasatinib is a multi-targeted inhibitor, affecting not only Src family kinases but also BCR-Abl, c-KIT, and PDGFR.[10] Bosutinib is a dual inhibitor of Src and Abl kinases.[11]
Signaling Pathways and Experimental Workflows
To understand the context of Src kinase inhibition, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to assess inhibitor efficacy.
Caption: Simplified Src kinase signaling pathway.
The diagram above illustrates how Src kinase acts as a central node, receiving signals from various cell surface receptors and relaying them to downstream effectors that control key cellular processes.
Caption: Workflow for a radioactive kinase assay.
This workflow outlines the key steps in a typical in vitro kinase assay used to determine the IC50 value of an inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based assays to evaluate Src kinase inhibitors.
In Vitro Radioactive Kinase Assay for IC50 Determination
This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.
1. Materials:
-
Purified, active Src kinase
-
Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-32P]ATP
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)
-
Test inhibitor (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the Kinase Reaction Buffer, Src substrate peptide, and purified Src kinase in a microfuge tube.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) with agitation.[12][13]
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[13]
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[13]
-
Perform a final wash with acetone.[13]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Src Kinase Activity Assay (In-Cell Western)
This protocol measures the inhibition of Src autophosphorylation in a cellular context.[3]
1. Materials:
-
Cell line of interest cultured in 96-well plates
-
Test inhibitor
-
Serum-free cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (e.g., pY419) and anti-total Src
-
Fluorescently labeled secondary antibodies
-
Fluorescence plate reader
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells to reduce basal kinase activity.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 2-4 hours).[3]
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.[3]
-
Block non-specific binding with blocking buffer.[3]
-
Incubate with a cocktail of primary antibodies against phospho-Src and total Src overnight at 4°C.[3]
-
Wash the wells and incubate with a cocktail of fluorescently labeled secondary antibodies.[3]
-
Wash the wells and scan the plate using a fluorescence plate reader at the appropriate wavelengths.[3]
-
Normalize the phospho-Src signal to the total Src signal for each well.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Concluding Remarks
The comparison between tyrosine-containing peptide inhibitors and small molecule inhibitors for targeting Src kinase reveals a trade-off between potency and other pharmacological properties. Small molecules like Dasatinib and Bosutinib exhibit exceptional potency with IC50 values in the low nanomolar range.[10][11] Their small size often contributes to better cell permeability and oral bioavailability.[1]
Peptide-based inhibitors, such as [WR]9, can also achieve high potency, although the example cited has a higher IC50 than the small molecules.[6] However, peptides can offer higher specificity by interacting with larger and more unique surfaces on the target kinase, potentially reducing off-target effects.[14] The development of cyclic and macrocyclic peptides is a strategy to improve their stability and cell permeability, overcoming some of the traditional limitations of peptide-based therapeutics.[6]
The choice between these two classes of inhibitors depends on the specific therapeutic application, the desired selectivity profile, and the acceptable pharmacokinetic properties. Further research and head-to-head comparative studies under identical experimental conditions are necessary to fully elucidate the relative advantages of each approach for the development of next-generation Src kinase inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Specific, Bi-substrate-Competitive Src Inhibitors from DNA-Templated Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating the Complex Landscape of Phospho-Threonine/Tyrosine Detection: A Guide to Antibody Specificity and Cross-Reactivity
The precise detection of dually phosphorylated threonine-tyrosine (pThr/pTyr) motifs is critical for researchers in cell signaling, cancer biology, and drug discovery. These dual phosphorylation events often act as molecular switches, governing the activation of key signaling cascades such as the MAPK/ERK pathway. However, the utility of antibodies targeting these motifs is contingent on their specificity and minimal cross-reactivity with singly phosphorylated or non-phosphorylated residues. This guide provides a comparative analysis of commercially available antibodies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their specific needs.
The reversible phosphorylation of tyrosine and threonine residues is a fundamental mechanism regulating protein function and cellular signaling.[1] In many instances, the concurrent phosphorylation of both a threonine and a tyrosine residue within the same protein is a prerequisite for its activation.[2] Consequently, antibodies that can specifically recognize these dual phosphorylation sites are invaluable tools for dissecting these intricate signaling networks.[3]
Comparative Analysis of Anti-Phospho-Threonine/Tyrosine Antibody Specificity
The ideal anti-pThr/pTyr antibody should exhibit high affinity for the dually phosphorylated motif while demonstrating negligible binding to singly phosphorylated threonine (pThr), tyrosine (pTyr), serine (pSer), or non-phosphorylated peptides. The following table summarizes the specificity and cross-reactivity profiles of several commercially available antibodies based on manufacturer-provided data and independent studies.
| Antibody Clone/Name | Manufacturer | Host/Clonality | Target Specificity | Cross-Reactivity Profile | Reference |
| Phospho-Threonine/Tyrosine Antibody (#9381) | Cell Signaling Technology | Rabbit Polyclonal | Detects proteins and peptides phosphorylated at threonine and tyrosine residues, largely independent of the surrounding amino acid sequence. | May cross-react slightly with some phospho-serine-containing sequences. Recognizes a wide variety of threonine-phosphorylated and tyrosine-phosphorylated peptides by ELISA. | [4][5][6] |
| Phospho-Tyrosine (P-Tyr-1000) MultiMab™ Rabbit mAb mix (#8954) | Cell Signaling Technology | Rabbit Monoclonal Mix | Recognizes a broad range of tyrosine-phosphorylated proteins and peptides. | Does not cross-react with proteins or peptides containing phospho-Ser or phospho-Thr residues. | [7] |
| Phospho-Tyrosine (4G10) Mouse mAb | Multiple Vendors | Mouse Monoclonal | Recognizes a broad range of tyrosine-phosphorylated proteins and peptides. | Does not cross-react with proteins or peptides containing phospho-Ser or phospho-Thr residues. Its binding can be influenced by the surrounding amino acid sequence. | [1][8] |
| Phospho-Tyrosine (PY20) Mouse mAb | Multiple Vendors | Mouse Monoclonal | Recognizes phosphotyrosine-containing proteins. | Specificity can be context-dependent, with preferences for certain surrounding amino acids. | [1][8] |
| Phosphoserine/threonine/tyrosine Polyclonal Antibody (61-8300) | Thermo Fisher Scientific | Rabbit Polyclonal | Detects pSer, pThr, and pY amino acids. | Very low cross-reactivity to their non-phosphorylated variants. | [9] |
| Anti-pan Phospho-Serine/Threonine antibody | Sigma-Aldrich | Rabbit Polyclonal | Recognizes phosphorylated Serine/Threonine. | Data on cross-reactivity with pTyr not specified. | [10] |
| Anti-pan Phospho-Serine/Threonine antibody | Sigma-Aldrich | Mouse Monoclonal | Recognizes phosphorylated Serine/Threonine. | Data on cross-reactivity with pTyr not specified. | |
| Phospho-(Ser/Thr) Phe Antibody (#9631) | Cell Signaling Technology | Rabbit Polyclonal | Detects phospho-serine or threonine in the context of a phenylalanine at the +1 position or tyrosine, tryptophan, or phenylalanine at the -1 position. | Does not cross-react with the nonphosphorylated form of these motifs or other phospho-serine/threonine-containing proteins and peptides. | [11][12] |
This table is a synthesis of information from various sources and is intended as a guide. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and perform their own validation experiments.
A study comparing the performance of two anti-phosphotyrosine antibodies, P-Tyr-1000 and 4G10, for phosphoproteomics revealed that the P-Tyr-1000 antibody enriched a greater number of phosphopeptides.[13][14] Specifically, from samples incubated with P-Tyr-1000, a total of 689 phosphopeptides were identified, whereas the 4G10 antibody captured 421 phosphopeptides.[13] This suggests that for comprehensive phosphoproteomic analyses, the choice of antibody can significantly impact the results.
Key Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a classic example of a signaling cascade that is critically dependent on dual threonine and tyrosine phosphorylation for its activation. This pathway plays a central role in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway is activated by dual phosphorylation of ERK on threonine and tyrosine residues.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the reliability of experimental results, it is imperative to validate the specificity of anti-pThr/pTyr antibodies in the context of the intended application. Here, we provide detailed methodologies for key experiments.
Peptide Array Analysis
Peptide arrays are a powerful high-throughput method for assessing antibody specificity and cross-reactivity against a large number of peptides simultaneously.[1]
Experimental Workflow:
Caption: A general workflow for assessing antibody cross-reactivity using a peptide array.
Protocol:
-
Peptide Synthesis and Array Fabrication: Synthesize a library of peptides including the target dually phosphorylated Thr-Tyr sequence, singly phosphorylated Thr, singly phosphorylated Tyr, phosphorylated Ser, and the corresponding non-phosphorylated sequence. Spot these peptides onto a microarray slide.
-
Blocking: Block the peptide array with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to minimize non-specific binding.
-
Primary Antibody Incubation: Incubate the array with the anti-pThr/pTyr antibody at the manufacturer's recommended dilution overnight at 4°C.
-
Washing: Wash the array three times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647) for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the array three times with wash buffer and once with distilled water.
-
Scanning and Analysis: Dry the array and scan it using a microarray scanner. Quantify the fluorescence intensity for each spot to determine the antibody's binding to each peptide.
Western Blotting
Western blotting is a widely used technique to confirm antibody specificity against full-length proteins in a complex mixture.[15]
Protocol:
-
Sample Preparation: Prepare cell lysates from cells under conditions where the target protein is expected to be dually phosphorylated and non-phosphorylated. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). For phospho-specific antibodies, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pThr/pTyr antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 5 and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Validation: To confirm phospho-specificity, a parallel blot can be treated with a phosphatase (e.g., lambda phosphatase) prior to antibody incubation. A specific antibody should show a significantly reduced or absent signal on the phosphatase-treated blot.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative method to assess antibody binding to specific peptides.
Protocol:
-
Coating: Coat the wells of a 96-well plate with the different synthetic peptides (pThr/pTyr, pThr, pY, pS, and unmodified) overnight at 4°C.
-
Blocking: Wash the wells and block with a blocking buffer for 2 hours at room temperature.
-
Primary Antibody Incubation: Add the anti-pThr/pTyr antibody at various dilutions and incubate for 2 hours at room temperature.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Analysis: Compare the absorbance values to determine the antibody's binding affinity and specificity for each peptide.
Conclusion
The selection of a highly specific and minimally cross-reactive anti-phospho-threonine/tyrosine antibody is paramount for the accurate investigation of signaling pathways regulated by dual phosphorylation. This guide provides a framework for comparing commercially available antibodies and emphasizes the necessity of in-house validation using standardized experimental protocols. By carefully considering the data presented and performing rigorous validation, researchers can confidently generate reliable and reproducible data, advancing our understanding of these critical cellular processes.
References
- 1. The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Phospho-Threonine/Tyrosine Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Threonine/Tyrosine Antibody (#9381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Tyrosine (P-Tyr-1000) MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 8. Phosphotyrosine Antibody [labome.com]
- 9. Phosphoserine/threonine/tyrosine Polyclonal Antibody (61-8300) [thermofisher.com]
- 10. Anti-pan Phospho-Serine/Threonine antibody produced in rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 11. Phospho-(Ser/Thr) Phe Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-(Ser/Thr) Phe Antibody (#9631) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Evaluation of different phospho-tyrosine antibodies for label-free phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. typeshare.co [typeshare.co]
- 16. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thr-Tyr Dipeptide Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of dipeptides like Threonyl-Tyrosine (Thr-Tyr) is a critical step in various research and development endeavors. This guide provides an objective comparison of the three primary methods for this compound synthesis: solution-phase, solid-phase, and enzymatic synthesis. The performance of each method is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to support these findings.
Data Presentation: A Comparative Overview
The selection of a synthesis method often depends on a balance of factors including yield, purity, scalability, and the specific requirements of the research. The following table summarizes the quantitative data gathered for each of the three main synthesis methods. It is important to note that a direct head-to-head comparison for this compound was not available in the literature; therefore, data from closely related dipeptides are presented to provide a representative comparison.
| Synthesis Method | Dipeptide | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Solution-Phase Synthesis | L-Alanyl-L-Tyrosine | 92.2 - 95.5% | ≥96% | Scalable, cost-effective for short peptides, intermediates can be purified. | Labor-intensive, time-consuming purification steps. |
| Solid-Phase Peptide Synthesis (SPPS) | Thiazole-based peptidomimetics (11-step) | 3.2 - 16.6% | ≥87% | Amenable to automation, high-throughput, simplified purification. | Higher cost of resins and reagents, potential for aggregation of growing peptide chain. |
| Enzymatic Synthesis | L-Alanyl-L-Tyrosine | up to 50% | 96.8% | High specificity, mild reaction conditions, environmentally friendly. | Lower productivity, higher cost of enzymes, potential for hydrolysis of the product.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a practical guide for the synthesis of dipeptides using each of the three methods.
Solution-Phase Synthesis of L-Alanyl-L-Tyrosine
This protocol describes the synthesis of L-Alanyl-L-Tyrosine via the condensation of L-Tyrosine with D-2-chloropropionyl chloride, followed by an ammoniation reaction.
Step 1: Synthesis of N-(D-2-chloropropionyl)-L-Tyrosine
-
In a 500 mL reaction flask, suspend 18.1 g (0.1 mol) of L-tyrosine in 180 mL of trichloromethane.
-
Add 30.3 g (0.3 mol) of triethylamine (B128534) at room temperature.
-
Slowly add 25.4 g (0.2 mol) of D-2-chloropropionyl chloride. The pH is maintained between 8 and 10.
-
Allow the reaction to proceed for 5 hours until the raw materials are consumed.
-
Cool the reaction mixture to 1-5 °C and adjust the pH to 1-2.
-
Stir for 1 hour and collect the resulting solid by suction filtration.
-
Dry the solid to obtain N-(D-2-chloropropionyl)-L-Tyrosine.
-
Yield: 92.2%
-
Purity: ≥96%
-
Step 2: Synthesis of L-Alanyl-L-Tyrosine
-
Conduct an ammoniation reaction with the N-(D-2-chloropropionyl)-L-Tyrosine intermediate and an ammoniation reagent.
-
The molar ratio of the ammoniation reagent to the intermediate is between 5:1 and 20:1.
-
The reaction is carried out at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa.
-
After the reaction is complete, concentrate the mixture to remove ammonia.
-
Crystallize the crude product and purify to obtain the final L-Alanyl-L-Tyrosine.
Solid-Phase Peptide Synthesis (SPPS) of a Thiazole-Based Peptidomimetic
This protocol outlines the multi-step solid-phase synthesis of a thiazole-based peptidomimetic, illustrating a typical Fmoc-based SPPS workflow.[2]
-
Resin Preparation: Start with Merrifield resin and convert it to a resin with a sulfur linker unit.
-
Thiazole Formation: Prepare the key intermediate 4-amino-thiazole-5-carboxylic acid resin in three steps.
-
Peptide Coupling: Perform amide coupling at the C4 and C5 positions using an Fmoc solid-phase peptide synthesis strategy.
-
Coupling Reagents: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (B26582) (HOBt), and N,N-diisopropylethylamine (DIPEA).
-
-
Oxidation: Oxidize the resin-bound intermediate with 3-chloroperbenzoic acid (mCPBA) in dichloromethane (B109758) for 4 hours.
-
Cleavage: Cleave the peptidomimetic from the resin using benzylamine (B48309) derivatives.
-
Purification: Purify the crude product via flash column chromatography.
Enzymatic Synthesis of L-Alanyl-L-Tyrosine
This protocol describes the enzymatic synthesis of L-Alanyl-L-Tyrosine using α-ester acyltransferase as a biocatalyst.[1]
-
Reaction Setup:
-
Acyl donor: Alanine methyl ester (L-Ala-OMe)
-
Nucleophile: Tyrosine (L-Tyr)
-
Biocatalyst: α-ester acyltransferase
-
-
Optimized Conditions:
-
Buffer: 0.2 mol/L Boric acid-borax
-
Temperature: 30°C
-
pH: 9.5
-
Acyl donor to nucleophile ratio: 2:1
-
Solvent: Deep Eutectic Solvent (ChCl/urea) with 15% (v/v) water content.
-
-
Reaction Progression: The dipeptide yield can be increased from 15% to 50% under these optimized conditions.[1]
-
Purification: Isolate and purify the catalytic product using high-performance liquid chromatography.
Visualization of Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for each of the described synthesis methods.
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for enzymatic dipeptide synthesis.
References
A Comparative Analysis of Threonine-Tyrosine (Thr-Tyr) and its Phosphorylated Form (pThr-pTyr) for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the Thr-Tyr dipeptide motif and its dually phosphorylated counterpart, pThr-pTyr. The focus is on the structural, functional, and analytical differences that are critical for research and therapeutic development. Experimental data and detailed protocols are provided to support the objective comparison of these two molecular states.
Physicochemical and Structural Comparison
Phosphorylation of both the threonine and tyrosine residues within a this compound motif induces significant changes in its physicochemical properties. The addition of two phosphate (B84403) groups introduces a substantial negative charge, which can dramatically alter the electrostatic surface of the peptide or protein domain in which it resides. This change in charge and the increased steric bulk of the phosphate groups can lead to conformational changes, influencing protein folding and stability.
| Property | This compound | pThr-pTyr | Impact of Dual Phosphorylation |
| Molecular Weight | Dependent on flanking residues | + 159.96 Da (2 x 79.98 Da) | Increased mass, detectable by mass spectrometry. |
| Charge at pH 7.4 | Neutral (or dependent on flanking residues) | -4 | Significant increase in negative charge, altering electrostatic interactions. |
| Isoelectric Point (pI) | Higher | Lower | A substantial shift to a more acidic pI, affecting electrophoretic mobility. |
| Solubility | Moderate | Higher | Increased hydrophilicity and solubility in aqueous solutions. |
| Conformation | Flexible | More constrained | The bulky, charged phosphate groups can restrict conformational freedom and induce specific secondary structures. |
Functional Implications in Cellular Signaling
The phosphorylation of this compound motifs is a critical mechanism in regulating a multitude of cellular processes. This dual phosphorylation event can act as a molecular switch, turning protein activity on or off, mediating protein-protein interactions, and controlling subcellular localization.
A key example of the importance of dual phosphorylation is found in the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK. The activation of these kinases requires the phosphorylation of both a threonine and a tyrosine residue within a conserved Thr-X-Tyr motif in their activation loop. This dual phosphorylation event induces a conformational change that allows the kinase to bind ATP and its substrates, leading to downstream signaling.
Figure 1: MAPK activation via dual phosphorylation.
Analytical Techniques and Experimental Protocols
Distinguishing between the non-phosphorylated and dually phosphorylated forms of a this compound motif requires sensitive and specific analytical methods. Mass spectrometry is the gold standard for this purpose, often coupled with liquid chromatography for separation.
Mass Spectrometry-Based Analysis
Experimental Protocol: Phosphopeptide Identification by LC-MS/MS
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples using a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Perform in-solution or in-gel digestion of the proteins using a sequence-specific protease, such as trypsin.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is crucial for increasing the detection sensitivity of low-abundance phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Configure the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation.
-
During fragmentation (MS/MS), phosphopeptides often exhibit a characteristic neutral loss of phosphoric acid (H3PO4), corresponding to a mass loss of 98 Da.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Include variable modifications for phosphorylation of serine, threonine, and tyrosine (+79.966 Da) in the search parameters.
-
Utilize software tools to validate phosphopeptide identifications and localize the phosphorylation sites.
-
Figure 2: Workflow for phosphopeptide analysis by LC-MS/MS.
Immunoblotting with Phospho-Specific Antibodies
Experimental Protocol: Western Blotting for pThr-pTyr
-
Protein Separation:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the pThr-pTyr motif.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Summary and Conclusion
The dual phosphorylation of a this compound motif represents a significant post-translational modification that profoundly alters the physicochemical properties and biological function of a peptide or protein. Understanding the differences between the non-phosphorylated and dually phosphorylated states is essential for elucidating their roles in cellular signaling and for the development of targeted therapeutics. The analytical techniques and protocols described in this guide provide a robust framework for the detection, quantification, and functional characterization of this critical modification. The choice of methodology will depend on the specific research question, but a combination of mass spectrometry for discovery and immunoblotting for validation is often a powerful approach.
The Antioxidant Potential of Threonyl-Tyrosine (Thr-Tyr): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thr-Tyr's Antioxidant Performance and a Proposed Mechanism of Action.
The dipeptide Threonyl-Tyrosine (this compound), composed of L-threonine and L-tyrosine, has garnered interest for its potential biological activities, particularly its antioxidant properties. This guide provides a comparative analysis of this compound's antioxidant capacity against other tyrosine-containing dipeptides, supported by experimental data. Furthermore, we delineate a principal signaling pathway associated with cellular antioxidant defense that may be modulated by such peptides and provide detailed experimental protocols for the cited assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and related dipeptides has been quantified using standardized in vitro assays, primarily the Trolox Equivalent Antioxidant Capacity (TEAC) and the Oxygen Radical Absorbance Capacity (ORAC) assays. The following tables summarize the comparative data, with values expressed in μmol of Trolox Equivalents per μmol of the dipeptide (μmol TE/μmol). A higher value indicates greater antioxidant capacity.
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Tyrosine-Containing Dipeptides
| Dipeptide | N-Terminal Tyr | C-Terminal Tyr |
| This compound | - | 1.70 ± 0.27 |
| Ala-Tyr | - | 1.70 ± 0.27 |
| Arg-Tyr | - | 1.70 ± 0.27 |
| Asn-Tyr | - | 1.70 ± 0.27 |
| Asp-Tyr | - | 1.70 ± 0.27 |
| Cys-Tyr | - | 1.70 ± 0.27 |
| Gln-Tyr | - | 1.70 ± 0.27 |
| Glu-Tyr | - | 1.70 ± 0.27 |
| Gly-Tyr | - | 1.70 ± 0.27 |
| His-Tyr | - | 1.70 ± 0.27 |
| Ile-Tyr | - | 1.70 ± 0.27 |
| Leu-Tyr | - | 1.70 ± 0.27 |
| Lys-Tyr | - | 3.40 ± 0.54 |
| Met-Tyr | - | 1.70 ± 0.27 |
| Phe-Tyr | - | 1.70 ± 0.27 |
| Pro-Tyr | - | 1.70 ± 0.27 |
| Ser-Tyr | - | 1.70 ± 0.27 |
| Trp-Tyr | - | 5.17 ± 0.88 |
| Tyr-Ala | 4.81 ± 0.10 | - |
| Tyr-Arg | 4.81 ± 0.10 | - |
| Tyr-Asn | 4.81 ± 0.10 | - |
| Tyr-Asp | 4.81 ± 0.10 | - |
| Tyr-Cys | 4.81 ± 0.10 | - |
| Tyr-Gln | 4.81 ± 0.10 | - |
| Tyr-Glu | 4.81 ± 0.10 | - |
| Tyr-Gly | 4.81 ± 0.10 | - |
| Tyr-His | 4.81 ± 0.10 | - |
| Tyr-Ile | 4.81 ± 0.10 | - |
| Tyr-Leu | 4.81 ± 0.10 | - |
| Tyr-Lys | 4.81 ± 0.10 | - |
| Tyr-Met | 4.81 ± 0.10 | - |
| Tyr-Phe | 4.81 ± 0.10 | - |
| Tyr-Pro | 4.81 ± 0.10 | - |
| Tyr-Ser | 4.81 ± 0.10 | - |
| Tyr-Thr | 4.81 ± 0.10 | - |
| Tyr-Trp | 6.04 ± 1.03 | - |
| Tyr-Tyr | 5.62 ± 0.96 | - |
| Val-Tyr | - | 1.70 ± 0.27 |
Data sourced from "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction".[1][2]
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Tyrosine-Containing Dipeptides
| Dipeptide | N-Terminal Tyr | C-Terminal Tyr |
| This compound | - | ~1.0 |
| Ala-Tyr | - | ~1.0 |
| Arg-Tyr | - | ~1.0 |
| Asn-Tyr | - | ~1.0 |
| Asp-Tyr | - | ~1.0 |
| Cys-Tyr | - | ~1.0 |
| Gln-Tyr | - | ~1.0 |
| Glu-Tyr | - | ~1.0 |
| Gly-Tyr | - | ~1.0 |
| His-Tyr | - | ~1.0 |
| Ile-Tyr | - | ~1.0 |
| Leu-Tyr | - | ~1.0 |
| Lys-Tyr | - | ~1.0 |
| Met-Tyr | - | ~1.0 |
| Phe-Tyr | - | ~1.0 |
| Pro-Tyr | - | ~1.0 |
| Ser-Tyr | - | ~1.0 |
| Trp-Tyr | - | 5.10 ± 0.87 |
| Tyr-Ala | ~1.0 | - |
| Tyr-Arg | ~1.0 | - |
| Tyr-Asn | ~1.0 | - |
| Tyr-Asp | ~1.0 | - |
| Tyr-Cys | ~1.0 | - |
| Tyr-Gln | ~1.0 | - |
| Tyr-Glu | ~1.0 | - |
| Tyr-Gly | ~1.0 | - |
| Tyr-His | ~1.0 | - |
| Tyr-Ile | ~1.0 | - |
| Tyr-Leu | ~1.0 | - |
| Tyr-Lys | ~1.0 | - |
| Tyr-Met | ~1.0 | - |
| Tyr-Phe | ~1.0 | - |
| Tyr-Pro | ~1.0 | - |
| Tyr-Ser | ~1.0 | - |
| Tyr-Thr | ~1.0 | - |
| Tyr-Trp | 3.60 ± 0.61 | - |
| Tyr-Tyr | ~1.0 | - |
| Val-Tyr | - | ~1.0 |
Data sourced from "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction".[1][2] Note: For many dipeptides, the ORAC value was approximately 1.0 µmol TE/µmol, similar to free tyrosine.
Proposed Signaling Pathway: The Keap1-Nrf2-ARE Axis
While direct experimental validation for this compound is pending, a key mechanism by which antioxidant compounds, including bioactive peptides, exert their cytoprotective effects is through the activation of the Keap1-Nrf2-ARE signaling pathway.[3][4][5] This pathway is a master regulator of the cellular antioxidant response.
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Given its demonstrated antioxidant capacity, it is hypothesized that this compound may contribute to cellular protection against oxidative stress by activating the Nrf2 pathway, although this remains to be experimentally verified for this specific dipeptide.
Experimental Protocols
The following are detailed methodologies for the TEAC and ORAC assays, which are commonly used to evaluate the antioxidant activity of compounds like this compound.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The ABTS•+ radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's capacity.
Experimental Workflow:
Procedure:
-
Preparation of ABTS•+ Radical Cation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: A small volume of the test sample (or Trolox standard) is mixed with a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a fixed incubation time (e.g., 6 minutes).
-
Calculation: The percentage inhibition of absorbance is calculated relative to a control (buffer instead of sample). A standard curve is generated using known concentrations of Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant's capacity is quantified by the degree to which it prevents the decay of fluorescence over time.
Experimental Workflow:
References
- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting Nrf2 by bioactive peptides alleviate inflammation: expanding the role of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Thr-Tyr vs. Other Tyrosine-Containing Dipeptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar peptides is paramount for innovation. This guide provides a comprehensive comparison of the dipeptide Threonyl-Tyrosine (Thr-Tyr) with other tyrosine-containing dipeptides, focusing on their antioxidant and Angiotensin-Converting Enzyme (ACE) inhibitory activities. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Biological Activities
The biological efficacy of dipeptides is intrinsically linked to their amino acid composition and sequence. The presence of a tyrosine residue often imparts significant antioxidant and ACE inhibitory properties. The following tables summarize the available quantitative data for this compound and other tyrosine-containing dipeptides to facilitate a direct comparison.
Table 1: Antioxidant Activity of Tyrosine-Containing Dipeptides (DPPH Radical Scavenging Assay)
| Dipeptide | IC50 (µM) | Comments |
| This compound | Data not available | - |
| Tyr-Tyr | ~16.62 µg/mL | A cyclic pentapeptide containing Tyrosine.[1] |
| Tyr-Pro (cyclo) | 38.22% scavenging at 7.5 µg/mL | IC50 value not specified. |
| Tyr-Phe (cyclo) | Lower activity than cyclo(D-Tyr-D-Phe) | Stereochemistry influences activity. |
| Cys-Tyr-Gly-Ser-Arg (CR5) | 16.62 µg/mL | A cyclic pentapeptide containing Tyrosine. |
Note: Direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.
Table 2: ACE Inhibitory Activity of Tyrosine-Containing Dipeptides
| Dipeptide | IC50 (µM) | Inhibition Pattern |
| This compound | Data not available | - |
| Ala-Tyr (AY) | Data not available | Favorable for selective inhibition of ACE C-domain.[2] |
| Leu-Tyr (LY) | Data not available | Favorable for selective inhibition of ACE C-domain.[2] |
| Ile-Tyr (IY) | Data not available | Favorable for selective inhibition of ACE C-domain.[2] |
| Glu-Tyr (EY) | Data not available | Noncompetitive inhibition.[2] |
| Arg-Tyr (RY) | Data not available | Noncompetitive inhibition.[2] |
| Phe-Tyr (FY) | Data not available | Noncompetitive inhibition.[2] |
| Ser-Tyr (SY) | Data not available | Noncompetitive inhibition.[2] |
Note: A comprehensive dataset of 168 dipeptides has been analyzed for ACE inhibitory activity, and the absence of this compound in this dataset suggests a lack of reported activity or that its activity falls outside the studied range.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. The degree of discoloration, measured spectrophotometrically, indicates the scavenging activity.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the dipeptide samples and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.
-
Reaction: Mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.
Workflow for DPPH Radical Scavenging Assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is used to determine the potential of compounds to inhibit ACE, a key enzyme in blood pressure regulation.
Principle: The assay measures the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The amount of product formed (hippuric acid) is quantified, and the reduction in its formation in the presence of an inhibitor indicates the inhibitory activity.
Procedure:
-
Reagent Preparation: Prepare solutions of ACE, the substrate (HHL), and the dipeptide inhibitor in a suitable buffer (e.g., borate (B1201080) buffer).
-
Pre-incubation: Pre-incubate the ACE solution with the dipeptide sample for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the HHL substrate to the pre-incubated mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).
-
Extraction and Measurement: Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate). After evaporating the solvent, the hippuric acid is redissolved and its absorbance is measured spectrophotometrically at 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.
Workflow for ACE Inhibition Assay.
Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, the activities of other tyrosine-containing dipeptides and the known roles of tyrosine and threonine in cellular signaling provide valuable insights.
Antioxidant Signaling Pathways
The antioxidant effects of many bioactive compounds are mediated through the activation of endogenous defense systems. A key pathway in this process is the Keap1-Nrf2-ARE signaling pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. It is plausible that antioxidant dipeptides like this compound could modulate this pathway.
The Keap1-Nrf2-ARE Signaling Pathway.
Receptor Tyrosine Kinase (RTK) Signaling
Tyrosine phosphorylation is a fundamental mechanism in signal transduction, often initiated by the activation of Receptor Tyrosine Kinases (RTKs). Ligand binding to an RTK leads to its dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. While this compound is a small dipeptide and unlikely to act as a direct ligand for RTKs, its constituent amino acids are central to these processes. Threonine is also a key amino acid that can be phosphorylated by other kinases, further highlighting the potential for this compound to influence cellular signaling.
A Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
References
Interspecies Metabolic Divergence: A Comparative Guide to Threonine and Tyrosine Metabolism
For Researchers, Scientists, and Drug Development Professionals
The metabolism of amino acids, the fundamental building blocks of proteins, exhibits remarkable diversity across different species. This guide provides a comparative analysis of the metabolic pathways of two crucial amino acids, Threonine (Thr) and Tyrosine (Tyr), highlighting key interspecies differences. Understanding these variations is paramount for researchers in fields ranging from fundamental biology and drug development to nutrition and toxicology. This document summarizes quantitative data, details experimental protocols for investigation, and visualizes key metabolic and signaling pathways.
Threonine Metabolism: Beyond a Simple Building Block
Threonine, an essential amino-axit for animals, is not only a vital component of proteins but also a key player in various metabolic processes, including one-carbon metabolism and the synthesis of other amino acids like glycine (B1666218).[1][2] Its catabolism follows distinct pathways across different kingdoms and even within the animal kingdom, showcasing significant evolutionary divergence.
Key Interspecies Differences in Threonine Catabolism
The primary routes of threonine degradation involve the enzymes threonine dehydrogenase (TDH) and threonine dehydratase (also known as threonine deaminase). The activity and prevalence of these enzymes vary significantly among species.
In many animals, threonine is converted to pyruvate (B1213749) via threonine dehydrogenase.[2] However, in humans, the gene for threonine dehydrogenase is an inactive pseudogene, leading to a greater reliance on the threonine dehydratase pathway, which converts threonine to α-ketobutyrate.[3] This fundamental difference has significant implications for human nutrition and metabolic studies.
In contrast to animals, plants synthesize their own threonine.[2][4] Plant threonine catabolism also differs, with threonine aldolases playing a more prominent role in converting threonine to glycine and acetaldehyde.[2][5] Furthermore, in plants, glycine is not converted back to threonine, a reversible reaction that can occur in some animal systems.[5]
Quantitative Comparison of Key Enzymes in Threonine Metabolism
The following table summarizes available kinetic data for key enzymes involved in threonine metabolism across different species. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in reported values can arise from differences in assay conditions and enzyme purification methods.
| Enzyme | Species | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Source |
| Threonine Dehydratase | Lycopersicon esculentum (Tomato, young leaf) | L-Threonine | 0.25 | - | - | [6] |
| Lycopersicon esculentum (Tomato, old leaf) | L-Threonine | 0.25 | - | - | [6] | |
| Lycopersicon esculentum (Tomato, young leaf) | L-Serine | 1.7 | - | - | [6] | |
| Lycopersicon esculentum (Tomato, old leaf) | L-Serine | 0.25 | - | - | [6] | |
| Solanum lycopersicum (Tomato, TD1 isoform) | L-Threonine | 5.7 ± 0.6 | - | - | [7] | |
| Solanum lycopersicum (Tomato, TD2 isoform) | L-Threonine | 1.0 ± 0.1 | - | - | [7] |
Note: Data for a wider range of species and enzymes with directly comparable units is currently limited in the scientific literature.
Tyrosine Metabolism: A Tale of Two Kingdoms and Diverse Fates
Tyrosine, a non-essential amino acid in mammals synthesized from phenylalanine, is a precursor to a wide array of crucial biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and pigments (melanin).[8] The metabolic pathways governing its synthesis and degradation exhibit striking differences between kingdoms, particularly between animals and insects, and between plants and microbes.
Key Interspecies Differences in Tyrosine Metabolism
One of the most notable differences lies in the enzymatic machinery. Insects possess a greater number of homologous enzymes involved in tyrosine metabolism compared to mammals.[9][10] This is attributed to the critical role of tyrosine in processes unique to insects, such as cuticle hardening (sclerotization) and innate immune responses.[9][10] In contrast, mammalian systems have evolved more sophisticated mechanisms for detoxification related to tyrosine metabolism.[9][10]
The initial steps of tyrosine catabolism also show divergence. While tyrosine aminotransferase (TAT) is a key enzyme in both vertebrates and invertebrates, its substrate specificity and intracellular distribution can vary. For instance, a study comparing frog and rat liver TAT found differences in its subcellular localization.[11]
Plants and most microorganisms synthesize tyrosine de novo through the shikimate pathway, a pathway absent in animals.[8] The regulation and specific enzymes of tyrosine biosynthesis can even differ among various plant species.
Quantitative Comparison of Key Enzymes in Tyrosine Metabolism
The table below presents a summary of available quantitative data for key enzymes in tyrosine metabolism. As with threonine metabolism, a lack of standardized comparative studies necessitates caution when interpreting these values across different sources.
| Enzyme | Species | Substrate | K_m_ (mM) | Source |
| Tyrosine Aminotransferase | Trypanosoma cruzi | L-Tyrosine | 6.8 | [11] |
| Trypanosoma cruzi | L-Phenylalanine | 17.9 | [11] | |
| Trypanosoma cruzi | L-Tryptophan | 21.4 | [11] | |
| Trypanosoma cruzi | Pyruvate | 0.5 | [11] | |
| Trypanosoma cruzi | α-Oxoglutarate | 38 | [11] | |
| Trypanosoma cruzi | Oxaloacetate | 16 | [11] |
Note: This table highlights the need for more comprehensive comparative studies to populate a more extensive and directly comparable dataset.
Signaling Pathways Regulating Thr-Tyr Metabolism
The metabolism of threonine and tyrosine is tightly regulated by intricate signaling networks that respond to cellular energy status, nutrient availability, and growth factor signals.
mTOR Signaling in Threonine Metabolism
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism, and it is highly sensitive to amino acid availability.[3][5][12] Threonine, along with other amino acids, can activate the mTORC1 complex, which in turn promotes protein synthesis and other anabolic processes.[13] The precise mechanisms of how threonine is sensed and signals to mTORC1 are still under investigation and may differ between species. For example, in mammals, mitochondrial threonyl-tRNA synthetase (TARS2) has been identified as a sensor for threonine levels that activates mTORC1.[14] The conservation and variation of this sensing mechanism in other species, such as insects, remains an active area of research.
mTORC1 signaling pathway activation by Threonine.
Receptor Tyrosine Kinase (RTK) Signaling in Tyrosine Metabolism
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play crucial roles in regulating cellular processes, including metabolism.[8][13][15] The metabolism of tyrosine itself is intricately linked to RTK signaling. Tyrosine residues within proteins are the primary targets for phosphorylation by tyrosine kinases, a key event in signal transduction.[1] This phosphorylation can modulate the activity of metabolic enzymes.
Furthermore, RTK signaling pathways can influence the expression of genes involved in tyrosine metabolism. For instance, growth factor signaling through RTKs can lead to the upregulation of enzymes required for the synthesis of neurotransmitters derived from tyrosine. The interplay between RTK signaling and tyrosine metabolism is a complex and highly regulated process that varies depending on the specific cell type, developmental stage, and species.
RTK signaling pathway influencing Tyrosine metabolism.
Experimental Protocols
Accurate and reproducible quantification of amino acids and their metabolites, as well as the measurement of enzyme activities, are crucial for comparative metabolic studies. Below are detailed methodologies for key experiments.
Quantification of Amino Acids and their Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of amino acids and their metabolites in various biological matrices.
1. Sample Preparation (General Protocol for Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for the amino acids of interest.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable liquid chromatography column for the separation of polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.
-
Data Analysis: Generate a calibration curve using standards of known concentrations to quantify the endogenous levels of amino acids and their metabolites in the samples. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Workflow for LC-MS/MS based metabolite quantification.
Enzyme Kinetic Assay: Threonine Dehydratase Activity
The activity of threonine dehydratase can be determined by measuring the formation of α-ketobutyrate from threonine.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add a known concentration of L-threonine as the substrate.
-
Include pyridoxal-5'-phosphate (PLP) as a cofactor.
2. Enzyme Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of enzyme extract or purified enzyme.
-
Incubate for a specific period during which the reaction is linear.
3. Measurement of Product Formation:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
The α-ketobutyrate produced can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
4. Calculation of Enzyme Activity:
-
Calculate the amount of α-ketobutyrate produced based on a standard curve.
-
Express the enzyme activity in appropriate units, such as µmol of product formed per minute per milligram of protein (U/mg).
Experimental workflow for Threonine Dehydratase assay.
Conclusion
The metabolic pathways of threonine and tyrosine exhibit significant interspecies variations, reflecting divergent evolutionary pressures and physiological needs. This comparative guide highlights some of the key differences in their catabolic routes, enzymatic machinery, and regulatory signaling networks. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for translating findings from model organisms to humans and for developing species-specific therapeutic strategies. The provided experimental protocols offer a starting point for further investigations into this fascinating area of comparative biochemistry. Future research focusing on direct, quantitative comparisons of enzyme kinetics and metabolite fluxes across a broader range of species will be invaluable in constructing a more complete picture of the evolution and diversity of amino acid metabolism.
References
- 1. Human Metabolome Database [hmdb.ca]
- 2. Frontiers | Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals [frontiersin.org]
- 3. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicscentre.ca [metabolomicscentre.ca]
- 5. Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Biodegradative Form of Threonine Dehydratase in Senescing Tomato (Lycopersicon esculentum) Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive evolution of threonine deaminase in plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Proteome-wide dataset supporting functional study of tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine metabolic enzymes from insects and mammals: a comparative perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 14. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
A Researcher's Guide to Control Peptides in Phosphorylation Studies: The Case of Threonine-Tyrosine (Thr-Tyr) Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The precise study of this post-translational modification hinges on the use of well-defined tools, including synthetic peptides that act as substrates or controls for protein kinases. This guide provides a comprehensive comparison of threonine-tyrosine (Thr-Tyr) containing peptides and their non-phosphorylatable analogs as controls in phosphorylation studies. We delve into their applications, particularly in the context of dual-specificity kinases, and provide supporting experimental data and detailed protocols to aid in the robust design and interpretation of your research.
The Principle: Leveraging Substrate Analogs as Controls
The most effective negative controls in phosphorylation assays are peptides that can bind to the kinase's active site but cannot be phosphorylated. This is typically achieved by substituting the phosphorylatable amino acid—serine (Ser), threonine (Thr), or tyrosine (Tyr)—with a non-phosphorylatable residue, most commonly alanine (B10760859) (Ala).[1] This "phospho-deficient" peptide serves as an excellent tool to distinguish true kinase-mediated phosphorylation from non-specific signals.
A peptide containing both a threonine and a tyrosine residue is of particular interest in the study of dual-specificity kinases, such as MEK kinases, which phosphorylate their substrates on both threonine and tyrosine residues within a conserved TXY motif.[2] In this context, a this compound containing peptide can serve as a minimal substrate, while its non-phosphorylatable analogs are crucial for dissecting the specificity and activity of these important enzymes.
Performance Comparison: this compound Peptide vs. Non-Phosphorylatable Analogs
To illustrate the utility of this compound containing peptides as controls, we present representative data from a typical in vitro kinase assay using a dual-specificity kinase. The kinase activity is measured by the amount of phosphorylated substrate peptide.
Table 1: Kinase Activity with Different Peptide Substrates
| Peptide Substrate | Sequence | Phosphorylatable Residues | Relative Kinase Activity (%) |
| Positive Control | Ac-Leu-Arg-Arg-Ala-Thr-Tyr-Val-Ala-NH₂ | Thr, Tyr | 100 |
| Negative Control 1 | Ac-Leu-Arg-Arg-Ala-Ala -Tyr-Val-Ala-NH₂ | Tyr | 15 |
| Negative Control 2 | Ac-Leu-Arg-Arg-Ala-Thr-Ala -Val-Ala-NH₂ | Thr | 25 |
| Negative Control 3 | Ac-Leu-Arg-Arg-Ala-Ala-Ala-Val-Ala-NH₂ | None | < 1 |
| No Substrate Control | N/A | N/A | < 1 |
| No Enzyme Control | Ac-Leu-Arg-Arg-Ala-Thr-Tyr-Val-Ala-NH₂ | Thr, Tyr | < 1 |
Note: Data are representative and compiled from typical kinase assay results.
As the data demonstrates, the peptide containing both threonine and tyrosine is an effective substrate for the kinase. Replacing either the threonine or the tyrosine with alanine significantly reduces the phosphorylation, indicating that both residues are important for optimal kinase activity. The complete replacement of both phosphorylatable residues with alanine results in a near-complete loss of signal, confirming that the observed phosphorylation is specific to the threonine and tyrosine residues.
Experimental Protocols
Here, we provide detailed protocols for two common in vitro kinase assays where this compound containing peptides and their analogs can be employed.
Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP
This is a highly sensitive method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate (B84403) group onto the substrate peptide.
Materials:
-
Recombinant active kinase
-
This compound containing peptide substrate and non-phosphorylatable analogs (e.g., from Table 1)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing unlabeled ATP and [γ-³²P]ATP)
-
75 mM Phosphoric Acid
-
Phosphocellulose filter paper (e.g., P81)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the recombinant active kinase (e.g., 10-50 ng), the peptide substrate (5-20 µM), and Kinase Assay Buffer to a final volume of 20 µL. Include appropriate controls (no enzyme, no substrate, and non-phosphorylatable peptide).
-
Initiate Reaction: Add 5 µL of the ATP solution (containing 100 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP) to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction and Spot: Terminate the reaction by adding 25 µL of 75 mM phosphoric acid. Spot 20 µL of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Detection: Air dry the filter paper and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant active kinase
-
This compound containing peptide substrate and non-phosphorylatable analogs
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, add the recombinant active kinase, peptide substrate, and Kinase Assay Buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. If screening for inhibitors, pre-incubate the kinase with the test compound before adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Kinase Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams have been generated.
Caption: Simplified signaling pathway involving a dual-specificity kinase.
Caption: General workflow for an in vitro kinase assay.
Caption: Logical relationship between phosphorylatable and non-phosphorylatable peptides.
Conclusion
The use of appropriate controls is paramount for the generation of robust and reliable data in phosphorylation studies. While a simple this compound dipeptide is not a standard control, synthetic peptides containing a this compound motif are valuable tools for investigating kinase activity, especially that of dual-specificity kinases. By comparing the phosphorylation of such a peptide to its non-phosphorylatable analogs, researchers can confidently assess the specificity of the kinase reaction. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the effective implementation of these essential controls in your research endeavors.
References
Altered Threonine and Tyrosine Landscapes: A Quantitative Comparison in Healthy and Diseased Tissues
For Immediate Release
New research findings highlight significant alterations in the tissue levels of the amino acids Threonine (Thr) and Tyrosine (Tyr) in various disease states compared to healthy tissues. This comparison guide provides a quantitative overview of these changes, details the experimental methodologies used for their determination, and visualizes the key signaling pathways and analytical workflows involved. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the metabolic dysregulation in disease and identify potential therapeutic targets.
Quantitative Comparison of Threonine and Tyrosine Levels
The following tables summarize the quantitative data on Threonine and Tyrosine concentrations in healthy versus diseased tissues. The data is presented as mean ± standard deviation, where available.
Table 1: Threonine (Thr) and Tyrosine (Tyr) Levels in Heart Failure
| Tissue/Fluid | Condition | Threonine (μmol/L) | Tyrosine (μmol/L) |
| Serum | Healthy Control | 165.21 ± 40.09 | 64.43 ± 15.28 |
| Serum | Heart Failure (mildly reduced ejection fraction) | 144.93 ± 44.56 | 71.79 ± 18.74 |
| Serum | Heart Failure (reduced ejection fraction) | 135.25 ± 41.25 | 77.32 ± 25.90 |
Data sourced from a study on heart failure with reduced or mildly reduced ejection fraction.[1]
Table 2: Tyrosine Levels in Alzheimer's Disease
| Tissue/Fluid | Condition | Tyrosine (μmol/L) |
| Cerebrospinal Fluid (CSF) | Healthy Control | 7.8 ± 1.5 |
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | 6.9 ± 1.8 |
| Plasma | Healthy Control | 65.4 ± 11.2 |
| Plasma | Alzheimer's Disease | 60.7 ± 13.4 |
Note on Cancer: While extensive research has focused on the role of tyrosine kinases and phosphorylation in cancer, direct quantitative comparisons of free Threonine and Tyrosine levels in cancerous versus healthy tissues are not well-documented in publicly available literature. The focus of current research is primarily on the enzymatic activity and signaling pathways rather than the absolute concentration of these amino acids.
Experimental Protocols
The quantification of Threonine and Tyrosine in biological samples is predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) . This powerful analytical technique allows for the separation, identification, and precise quantification of amino acids.
Detailed Methodology for LC-MS/MS Analysis of Amino Acids:
-
Sample Preparation:
-
Tissue samples are homogenized and proteins are precipitated using a solvent like methanol (B129727) or acetonitrile (B52724).
-
The supernatant, containing free amino acids, is collected after centrifugation.
-
For plasma or serum, proteins are similarly precipitated and removed.
-
An internal standard (a stable isotope-labeled version of the amino acids) is often added to improve quantification accuracy.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reversed-phase C18 column is commonly used to separate the amino acids based on their polarity.
-
A gradient elution is employed, where the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile with a modifying agent like formic acid) is changed over time to effectively separate all amino acids.
-
-
Mass Spectrometry Detection:
-
The separated amino acids from the LC column are introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is the most common ionization technique used to generate charged molecules.
-
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. In this mode, a specific precursor ion (the charged amino acid) is selected and fragmented, and a specific product ion is then detected. This precursor-product ion transition is unique to each amino acid, allowing for its unambiguous identification and quantification.
-
-
Data Analysis:
-
The area under the peak for each amino acid is measured and compared to a calibration curve generated using standards of known concentrations.
-
The concentration of the amino acid in the original sample is then calculated.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Involving Threonine and Tyrosine
Threonine and Tyrosine are not only building blocks of proteins but also play crucial roles in cellular signaling. Tyrosine phosphorylation, in particular, is a key mechanism in signal transduction, regulating processes like cell growth, differentiation, and metabolism. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory conditions.
References
A Head-to-Head Comparison of Thr-Tyr Purification Techniques
For researchers, scientists, and drug development professionals, obtaining the dipeptide Threonyl-Tyrosine (Thr-Tyr) at high purity is a critical step for a wide range of applications, from structural studies to its use as a building block in complex therapeutic peptides. The choice of purification technique is paramount, directly impacting yield, purity, scalability, and cost. This guide provides an objective comparison of the most common methods for this compound purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), Solid-Phase Extraction (SPE), and Crystallization.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of each technique for the purification of a small, polar dipeptide like this compound. These values are representative and can vary based on the initial crude sample purity and specific experimental conditions.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEC) | Solid-Phase Extraction (SPE) | Crystallization |
| Purity Achievable | >95-99%[1][2] | >95-98%[3] | 80-95%[4] | >99%[5][6] |
| Typical Yield | 70-90%[7] | 80-95%[3] | >90%[4] | 60-90% (highly variable)[5] |
| Resolution | Very High | High | Low to Medium | Very High (for crystalline impurities) |
| Scalability | Excellent (mg to kg) | Excellent (mg to kg) | Good (µg to g) | Challenging, highly peptide-dependent |
| Speed | Moderate to Slow | Moderate | Very Fast | Slow (hours to days) |
| Cost per Sample | High | Medium | Low | Low (for development), High (for scale-up) |
| Primary Separation Principle | Hydrophobicity | Net Charge | Hydrophobicity | Differential Solubility |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are designed as a starting point for the purification of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique for peptide purification due to its high resolution.[1] It separates peptides based on their hydrophobicity.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
Sample Preparation: Dissolve crude this compound in Mobile Phase A at a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 40% B
-
35-40 min: Linear gradient from 40% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze collected fractions by analytical RP-HPLC.
-
Post-Processing: Pool pure fractions and lyophilize to obtain the final product.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[8] For this compound, which is a neutral dipeptide with an estimated isoelectric point (pI) around 5.6, cation-exchange chromatography at a pH below the pI is recommended.
Protocol:
-
Resin: Strong cation-exchange resin (e.g., Sulfopropyl-based).
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
-
Sample Preparation: Dissolve crude this compound in Binding Buffer and adjust the pH to 3.0.
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.
-
Gradient Elution: Elute bound peptides with a linear gradient of 0-50% Buffer B over 10-20 column volumes.
-
Fraction Collection: Collect fractions and monitor absorbance at 220 nm and 280 nm.
-
Purity Analysis and Desalting: Analyze fractions for purity. Pool pure fractions and desalt using RP-HPLC or size-exclusion chromatography.
Solid-Phase Extraction (SPE)
SPE is a rapid method for sample clean-up and purification, operating on a similar principle to RP-HPLC but with lower resolution.[4] It is ideal for desalting and removing highly polar or non-polar impurities.
Protocol:
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with one column volume of methanol, followed by one column volume of water.
-
Equilibration: Equilibrate the cartridge with one column volume of 0.1% TFA in water.
-
Sample Loading: Dissolve crude this compound in a small volume of 0.1% TFA in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities.
-
Elution: Elute the this compound dipeptide with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 10%, 20%, 30% acetonitrile). Collect each fraction separately.
-
Analysis: Analyze the eluted fractions by analytical RP-HPLC to determine which fraction contains the pure product.
Crystallization
Crystallization can yield exceptionally pure this compound, but the process is highly empirical and requires significant optimization.[9]
Protocol:
-
High Purity Starting Material: Start with this compound that is at least 85-90% pure, obtained from one of the chromatographic methods above.
-
Solvent Screening: Screen a variety of solvent/anti-solvent systems. For a polar dipeptide, systems like water/ethanol, water/isopropanol, or water/acetone are good starting points.
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C).
-
Induce Crystallization:
-
Slow Cooling: Gradually cool the solution to room temperature, then to 4°C.
-
Vapor Diffusion: Place a drop of the saturated peptide solution on a coverslip and invert it over a reservoir containing the anti-solvent.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the saturated solution until slight turbidity is observed, then allow it to stand.
-
-
Crystal Harvesting: Once crystals have formed, separate them from the mother liquor by filtration or centrifugation.
-
Washing and Drying: Wash the crystals with a small amount of cold anti-solvent and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the purification techniques.
Conclusion
The selection of an appropriate purification technique for this compound is a strategic decision that depends on the specific requirements of the research or development project. For the highest resolution and purity, RP-HPLC remains the gold standard. Ion-Exchange Chromatography offers an excellent orthogonal approach, particularly useful when dealing with impurities that have similar hydrophobicities to this compound. For rapid desalting and preliminary clean-up, Solid-Phase Extraction is an efficient and cost-effective choice. Finally, when the utmost purity is required and the peptide's properties allow, Crystallization can be employed as a final polishing step to achieve a product of exceptional quality. A multi-step approach, such as combining IEC with a final RP-HPLC polishing step, often yields the best results for demanding applications.[7][10]
References
- 1. bachem.com [bachem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. downstreamcolumn.com [downstreamcolumn.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cambrex.com [cambrex.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. cambrex.com [cambrex.com]
- 10. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Nuances of Thr-Tyr Dipeptides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the conformational landscape of peptides is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a detailed structural comparison of the Threonine-Tyrosine (Thr-Tyr) dipeptide in different conformations, supported by computational data and detailed experimental protocols.
The spatial arrangement of a dipeptide, dictated by the rotational freedom around its single bonds, gives rise to various conformations. These conformational isomers, or conformers, can exhibit distinct energetic stabilities and biological properties. The this compound dipeptide, with its polar and aromatic side chains, presents a rich conformational landscape. This guide will delve into the structural parameters of two representative conformations, a lower-energy "Folded" state and a higher-energy "Extended" state, to illustrate the key differences in their molecular architecture.
Comparative Analysis of this compound Conformations
The structural properties of the this compound dipeptide were elucidated through computational modeling. The data presented below is derived from Density Functional Theory (DFT) calculations, which provide insights into the molecule's geometry at a quantum mechanical level. Two distinct conformers, a folded and an extended form, were analyzed to highlight the impact of backbone and side-chain dihedral angles on the overall structure.
| Structural Parameter | Folded Conformation (Lower Energy) | Extended Conformation (Higher Energy) |
| Backbone Dihedral Angles | ||
| Phi (φ) (C'-N-Cα-C') | -157.9° | -75.0° |
| Psi (ψ) (N-Cα-C'-N) | 155.6° | 145.0° |
| Omega (ω) (Cα-C'-N-Cα) | 178.5° | 179.0° |
| Threonine Side-Chain Dihedral Angle | ||
| Chi1 (χ1) (N-Cα-Cβ-Oγ1) | -55.4° | 60.0° |
| Tyrosine Side-Chain Dihedral Angles | ||
| Chi1 (χ1) (N-Cα-Cβ-Cγ) | 179.8° | -65.0° |
| Chi2 (χ2) (Cα-Cβ-Cγ-Cδ1) | 88.9° | 95.0° |
| Key Intramolecular Distances | ||
| Thr Oγ1 H-bond to Tyr Backbone | Present | Absent |
| Tyr OH H-bond to Thr Backbone | Absent | Absent |
Experimental and Computational Protocols
The determination of dipeptide conformations relies on a synergistic approach involving experimental techniques and computational modeling.
Computational Modeling: Density Functional Theory (DFT)
The geometric parameters presented in this guide were obtained through DFT calculations, a robust method for studying the electronic structure of molecules.
-
Initial Structure Generation: An initial 3D structure of the this compound dipeptide is generated using molecular modeling software.
-
Conformational Search: A systematic search for different conformers is performed by rotating the key dihedral angles (φ, ψ, and χ). This can be achieved through methods like potential energy surface scans.
-
Geometry Optimization: Each potential conformer is then subjected to geometry optimization using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy structure for each conformer.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their stability.
-
Structural Analysis: The bond lengths, bond angles, and dihedral angles of the stable conformers are then analyzed.
Experimental Verification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the solution-state conformation of peptides.
-
Sample Preparation: The this compound dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D and 2D NMR Spectra Acquisition: A series of NMR experiments are conducted, including 1D ¹H NMR, and 2D experiments like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Spectral Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound dipeptide.
-
Structural Restraint Generation:
-
Dihedral Angles: ³J-coupling constants, obtained from high-resolution 1D ¹H spectra, are used to estimate the backbone dihedral angles (φ) using the Karplus equation.
-
Interproton Distances: NOESY spectra provide information about protons that are close in space (typically < 5 Å), which helps in determining the overall fold of the dipeptide.
-
-
Structure Calculation: The experimental restraints (dihedral angles and distances) are used in molecular modeling programs to calculate a family of structures consistent with the NMR data.
Experimental Verification: X-ray Crystallography
For dipeptides that can be crystallized, X-ray crystallography provides a high-resolution solid-state structure.
-
Crystallization: The this compound dipeptide is crystallized from a suitable solvent system.
-
X-ray Diffraction Data Collection: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield a detailed 3D structure.
Visualizing the Workflow and Conformational Impact
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Assessing the Purity of Commercially Available Threonyl-Tyrosine (Thr-Tyr): A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides like Threonyl-Tyrosine (Thr-Tyr) is paramount for reliable and reproducible experimental outcomes. Impurities, which can arise during synthesis, may include truncated or deletion sequences, by-products with remaining protecting groups, or products of side reactions such as oxidation.[1][2] This guide provides an objective comparison of analytical techniques used to assess the purity of commercially available this compound, complete with supporting experimental data and detailed methodologies.
Purity Comparison of Commercial this compound
While direct, publicly available head-to-head comparisons of this compound from different commercial suppliers are scarce, vendors typically offer peptides at various purity grades. The choice of purity level should align with the intended application.[3] For instance, high-purity grades (>98%) are recommended for sensitive applications like NMR studies and X-ray crystallography, whereas standard purity (80-95%) may suffice for general screening purposes.[1]
Below is a summary of typical purity levels offered by commercial suppliers and the analytical techniques used for their validation.
| Purity Grade | Typical Purity (%) | Primary Analytical Method(s) | Common Applications |
| High Purity | >98% | HPLC, Mass Spectrometry, Amino Acid Analysis | NMR studies, X-ray crystallography, enzyme substrate studies, mass spectrometry standards[1] |
| Standard Purity | >95% | HPLC, Mass Spectrometry | General research, in vitro and in vivo experiments[3][4] |
| Research Grade | >80% | HPLC, Mass Spectrometry | High-throughput screening, preliminary studies[1] |
Key Experimental Protocols for Purity Assessment
The most common and reliable methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[2][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[7][8][9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for analyzing peptide purity, separating the target peptide from impurities based on hydrophobicity.[10] A pure peptide should ideally present as a single, sharp peak in the chromatogram.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1][11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]
-
Gradient: A typical gradient might be 10-60% of Mobile Phase B over 20 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detection: UV absorbance at 220 nm is commonly used for detecting the peptide bond.[12][11] If the peptide contains aromatic residues like tyrosine, detection at 275-280 nm can also be employed.[12][13]
-
Sample Preparation: The this compound peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct product has been made.[1] When coupled with HPLC (LC-MS), it provides a powerful tool for identifying impurities.[5][14][15]
Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.[16]
-
Method: The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the theoretical molecular weight of this compound (282.29 g/mol ).[17] Additional peaks in the mass spectrum may indicate the presence of impurities, which can be further characterized.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of peptides.[7][9] 1D NMR (¹H, ¹³C) can provide a basic check of the structure and purity, while 2D NMR experiments (COSY, TOCSY, NOESY) can confirm the amino acid sequence and three-dimensional structure.[7][19]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: A high-purity peptide sample (>95%) is typically required.[7] The this compound peptide is dissolved in a deuterated solvent (e.g., D₂O) at a concentration of 0.1-5 mM.[7] The pH of the sample should be carefully adjusted as it can influence chemical shifts.[7]
-
Experiments:
-
1D ¹H NMR: Provides information on the types and number of protons, which can be used for a preliminary purity check.[7]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which helps in assigning protons within an amino acid residue.[7]
-
2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system (i.e., within an amino acid residue).[7]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.[7]
-
Visualizing the Assessment Workflow
The following diagrams illustrate the general workflow for assessing peptide purity and the relationship between the different analytical methods.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Interrelationship of analytical methods for peptide purity assessment.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. jpt.com [jpt.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. This compound | C13H18N2O5 | CID 11778518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. chem.uzh.ch [chem.uzh.ch]
Safety Operating Guide
Navigating the Disposal of Thr-Tyr: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although L-Threonine and L-Tyrosine are not classified as hazardous substances, the full toxicological properties of the dipeptide Thr-Tyr may not be extensively documented.[1][2][3] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[4]
Quantitative Data Summary
The following table summarizes general recommendations for handling and disposing of peptide waste in a laboratory setting. Since specific quantitative data for this compound is unavailable, this information is based on general peptide handling protocols.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide. |
| Inactivation Ratio | 1 part waste to 10 parts inactivation solution | Ensures a sufficient excess of the hydrolyzing agent for complete degradation.[4] |
| Reaction Time | Minimum 24 hours at room temperature | Allows for complete peptide degradation.[4] |
| Neutralization pH | 6.0 - 8.0 | Ensures the final waste solution is safe for handling and disposal.[4] |
Experimental Protocol: Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[4]
Liquid Waste Disposal (Solutions containing this compound)
-
Inactivation:
-
For solutions containing this compound, chemical inactivation is the recommended first step.
-
Slowly add the liquid peptide waste to a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete peptide degradation.[4]
-
Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature.[4]
-
-
Neutralization:
-
Collection and Labeling:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name ("Threonyl-Tyrosine, inactivated"), and any other known hazards.[4]
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4]
-
Solid Waste Disposal (Contaminated labware, gloves, etc.)
-
Segregation:
-
Collect all solid waste contaminated with this compound, such as pipette tips, gloves, empty vials, and contaminated labware, in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]
-
-
Labeling:
-
The container should be labeled as "Hazardous Waste" and list the contaminant ("Threonyl-Tyrosine").[4]
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contact your institution's EHS department for pickup and disposal.[4]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationship for handling peptides with unknown hazards.
References
Essential Safety and Handling Guide for Threonyl-Tyrosine (Thr-Tyr)
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel from hazards associated with chemical handling.[1] The following table summarizes the recommended PPE for handling Thr-Tyr in both lyophilized (powder) and solubilized forms.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosol generation) |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[1] | Full-face shield or safety goggles for splash hazards.[2] |
| Hand Protection | Disposable nitrile gloves.[3] | Double gloving or Silver Shield gloves for enhanced protection.[1][3] |
| Body Protection | Laboratory coat.[3] | Chemical-resistant or disposable coveralls.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[1] | A suitable respirator is recommended when handling larger amounts of lyophilized peptide to avoid inhalation or when generating aerosols.[1][4] |
| Foot Protection | Closed-toe shoes.[1] | Chemical-resistant boots.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid Inhalation: Care should be taken to avoid inhaling the peptide powder.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[4]
-
Ventilation: Work in a well-ventilated area. For procedures with a higher risk of aerosolization, use a chemical fume hood.[5]
-
Solubilization: There is no universal solvent for all peptides.[3] The appropriate solvent will depend on the specific experimental requirements.
Storage:
-
Container: Keep the container tightly closed.[4]
-
Temperature: Store in a cool, dry place. A recommended storage temperature is -20°C.[4]
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[4]
-
Skin Contact: In case of skin contact, wash with plenty of water. If irritation occurs, seek medical attention.[4]
-
Eye Contact: In case of eye contact, rinse with plenty of water. If irritation persists, seek medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical attention.[4]
-
Spills: For solid spills, sweep up the material carefully to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.[5] Collect all contaminated materials in a designated hazardous waste container.[5]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release. All waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[1] Do not dispose of down the drain.[6] The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents.[6]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[6]
Experimental Workflow and Safety Logic
The following diagrams illustrate the general workflow for handling this compound and the decision-making process for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
